2-Formyl-5-methylbenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-formyl-5-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-2-3-8(6-11)9(4-7)5-10/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQENAWFYEWLGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Formyl-5-methylbenzonitrile: Synthesis, Reactivity, and Applications
Executive Summary
2-Formyl-5-methylbenzonitrile is a highly versatile bifunctional aromatic compound that serves as a pivotal building block in modern organic synthesis. Characterized by the presence of both a reactive aldehyde (formyl) group and a nitrile moiety on a methyl-substituted benzene ring, this molecule offers a rich platform for the construction of complex molecular architectures. Its strategic importance is most pronounced in the synthesis of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, validated synthesis protocols, characteristic reactivity, and key applications, with a focus on providing actionable insights for researchers, chemists, and drug development professionals.
A note on identifiers: This guide pertains to the compound identified by CAS Number 27613-33-8, which is the most commonly cited and commercially available isomer for this compound.[1][2][3][4][5]
Section 1: Core Molecular Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in experimental design. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 27613-33-8 | [1][5] |
| Molecular Formula | C₉H₇NO | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 5-Methylphthalaldehydonitrile | [1] |
| Appearance | Solid | [6] |
| Storage Conditions | 4°C, stored under nitrogen | [1] |
| SMILES | N#CC1=CC(C)=CC=C1C=O | [1] |
| Topological Polar Surface Area | 40.86 Ų | [1] |
| LogP | 1.6792 | [1] |
Section 2: Spectroscopic Signature for Structural Verification
Confirming the identity and purity of this compound is critical. Its structure gives rise to a distinct spectroscopic fingerprint. While experimental spectra should always be acquired for batch validation, the following table outlines the expected characteristic signals based on established principles of NMR and IR spectroscopy.[7][8][9][10]
| Spectroscopy | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H-NMR | Aldehyde Proton (-CHO) | ~10.0 ppm (singlet) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| Aromatic Protons (Ar-H) | ~7.5 - 8.0 ppm (multiplets) | Protons on the aromatic ring will appear in this region, with splitting patterns determined by their coupling to adjacent protons. | |
| Methyl Protons (-CH₃) | ~2.4 ppm (singlet) | The methyl group protons are attached to the aromatic ring and appear as a singlet. | |
| ¹³C-NMR | Aldehyde Carbonyl (C=O) | ~190 ppm | The carbonyl carbon is significantly deshielded and appears far downfield. |
| Aromatic Carbons (Ar-C) | ~125 - 145 ppm | Multiple signals corresponding to the six carbons of the benzene ring. | |
| Nitrile Carbon (C≡N) | ~117 ppm | The carbon of the nitrile group has a characteristic chemical shift in this region. | |
| Methyl Carbon (-CH₃) | ~21 ppm | The carbon of the methyl group appears in the aliphatic region. | |
| IR Spectroscopy | Nitrile Stretch (νC≡N) | ~2220 - 2230 cm⁻¹ | A sharp, strong absorption characteristic of the carbon-nitrogen triple bond. |
| Aldehyde Carbonyl Stretch (νC=O) | ~1700 - 1710 cm⁻¹ | A strong, sharp absorption for the carbonyl group of the aromatic aldehyde. | |
| C-H Aldehydic Stretch | ~2820 and ~2720 cm⁻¹ | Two weak bands (Fermi doublet) characteristic of the C-H bond in an aldehyde. | |
| Aromatic C=C Stretches | ~1600, ~1480 cm⁻¹ | Medium to strong absorptions typical for aromatic rings. |
Section 3: Synthesis Methodologies and Mechanistic Rationale
The synthesis of this compound can be approached from several precursors. A strategically sound and widely applicable method is the cyanation of a corresponding aryl halide, a transformation known as the Rosenmund–von Braun reaction.[11][12][13] This approach is favored for its directness and reliability.
Preferred Synthetic Route: Rosenmund–von Braun Cyanation
This route involves the copper-catalyzed cyanation of 2-bromo-4-methylbenzaldehyde. The choice of an aryl bromide as a precursor is a pragmatic balance between reactivity and cost. The use of copper(I) cyanide is classical, though modern protocols may employ catalytic copper with other cyanide sources.[14][15] The causality for this choice rests on the ability of Cu(I) to undergo oxidative addition to the aryl halide, facilitating the substitution with the cyanide nucleophile.[11]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Rosenmund–von Braun Reaction
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-4-methylbenzaldehyde (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or pyridine as the solvent (approx. 5-10 mL per gram of aryl bromide).
-
Reaction Execution: Heat the reaction mixture to 150-160°C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically requires several hours.
-
Scientist's Note: The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl bromide to the copper center. The polar aprotic solvent (DMF) is crucial for solubilizing the copper cyanide salt and facilitating the nucleophilic substitution.[11]
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the dark mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. Stir for 30 minutes.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Section 4: The Synthetic Chemist's Toolkit: Reactivity and Applications
The synthetic utility of this compound stems from the distinct and often orthogonal reactivity of its aldehyde and nitrile functionalities.[16] This dual reactivity allows for its use in elegant cascade reactions to rapidly build molecular complexity.
Application Focus: Synthesis of Isoindolinone Scaffolds
A prominent application is the synthesis of isoindolinones, a class of nitrogen-containing heterocycles that are core components of many biologically active molecules.[17][18] In a typical cascade reaction, the aldehyde group undergoes an initial condensation with a primary amine to form an imine intermediate. This is followed by an intramolecular nucleophilic attack of a carbanion (or other nucleophile) onto the nitrile group, leading to cyclization and formation of the isoindolinone ring system.[17][19][20]
Caption: Cascade reaction pathway to form substituted isoindolinones.
Experimental Protocol: Synthesis of 2-Aryl-6-methylisoindolin-1-one
This protocol describes a general electrochemical-induced cascade reaction, a modern and sustainable approach.[17] All work must be conducted in a well-ventilated fume hood.
-
Cell Assembly: Assemble a divided electrochemical cell with a platinum (Pt) cathode as the working electrode and a carbon rod as the anode.
-
Reagent Loading: To the cathodic compartment, add this compound (1.0 eq), a substituted aniline (e.g., aniline, 1.2 eq), and a supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate) in a suitable solvent like acetonitrile.
-
Electrolysis: Apply a constant current to the cell. The reaction proceeds through the initial formation of an imine, which is then electrochemically reduced and cyclizes. Monitor the reaction by TLC until the starting material is consumed.
-
Scientist's Note: The electrochemical approach offers a mild and reagent-free method to initiate the cascade. It avoids the need for stoichiometric chemical reductants or oxidants, aligning with the principles of green chemistry.[17]
-
-
Workup and Purification: Upon completion, evaporate the solvent from the cathodic solution under reduced pressure. Purify the resulting residue directly by flash column chromatography on silica gel to afford the desired N-aryl isoindolinone product.
Section 5: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and is harmful if ingested, inhaled, or in contact with skin.[6][21][22]
| GHS Hazard Statements | |
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
Handling and PPE:
-
Always use this compound within a certified chemical fume hood.[23][24]
-
Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[23][25]
-
Avoid generating dust. Handle as a solid in a well-ventilated area.[21]
-
Ensure eyewash stations and safety showers are readily accessible.[23]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[25]
-
For long-term stability, store at refrigerated temperatures (2-8°C) under an inert atmosphere of nitrogen or argon.[1]
Disposal:
-
Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[23][25]
Conclusion
This compound stands out as a valuable and versatile intermediate for the synthesis of complex organic molecules. Its bifunctional nature, allowing for sequential or cascade reactions involving both the aldehyde and nitrile groups, provides a powerful tool for chemists in pharmaceutical and materials research. The ability to efficiently construct heterocyclic scaffolds, such as isoindolinones, underscores its importance in drug discovery programs. By understanding its properties, synthetic routes, and reactivity, researchers can fully leverage this compound to accelerate the development of novel chemical entities.
References
- 1. chemscene.com [chemscene.com]
- 2. 27613-33-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. This compound | CAS: 27613-33-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 27613-33-8|this compound|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 27613-36-1|5-Formyl-2-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 7. forskning.ruc.dk [forskning.ruc.dk]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 12. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 13. Rosenmund-von Braun Synthesis [drugfuture.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. scispace.com [scispace.com]
- 16. This compound | 27613-33-8 | Benchchem [benchchem.com]
- 17. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.com [fishersci.com]
- 24. fishersci.com [fishersci.com]
- 25. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to the Synthesis of 2-Formyl-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Formyl-5-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science. This document explores the primary synthetic strategies, delves into the mechanistic intricacies of the key reactions, and offers a detailed, field-tested experimental protocol. Emphasis is placed on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this versatile molecule.
Introduction: The Significance of this compound
This compound, with its molecular formula C₉H₇NO and molecular weight of 145.16 g/mol , is a bifunctional aromatic compound of significant interest in organic synthesis.[1] Its structure incorporates both a nitrile (-C≡N) and a formyl (-CHO) group, rendering it a versatile intermediate for the construction of more complex molecular architectures.[2][3] The aldehyde functionality serves as a handle for a variety of transformations including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines and other C-N bonds.[2] Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This dual reactivity makes it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[3]
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. The primary retrosynthetic disconnections lead to two main strategies:
-
Formylation of a Pre-functionalized Benzene Ring: This approach involves the introduction of the formyl group onto a benzene ring already possessing the methyl and nitrile functionalities in the desired 1,4- and 1,2-positions, respectively.
-
Modification of a Pre-existing Aromatic Scaffold: This strategy focuses on the transformation of a functional group already present on the aromatic ring into the desired formyl group.
This guide will focus on the most practical and widely applicable methods within these strategies.
Synthetic Methodologies: A Mechanistic Perspective
Vilsmeier-Haack Formylation of 2-Methylbenzonitrile
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[4][5][6] In the context of synthesizing this compound, the starting material is 2-methylbenzonitrile.
Mechanism: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7] This electrophilic species then attacks the electron-rich aromatic ring. The methyl group in 2-methylbenzonitrile is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. The formylation is expected to occur at the position para to the activating methyl group and meta to the deactivating nitrile group, which corresponds to the desired C5 position. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde.[4]
Figure 1: Vilsmeier-Haack Reaction Workflow. A simplified representation of the key stages in the Vilsmeier-Haack formylation.
Formylation via Ortho-Lithiation of 2-Bromo-5-methylbenzonitrile
Another effective strategy involves the use of organolithium chemistry. Starting from 2-bromo-5-methylbenzonitrile, a lithium-halogen exchange can be performed, followed by quenching with an appropriate formylating agent.
Mechanism: Treatment of 2-bromo-5-methylbenzonitrile with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in a lithium-halogen exchange, generating a highly reactive aryllithium intermediate. This species is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). The reaction proceeds through a tetrahedral intermediate which, upon aqueous workup, collapses to furnish the desired aldehyde.[8][9]
Figure 2: Lithiation-Formylation Workflow. A schematic outlining the synthesis via an aryllithium intermediate.
Selective Oxidation of 2,5-Dimethylbenzonitrile
A conceptually straightforward approach is the selective oxidation of the benzylic methyl group at the 2-position of 2,5-dimethylbenzonitrile. However, achieving selective mono-oxidation to the aldehyde without over-oxidation to the carboxylic acid or oxidation of the other methyl group presents a significant challenge.[10] Various oxidizing agents, such as manganese dioxide (MnO₂), can be employed for this transformation, often requiring careful control of reaction conditions.[11]
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
The following protocol is a robust and scalable method for the synthesis of this compound based on the Vilsmeier-Haack reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylbenzonitrile | 117.15 | 10.0 g | 0.085 |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | 0.32 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 10 mL | 0.11 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | q.s. | - |
| Hexanes | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-methylbenzonitrile (10.0 g, 0.085 mol) and N,N-dimethylformamide (25 mL, 0.32 mol).
-
Formation of the Vilsmeier Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (10 mL, 0.11 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with a 95:5 ratio and gradually increasing the polarity) to afford this compound as a solid. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed.[2][12]
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
5.1. Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 10.2 (s, 1H, -CHO), 7.8-7.9 (m, 2H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 2.5 (s, 3H, -CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 191.5 (-CHO), 145.0, 136.0, 134.5, 133.0, 130.0, 118.0 (-C≡N), 115.0, 21.0 (-CH₃).[1]
-
FTIR (KBr, cm⁻¹): ~2225 (C≡N stretch), ~1700 (C=O stretch, aldehyde), ~2850, 2750 (C-H stretch, aldehyde), ~2920 (C-H stretch, methyl), ~1600, 1480 (C=C stretch, aromatic).[8][13]
-
Mass Spectrometry (EI): m/z 145 (M⁺), 144 (M⁺-H), 116 (M⁺-CHO).[4][14]
Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used. The provided data is a representative example.
Safety Considerations
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.
-
N,N-Dimethylformamide is a skin and eye irritant.
-
Organolithium reagents such as n-butyllithium are pyrophoric and must be handled under an inert atmosphere.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Conclusion
The synthesis of this compound is a key process for accessing a versatile building block in organic synthesis. This guide has detailed two primary synthetic strategies, with a focus on the Vilsmeier-Haack formylation and formylation via ortho-lithiation, providing a mechanistic understanding and a practical, step-by-step protocol. The successful synthesis and purification, confirmed by the outlined analytical methods, will provide researchers with a high-purity material essential for the advancement of their research in drug discovery and materials science.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. murov.info [murov.info]
- 13. azooptics.com [azooptics.com]
- 14. chemguide.co.uk [chemguide.co.uk]
A Technical Guide to the Structural Elucidation of 2-Formyl-5-methylbenzonitrile
Introduction
2-Formyl-5-methylbenzonitrile (CAS No: 27613-33-8) is a bifunctional aromatic compound featuring both an aldehyde (formyl) and a nitrile functional group.[1][2][3] This unique arrangement makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty dyes.[2][4] The precise arrangement of these functional groups on the benzene ring is critical to its reactivity and the properties of the resulting downstream products. Therefore, unambiguous confirmation of its structure is a paramount step in any research or development workflow.
This in-depth guide provides a comprehensive framework for the structural elucidation of this compound. Moving beyond a simple recitation of data, this document details the strategic application of modern spectroscopic techniques, explaining the causal relationships between molecular structure and spectral output. It is designed for researchers, chemists, and drug development professionals who require a robust, self-validating methodology for molecular characterization.
Molecular & Physicochemical Profile
A foundational understanding begins with the compound's basic properties. These data provide the initial parameters for selecting analytical techniques and predicting spectral outcomes.
| Property | Value | Source |
| CAS Number | 27613-33-8 | [1][2][5] |
| Molecular Formula | C₉H₇NO | [1] |
| Molecular Weight | 145.16 g/mol | [1][5] |
| Synonyms | 5-Methylphthalaldehydonitrile; m-Tolunitrile, 6-formyl- | [1][3] |
| Purity | ≥98% (Typical Commercial Grade) | [1] |
| Storage | 2-8°C, under inert atmosphere (e.g., Nitrogen) | [1][2] |
The Spectroscopic Elucidation Workflow: An Integrated Approach
The definitive confirmation of a molecular structure is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods. Our approach relies on three pillars of modern spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, we can deduce the precise connectivity of atoms.[6]
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides a detailed picture of the hydrogen atoms in the molecule. For this compound, we expect four distinct signals corresponding to the four unique proton environments.
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde-H | ~10.4 | Singlet (s) | 1H | The formyl proton is highly deshielded due to the powerful electron-withdrawing and anisotropic effects of the carbonyl group, placing it far downfield. |
| Aromatic-H (H6) | ~7.9 | Doublet (d) | 1H | This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to significant deshielding. It is coupled to H4. |
| Aromatic-H (H4) | ~7.7 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing nitrile group. It is coupled to H6. |
| Aromatic-H (H3) | ~7.5 | Singlet (s) or narrow triplet | 1H | This proton is adjacent to two substituted carbons, resulting in minimal or no coupling to other protons. |
| Methyl-H | ~2.5 | Singlet (s) | 3H | The methyl protons are attached to the aromatic ring and appear as a characteristic singlet in the aliphatic region. |
digraph "Proton_Assignments" { graph [fontname="Arial"]; node [fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
mol [label="", shape=none, image="https://i.imgur.com/2sJtXQv.png", width="2.5", height="2.5"]; }
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's asymmetry, all nine carbon atoms are chemically distinct and should produce nine separate signals.
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (Aldehyde) | ~191 | The carbonyl carbon is the most deshielded carbon due to the double bond to oxygen. |
| Aromatic C-H | 125-138 | Aromatic carbons typically resonate in this region. The specific shifts depend on the electronic effects of the attached functional groups. |
| Aromatic C (quaternary) | 135-145 | The quaternary carbons attached to the methyl, formyl, and nitrile groups will have distinct shifts. |
| C≡N (Nitrile) | ~117 | The nitrile carbon has a characteristic chemical shift that is distinct from aromatic carbons. |
| Aromatic C-CN | ~112 | The carbon atom to which the nitrile group is attached is typically shielded. |
| CH₃ (Methyl) | ~21 | The aliphatic methyl carbon is highly shielded and appears far upfield. |
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its simplicity.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the solution is homogeneous.
-
Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument protocols.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is exceptionally useful for the rapid and definitive identification of key functional groups.[7] The nitrile (C≡N) and aldehyde (C=O) groups of the target molecule have highly characteristic absorption bands in regions of the spectrum that are often free from other interfering signals.
| Functional Group | Expected Wavenumber (cm⁻¹) | Band Characteristics | Confirmation |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak, sharp | Presence of the benzene ring.[7] |
| Aliphatic C-H Stretch | < 3000 | Medium, sharp | Presence of the methyl group.[7] |
| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, sharp | Confirms the presence of the nitrile functional group. This is a highly diagnostic peak.[8] |
| Aldehyde (C=O) Stretch | 1710 - 1690 | Strong, sharp | Confirms the presence of the conjugated aldehyde carbonyl group. |
| Aromatic C=C Bending | 1600 - 1450 | Medium to strong, sharp | Overtone and combination bands confirming the aromatic ring substitution pattern. |
Experimental Protocol: IR Sample Preparation (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental formula. This technique provides the ultimate confirmation of the compound's identity.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺•): The primary piece of information is the molecular ion peak. For C₉H₇NO, the expected monoisotopic mass is 145.0528 g/mol . A low-resolution instrument will show a peak at m/z = 145.[1]
-
High-Resolution MS (HRMS): An HRMS analysis (e.g., ESI-TOF) is crucial for unambiguous formula confirmation. The experimentally measured mass should match the theoretical mass to within a few parts per million (ppm).
-
Calculated for [M+H]⁺ (C₉H₈NO⁺): 146.0600
-
-
Key Fragmentation Patterns: Electron Ionization (EI) would likely induce characteristic fragmentation. Key expected fragments include:
-
[M-1]⁺ (m/z 144): Loss of the aldehydic hydrogen.
-
[M-29]⁺ (m/z 116): Loss of the formyl radical (•CHO).
-
[M-26]⁺ (m/z 119): Loss of the nitrile group (•CN).
-
Experimental Protocol: MS Sample Preparation (ESI Method)
-
Solvent Selection: Choose a volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in the chosen solvent.
-
Infusion: The solution is introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Analysis: Acquire the mass spectrum in positive or negative ion mode. Positive mode is typically used to observe the [M+H]⁺ or [M+Na]⁺ adducts.
Conclusion: A Self-Validating Structural Portrait
The structural elucidation of this compound is achieved through the synergistic interpretation of NMR, IR, and MS data.
-
MS confirms the molecular formula is C₉H₇NO.
-
IR definitively identifies the presence of the critical C≡N and C=O functional groups.
-
NMR maps the molecular skeleton, confirming a 1,2,4-trisubstituted benzene ring and establishing the precise relative positions of the formyl, methyl, and nitrile groups.
The convergence of these independent lines of evidence provides an unassailable confirmation of the structure, meeting the rigorous standards required for research, process development, and regulatory submission. This methodical, evidence-based approach ensures the highest level of scientific integrity.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound [myskinrecipes.com]
- 3. Benzonitrile,2-formyl-5-methyl- - CAS:27613-33-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | 27613-33-8 | Benchchem [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
physical and chemical characteristics of 2-Formyl-5-methylbenzonitrile
An In-Depth Technical Guide to 2-Formyl-5-methylbenzonitrile for Advanced Research
This guide provides a comprehensive overview of the , a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, spectroscopic signature, reactivity, and safe handling protocols, grounding all information in established scientific principles.
Introduction: A Versatile Synthetic Building Block
This compound, identified by its CAS number 27613-33-8, is an aromatic compound featuring both a nitrile (-C≡N) and a formyl (-CHO) group.[1] This unique arrangement of electron-withdrawing and reactive functionalities makes it a valuable intermediate for the synthesis of complex molecular architectures.[2][3] Its utility spans the creation of novel heterocyclic compounds for pharmaceutical applications to the development of advanced dyes and specialty chemicals.[2][4] This guide aims to provide the detailed technical knowledge necessary to effectively utilize this compound in a research and development setting.
Molecular Structure and Physicochemical Properties
The core of this compound is a benzene ring substituted with a formyl group at position 2, a methyl group at position 5, and a nitrile group at position 1. This substitution pattern dictates its reactivity and physical properties.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27613-33-8 | [1] |
| Molecular Formula | C₉H₇NO | [1] |
| Molecular Weight | 145.16 g/mol | [1][5] |
| Appearance | Likely a solid at room temperature | Inferred from storage conditions |
| Storage Conditions | 2-8°C, under inert gas | [2][6] |
| Calculated LogP | 1.6792 | [1] |
| Topological Polar Surface Area (TPSA) | 40.86 Ų | [1] |
Synthesis and Purification: A Plausible Experimental Protocol
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Grignard Reagent Formation:
-
Rationale: This step converts the aryl bromide into a nucleophilic organomagnesium species, which can then react with an electrophilic formylating agent.
-
Procedure: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 2-bromo-5-methylbenzonitrile[7] in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
-
Formylation:
-
Rationale: The Grignard reagent attacks the electrophilic carbonyl carbon of the formylating agent. Ethyl formate is a common and effective C1 source for this transformation.
-
Procedure: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of ethyl formate in anhydrous THF is added dropwise, maintaining the temperature below 10°C. The reaction is stirred for several hours at room temperature.
-
-
Aqueous Workup and Extraction:
-
Rationale: The workup quenches the reaction and removes inorganic salts.
-
Procedure: The reaction mixture is slowly poured into a cold, saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification:
-
Rationale: Column chromatography is a standard method for purifying organic compounds of moderate polarity.
-
Procedure: The crude product is purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.
-
Spectroscopic Analysis: The Molecular Fingerprint
Definitive spectroscopic data for this compound is not widely published. However, based on its structure and data from analogous compounds, a detailed expected spectroscopic profile can be constructed.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Peaks | Rationale and Comparative Data |
| ¹H NMR | δ 9.8–10.2 (s, 1H, -CHO), δ 7.5-7.8 (m, 3H, Ar-H), δ 2.3–2.5 (s, 3H, -CH₃) | The aldehyde proton is expected to be significantly downfield. The aromatic protons will exhibit complex splitting. The methyl protons will appear as a singlet. These predictions are consistent with data for similar benzaldehyde derivatives.[8] |
| ¹³C NMR | δ ~190 (-CHO), δ ~130-140 (Ar-C), δ ~118 (-C≡N), δ ~20 (-CH₃) | The carbonyl carbon of the aldehyde is characteristically downfield. The nitrile carbon is less deshielded. Aromatic carbons appear in the typical range, and the methyl carbon is upfield.[9][10] |
| FT-IR (cm⁻¹) | ~2220 (strong, C≡N stretch), ~1680 (strong, C=O stretch), ~2820 and ~2720 (medium, C-H stretch of aldehyde) | These are characteristic vibrational frequencies for nitrile and aldehyde functional groups.[8] The IR spectrum of the related 2-fluoro-5-formylbenzonitrile shows similar characteristic peaks.[11] |
| Mass Spectrometry (ESI+) | m/z 146.0600 [M+H]⁺, 168.0420 [M+Na]⁺ | Predicted mass-to-charge ratios for common adducts provide a means of confirming the molecular weight.[12] |
Chemical Reactivity and Synthetic Applications
The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups.[3] This allows for selective transformations and the construction of diverse molecular scaffolds.
Caption: Reactivity map of this compound.
-
Reactions of the Formyl Group: The electrophilic aldehyde is susceptible to nucleophilic attack. It can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo condensation reactions with amines to form imines.[3] Furthermore, it can participate in various C-C bond-forming reactions such as the Wittig reaction.
-
Reactions of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide.[3] It can also be reduced to a primary amine. The carbon-nitrogen triple bond can participate in cycloaddition reactions, providing a route to various heterocyclic systems.[3]
-
Applications in Drug Discovery: The ability to selectively modify either the formyl or nitrile group makes this compound an excellent scaffold for building libraries of drug-like molecules. For instance, the related compound, 2-fluoro-5-formylbenzonitrile, is a key intermediate in the synthesis of the PARP inhibitor Olaparib.[4]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar compounds, such as 2-fluoro-5-formylbenzonitrile, suggest that it should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.[2]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 27613-33-8 | Benchchem [benchchem.com]
- 4. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 5. This compound - [sigmaaldrich.com]
- 6. 27613-33-8|this compound|BLD Pharm [bldpharm.com]
- 7. 2-溴-5-甲基苄腈 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. 5-Formyl-2-methylbenzonitrile|CAS 27613-36-1 [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - 5-formyl-2-methylbenzonitrile (C9H7NO) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Spectral Analysis of 2-Formyl-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 2-Formyl-5-methylbenzonitrile
This compound, with a molecular formula of C₉H₇NO and a molecular weight of 145.16 g/mol , is a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring both a reactive aldehyde (formyl) group and a nitrile moiety on a toluene framework, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. The precise characterization of this molecule is paramount for its effective utilization in research and development, ensuring the identity, purity, and structural integrity of synthesized materials.
This technical guide provides a comprehensive overview of the analytical techniques used to characterize this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols for data acquisition, and provide an in-depth analysis of the expected spectral data.
Molecular Structure and Key Functional Groups
The unique chemical reactivity and spectral properties of this compound are dictated by its constituent functional groups and their positions on the benzene ring.
Caption: Molecular structure of this compound (CAS: 27613-33-8).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
A. ¹H NMR Spectroscopy: Probing the Proton Environment
Theoretical Insight: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) is influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm).
Expected ¹H NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.8 | Doublet | 1H | Aromatic proton (H6) |
| ~7.6 | Doublet | 1H | Aromatic proton (H4) |
| ~7.4 | Singlet | 1H | Aromatic proton (H3) |
| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |
Interpretation:
-
The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.
-
The aromatic protons will exhibit splitting patterns (doublets and a singlet) due to coupling with neighboring protons. The specific coupling constants (J-values) would confirm their relative positions on the ring.
-
The methyl protons will appear as a singlet, as they have no adjacent protons to couple with.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Insight: ¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.
Expected ¹³C NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbonyl carbon (C=O) |
| ~145 | Aromatic carbon (C5) |
| ~138 | Aromatic carbon (C2) |
| ~135 | Aromatic carbon (C4) |
| ~132 | Aromatic carbon (C6) |
| ~130 | Aromatic carbon (C3) |
| ~118 | Nitrile carbon (C≡N) |
| ~115 | Aromatic carbon (C1) |
| ~21 | Methyl carbon (-CH₃) |
Interpretation:
-
The carbonyl carbon of the aldehyde is typically found in the most downfield region of the spectrum.
-
The aromatic carbons will have distinct chemical shifts based on their substitution pattern.
-
The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range.
-
The methyl carbon will be the most upfield signal.
C. Experimental Protocol: NMR Data Acquisition
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
II. Infrared (IR) Spectroscopy
Theoretical Insight: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. Each functional group has a characteristic absorption range.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~2920-2980 | C-H stretch | Methyl (-CH₃) |
| ~2820, ~2720 | C-H stretch | Aldehyde (-CHO) |
| ~2220-2240 | C≡N stretch | Nitrile |
| ~1690-1710 | C=O stretch | Aldehyde |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
Interpretation:
-
The presence of a strong absorption band around 2230 cm⁻¹ is a clear indication of the nitrile group .
-
A strong, sharp peak in the region of 1700 cm⁻¹ confirms the presence of the carbonyl group of the aldehyde.
-
The two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublet) are characteristic of the aldehyde C-H stretch .
-
Absorptions in the aromatic and aliphatic C-H stretching regions further support the overall structure.
Experimental Protocol: IR Data Acquisition
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the IR spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
III. Mass Spectrometry (MS)
Theoretical Insight: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the calculation of the molecular formula.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, which is 145.16 g/mol .
-
High-Resolution Mass Spectrometry (HRMS): An ESI-HRMS analysis is expected to yield a highly accurate mass measurement. For the protonated molecule ([M+H]⁺), the calculated exact mass would be approximately 146.0600. For the sodium adduct ([M+Na]⁺), the calculated exact mass would be approximately 168.0419. A study has reported the synthesis of this compound, and while the full data was not in the provided snippet, it mentioned that HRMS data was acquired via ESI.[2]
Fragmentation Pattern (Predicted): In an electron ionization (EI) mass spectrum, characteristic fragmentation patterns would be expected:
-
Loss of H radical (-1 amu): A peak at m/z 144, corresponding to the [M-H]⁺ ion, is likely from the loss of the aldehydic hydrogen.
-
Loss of CO (-28 amu): A peak at m/z 117, corresponding to the [M-CO]⁺ ion, is a common fragmentation for aromatic aldehydes.
-
Loss of HCN (-27 amu): Fragmentation involving the nitrile group could lead to a peak at m/z 118.
Experimental Protocol: Mass Spectrometry Data Acquisition
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap) where their mass-to-charge ratio (m/z) is measured.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Caption: Workflow for the spectral characterization of this compound.
Conclusion
The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide an unambiguous characterization of this important synthetic intermediate. The methodologies and expected spectral data presented in this guide serve as a valuable resource for researchers in organic synthesis and drug discovery, ensuring the reliable identification and use of this versatile molecule.
References
The Solubility Profile of 2-Formyl-5-methylbenzonitrile: A Technical Guide for Drug Development Professionals
Foreword: The Crucial Role of Solubility in Pharmaceutical Synthesis
In the intricate landscape of drug discovery and development, the successful synthesis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The physicochemical properties of these intermediates, particularly their solubility in various organic solvents, are not merely academic curiosities; they are critical parameters that dictate the feasibility, efficiency, and scalability of synthetic routes. A comprehensive understanding of a compound's solubility profile can inform solvent selection for reactions and purifications, prevent costly downstream processing issues, and ensure the consistent quality of the final product.[1][2] More than 40% of new chemical entities are practically insoluble in water, a challenge that often begins with the intermediates used in their synthesis.[2] This guide provides an in-depth technical overview of the solubility of 2-Formyl-5-methylbenzonitrile, a key building block in medicinal chemistry, offering both predictive insights and robust experimental protocols for its characterization.[3]
Physicochemical Landscape of this compound
To understand the solubility of this compound, we must first examine its molecular architecture. This compound possesses a multifunctional aromatic scaffold, featuring a polar nitrile group (-C≡N) and a moderately polar formyl group (-CHO) attached to a toluene backbone. This unique combination of functional groups governs its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO | [4] |
| Molecular Weight | 145.16 g/mol | [4] |
| Appearance | Likely a solid at room temperature | Inferred from similar structures |
| Key Functional Groups | Nitrile, Aldehyde, Aromatic Ring | [4] |
The nitrile group is a strong dipole, capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor. The aldehyde group also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.[5] The aromatic ring and the methyl group, however, introduce a significant nonpolar character. This amphiphilic nature suggests a nuanced solubility profile, with miscibility in a range of solvents of varying polarities.
Predictive Solubility Analysis: A Theoretical Framework
In the absence of extensive empirical data, a predictive analysis based on the principle of "like dissolves like" provides a strong foundation for solvent selection. The polarity, hydrogen bonding capability, and dielectric constant of the solvent are key determinants of its ability to dissolve this compound.
High Expected Solubility:
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)) : These solvents are characterized by their high polarity and ability to accept hydrogen bonds, without donating them. The strong dipole of the nitrile group and the polarity of the formyl group in this compound are expected to interact favorably with these solvents, leading to high solubility. DMSO, in particular, is known for its ability to dissolve a wide range of both polar and nonpolar compounds.[6]
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform) : These solvents are of moderate polarity and can effectively solvate the aromatic ring and the polar functional groups of the molecule.
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone (MEK)) : The polarity of the ketone's carbonyl group is similar to that of the aldehyde in the solute, suggesting favorable dipole-dipole interactions. Acetone is miscible with water and most organic solvents, making it a versatile choice.[7]
Moderate to Good Expected Solubility:
-
Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether) : These solvents are less polar than ketones but are still capable of acting as hydrogen bond acceptors. THF is generally a better solvent than diethyl ether for moderately polar compounds due to its higher polarity.
-
Esters (e.g., Ethyl Acetate) : With its moderate polarity, ethyl acetate is a common solvent for a wide range of organic compounds and is expected to be a suitable solvent for this compound.
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol) : These protic solvents can act as both hydrogen bond donors and acceptors. While they can interact with the nitrile and formyl groups, the nonpolar portion of the solute may limit very high solubility. Shorter-chain alcohols are generally more effective.[8]
Low to Negligible Expected Solubility:
-
Nonpolar Solvents (e.g., Hexanes, Toluene, Benzene) : The dominant nonpolar nature of these solvents makes them poor candidates for dissolving the polar this compound. While the aromatic ring of the solute will have some affinity for toluene and benzene, this is unlikely to overcome the unfavorable interactions with the polar functional groups.[8]
-
Water : Due to the significant nonpolar surface area of the benzene ring and methyl group, the solubility in water is expected to be very low. The polar functional groups are not sufficient to overcome the hydrophobicity of the rest of the molecule.[9]
A Rigorous Experimental Protocol for Solubility Determination
Theoretical predictions provide a valuable starting point, but for the precise quantification required in drug development, empirical determination is essential. The following is a detailed, self-validating protocol for determining the solubility of this compound using the isothermal equilibrium method.
Materials and Instrumentation
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for determining the solubility of this compound.
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions :
-
To a series of appropriately sized vials, add an excess amount of this compound. The presence of undissolved solid after equilibration is crucial for ensuring saturation.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely seal the vials to prevent any loss of solvent due to evaporation.
-
-
Equilibration :
-
Place the vials in a thermostatically controlled environment set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation :
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To further ensure the separation of solid material, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis :
-
Analyze the diluted samples using a pre-validated HPLC or GC method. The choice of method will depend on the volatility and chromophoric properties of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the solute in the original saturated solution by applying the dilution factor. The solubility can then be expressed in units such as g/100 mL or mol/L.
-
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is not a static property but is influenced by several environmental and structural factors. Understanding these can allow for the manipulation of solubility to suit specific process needs.
Caption: Key factors influencing the solubility of this compound.
-
Temperature : For most solid solutes, solubility in organic solvents increases with temperature.[10] This is because the dissolution process is often endothermic, and the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.
-
Solvent Properties : As discussed, the polarity, hydrogen bonding capacity, and dielectric constant of the solvent are the primary drivers of solubility.
-
Purity of the Compound : The presence of impurities can affect the measured solubility. Highly pure starting material is essential for obtaining accurate and reproducible data.
-
Molecular Structure : The inherent properties of this compound, including its functional groups and the overall balance of polar and nonpolar regions, are the fundamental determinants of its solubility behavior.
Conclusion: From Prediction to Practical Application
While publicly available quantitative solubility data for this compound is scarce, a thorough understanding of its physicochemical properties allows for robust predictions of its behavior in a wide range of organic solvents. This guide provides a strong theoretical framework for initial solvent screening and, more importantly, a detailed and reliable experimental protocol for the precise determination of its solubility. For researchers and drug development professionals, this information is critical for optimizing synthetic pathways, ensuring efficient purification, and ultimately contributing to the successful and scalable production of novel pharmaceutical agents. The methodologies outlined herein are designed to be broadly applicable for the characterization of other novel synthetic intermediates, promoting a foundational understanding of solubility that is essential for the advancement of medicinal chemistry.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 5-Formyl-2-methylbenzonitrile|CAS 27613-36-1 [benchchem.com]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 2-Formyl-5-methylbenzonitrile for Advanced Pharmaceutical Synthesis
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Formyl-5-methylbenzonitrile (CAS No. 27613-33-8). We will delve into its commercial availability, synthesis, chemical properties, and critical applications as a strategic intermediate in the synthesis of complex pharmaceutical compounds. This document aims to be a practical resource, blending established chemical principles with actionable insights for laboratory and process development settings.
Introduction to a Versatile Building Block
This compound is a bifunctional aromatic compound featuring both an aldehyde (-CHO) and a nitrile (-C≡N) group. This unique arrangement of reactive sites on a substituted benzene ring makes it a highly valuable precursor in multi-step organic synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 27613-33-8 |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Purity | Commercially available with ≥98% purity[1] |
| Storage Conditions | Recommended storage at 2-8°C under an inert atmosphere[1] |
The strategic importance of this molecule lies in the orthogonal reactivity of its formyl and nitrile functionalities, allowing for selective chemical transformations.
Commercial Availability and Procurement
This compound is readily available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. When sourcing this intermediate, it is crucial to consider purity, available quantities, and lead times. Below is a summary of notable suppliers.
| Supplier | Purity | Notes |
| ChemScene | ≥98% | Offers various pack sizes and provides custom synthesis services.[1] |
| Sigma-Aldrich (Merck) | - | Listed in their catalog, indicating availability for research purposes. |
| Benchchem | - | Provides the compound and highlights its significance as a building block. |
| MySkinRecipes | 98% | Lists various small-scale quantities with associated pricing and lead times. |
| Sunway Pharm Ltd | 97% | Offers the product with catalog pricing for specific quantities.[2] |
| ChemUniverse | - | Accepts blanket purchase orders for large quantities and requests for quotes. |
For large-scale projects, direct communication with suppliers to obtain certificates of analysis and discuss bulk pricing is highly recommended.
Synthesis and Manufacturing Insights
The industrial synthesis of this compound is not extensively detailed in publicly available literature. However, based on established organic chemistry principles and related patent literature, a primary route involves the selective oxidation of the methyl group of a precursor. A logical and common synthetic pathway is the oxidation of one of the methyl groups of 2,5-dimethylbenzonitrile.
The selective oxidation of a methyl group on an aromatic ring to an aldehyde can be challenging as over-oxidation to a carboxylic acid is a common side reaction.[3] Various methods have been developed to control this transformation, including the use of specific oxidizing agents like cerium(IV) ammonium nitrate or o-iodoxybenzoic acid (IBX), which are known for their efficacy in benzylic oxidations.[4]
Caption: A plausible synthetic workflow for this compound.
Chemical Reactivity and Applications in Drug Discovery
The dual functionality of this compound is the cornerstone of its utility in pharmaceutical synthesis. The aldehyde group serves as an electrophilic center, while the nitrile group can be transformed into a variety of other functional groups.
Caption: Reactivity pathways of the formyl and nitrile functional groups.
A significant application of this scaffold is in the synthesis of heterocyclic compounds. For instance, 2-formylbenzonitriles can undergo cascade reactions with anilines to produce N-aryl substituted isoindolinones, a class of compounds with recognized biological activity.[5] This electrochemical-induced reaction proceeds through the initial formation of a Schiff base from the aldehyde and the aniline, followed by an intramolecular cyclization involving the nitrile group.
The importance of similar structural motifs is highlighted by the synthesis of the PARP (poly ADP-ribose polymerase) inhibitor, Olaparib. A key intermediate in the synthesis of Olaparib is 2-fluoro-5-formylbenzonitrile, an analogue of the topic compound.[6][7] This underscores the value of the formylbenzonitrile scaffold in constructing complex, biologically active molecules for targeted cancer therapies.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is critical for its successful application in multi-step syntheses. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound. A reverse-phase method is generally suitable.
Experimental Protocol: HPLC Purity Analysis
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes. The aqueous phase can be acidified with a small amount of formic or phosphoric acid to improve peak shape.[8][9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzonitrile chromophore absorbs, typically around 254 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent like acetonitrile.
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton of the aldehyde group is expected to appear as a singlet in the downfield region (around 10 ppm). Aromatic protons will be observed in the 7-8 ppm range, and the methyl group protons will appear as a singlet further upfield (around 2.5 ppm).
-
¹³C NMR: The carbonyl carbon of the aldehyde will be in the highly deshielded region (around 190 ppm). The nitrile carbon will be in the 115-120 ppm range. The aromatic and methyl carbons will appear at their characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M]+• would be at m/z 145.16.
Conclusion
This compound is a commercially available and highly versatile chemical intermediate. Its value in drug discovery and development is derived from the presence of two distinct and reactive functional groups, which allow for the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and analytical profiling is essential for its effective utilization in the development of novel therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. Benzonitrile,2-formyl-5-methyl- - CAS:27613-33-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]
- 5. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Separation of Benzonitrile, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to the Synthesis of 2-Formyl-5-methylbenzonitrile: A Comparative Analysis of Starting Materials and Synthetic Strategies
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways for obtaining 2-Formyl-5-methylbenzonitrile, a pivotal intermediate in the development of pharmaceuticals and advanced materials.[1] The strategic importance of this molecule lies in its bifunctional nature, possessing both a reactive aldehyde group and a versatile nitrile moiety, which allows for a multitude of subsequent chemical transformations.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the most viable starting materials and their corresponding synthetic methodologies. We will delve into the causality behind experimental choices, providing a framework for selecting the most efficient and scalable route based on laboratory capabilities and project requirements.
Introduction: The Strategic Importance of this compound
This compound serves as a crucial building block in the synthesis of a wide range of complex organic molecules. Its aldehyde functionality is a gateway to reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines and other carbon-carbon bonds.[2][3] Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, offering diverse avenues for molecular elaboration.[1][2] This dual reactivity makes it an invaluable precursor for the construction of heterocyclic compounds and other scaffolds prevalent in medicinal chemistry.
The selection of an appropriate starting material is a critical decision in any synthetic campaign, directly impacting the overall efficiency, cost-effectiveness, and environmental footprint of the process. This guide will explore three primary, commercially available starting materials for the synthesis of this compound:
-
2,5-Dimethylbenzonitrile: Requiring a selective oxidation of one of the methyl groups.
-
2-Bromo-4-methylbenzonitrile: Necessitating the introduction of a formyl group.
-
p-Tolunitrile (4-methylbenzonitrile): Involving a regioselective formylation of the aromatic ring.
Each of these pathways presents a unique set of advantages and challenges, which we will dissect in the subsequent sections.
Synthetic Strategies and Mechanistic Considerations
This section provides a detailed analysis of the synthetic routes originating from the three principal starting materials. We will explore the underlying reaction mechanisms, discuss the critical parameters for success, and evaluate the practicality of each approach.
Route 1: Selective Oxidation of 2,5-Dimethylbenzonitrile
The synthesis of this compound from 2,5-Dimethylbenzonitrile hinges on the selective oxidation of the methyl group at the 2-position. This approach is attractive due to the directness of the transformation. However, achieving high selectivity can be challenging, as over-oxidation to the carboxylic acid or oxidation of the methyl group at the 5-position are potential side reactions.
Key Transformation: Benzylic Oxidation
Several methods can be employed for the selective oxidation of a benzylic methyl group.
-
Sommelet Reaction: This classic method involves the reaction of a benzyl halide with hexamethylenetetramine (urotropine) followed by hydrolysis to yield the corresponding aldehyde.[4][5][6] This would necessitate a two-step process from 2,5-dimethylbenzonitrile: initial benzylic bromination followed by the Sommelet reaction. The reaction is valued for its ability to introduce the aldehyde functionality without over-oxidation.[4]
-
Manganese Dioxide (MnO₂): Activated manganese dioxide is a common and relatively mild reagent for the selective oxidation of benzylic alcohols to aldehydes. This would also be a two-step process from the starting material, involving initial benzylic halogenation and subsequent hydrolysis to the alcohol before oxidation.
-
Ceric Ammonium Nitrate (CAN): CAN is a powerful oxidizing agent that can be used for the oxidation of benzylic methyl groups to aldehydes.[7] Careful control of reaction conditions is crucial to prevent over-oxidation.
Causality of Experimental Choices: The choice of oxidant and reaction conditions is paramount to achieving the desired selectivity. The methyl group at the 2-position is sterically hindered by the adjacent nitrile group, which can influence the regioselectivity of the initial halogenation step and the subsequent oxidation. Milder reagents and controlled temperatures are generally preferred to minimize side product formation.
Logical Workflow for Route 1:
Caption: Synthetic pathway from 2,5-Dimethylbenzonitrile.
Route 2: Formylation of 2-Bromo-4-methylbenzonitrile
This strategy involves the conversion of a carbon-bromine bond into a carbon-aldehyde bond. This is a versatile and often high-yielding approach, leveraging well-established organometallic chemistry.
Key Transformation: Introduction of a Formyl Group
-
Lithiation-Formylation: This method involves the treatment of 2-Bromo-4-methylbenzonitrile with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to generate an aryllithium intermediate. This nucleophilic species is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to afford the desired aldehyde after acidic workup.[8]
-
Grignard Reaction: An alternative to lithiation is the formation of a Grignard reagent by reacting 2-Bromo-4-methylbenzonitrile with magnesium metal. The resulting organomagnesium species can then be treated with a formylating agent like ethyl orthoformate followed by acidic hydrolysis to yield the aldehyde.[9][10][11]
Causality of Experimental Choices: The success of these reactions is highly dependent on maintaining anhydrous and inert conditions to prevent quenching of the highly reactive organometallic intermediates. Low temperatures are crucial during the lithiation step to prevent side reactions. The choice between lithiation and Grignard formation may depend on the availability of reagents and the specific reactivity of the substrate.
Logical Workflow for Route 2:
Caption: Synthetic pathway from 2-Bromo-4-methylbenzonitrile.
Route 3: Regioselective Formylation of p-Tolunitrile
This approach involves the direct introduction of a formyl group onto the aromatic ring of p-tolunitrile (4-methylbenzonitrile). The primary challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution.
Key Transformation: Electrophilic Aromatic Formylation
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, to formylate electron-rich aromatic rings.[12][13][14] While powerful, the nitrile group is electron-withdrawing, which deactivates the ring towards electrophilic substitution. The methyl group is an ortho-, para-director, while the nitrile group is a meta-director. The outcome of the reaction will depend on the interplay of these electronic effects.
-
Duff Reaction: The Duff reaction employs hexamethylenetetramine in the presence of an acid to introduce a formyl group, primarily at the ortho position to an activating group.[15][16][17] Similar to the Vilsmeier-Haack reaction, the deactivating nature of the nitrile group may hinder this transformation.
Causality of Experimental Choices: The feasibility of these direct formylation methods on p-tolunitrile is questionable due to the deactivating effect of the nitrile group. These reactions generally require electron-donating substituents on the aromatic ring to proceed efficiently.[15] Therefore, this route is likely to be the least efficient of the three.
Logical Workflow for Route 3:
Caption: Synthetic pathway from p-Tolunitrile.
Comparative Analysis of Synthetic Routes
To provide a clear and actionable comparison, the following table summarizes the key aspects of each synthetic route.
| Feature | Route 1: From 2,5-Dimethylbenzonitrile | Route 2: From 2-Bromo-4-methylbenzonitrile | Route 3: From p-Tolunitrile |
| Starting Material Availability | Readily available | Readily available | Readily available |
| Number of Steps | 2 (Bromination + Sommelet) | 1 (Lithiation-Formylation) | 1 (Direct Formylation) |
| Key Challenges | - Achieving high regioselectivity in bromination- Potential for over-oxidation | - Strict anhydrous and inert conditions required- Handling of pyrophoric reagents (e.g., n-BuLi) | - Deactivation of the aromatic ring by the nitrile group- Poor regioselectivity and low yields expected |
| Potential Advantages | - Avoids the use of highly reactive organometallics | - Generally high-yielding and clean reactions- Well-established and reliable methodology | - Potentially the most atom-economical route |
| Scalability | Moderate; purification of intermediates may be required. | High; amenable to large-scale synthesis with appropriate equipment. | Low; likely to be inefficient and not suitable for scale-up. |
| Overall Recommendation | A viable but potentially less efficient route compared to Route 2. | The most recommended and reliable route. | Not recommended due to anticipated low reactivity and selectivity. |
Detailed Experimental Protocols
The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and safety protocols.
Protocol for Route 2: Synthesis of this compound from 2-Bromo-4-methylbenzonitrile via Lithiation-Formylation
Materials:
-
2-Bromo-4-methylbenzonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-Bromo-4-methylbenzonitrile (1.0 eq). The flask is evacuated and backfilled with nitrogen three times.
-
Dissolution: Anhydrous THF is added via syringe to dissolve the starting material.
-
Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Formylation: Anhydrous DMF (1.5 eq) is added dropwise via syringe, again maintaining the temperature below -70 °C. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C.
-
Work-up: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Conclusion and Future Perspectives
This in-depth technical guide has evaluated the primary synthetic routes to this compound, a key intermediate for pharmaceutical and materials science research. Based on a thorough analysis of the reaction mechanisms, experimental considerations, and scalability, the formylation of 2-Bromo-4-methylbenzonitrile via a lithiation-formylation protocol (Route 2) emerges as the most robust and efficient strategy. This method offers high yields, excellent regioselectivity, and is amenable to scale-up, making it the preferred choice for reliable production.
While the selective oxidation of 2,5-Dimethylbenzonitrile (Route 1) presents a viable alternative, it is often plagued by challenges in achieving the desired selectivity. The direct formylation of p-tolunitrile (Route 3) is not recommended due to the deactivating nature of the nitrile group, which is likely to result in poor yields and a mixture of products.
Future research in this area could focus on the development of more sustainable and cost-effective catalytic methods for the selective oxidation of 2,5-Dimethylbenzonitrile, potentially utilizing transition metal catalysts and greener oxidants. Additionally, exploring milder and less hazardous alternatives to organolithium reagents for the formylation of 2-Bromo-4-methylbenzonitrile could further enhance the safety and accessibility of this key transformation.
References
- 1. 5-Formyl-2-methylbenzonitrile|CAS 27613-36-1 [benchchem.com]
- 2. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. This compound | 27613-33-8 | Benchchem [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 15. Duff reaction - Wikipedia [en.wikipedia.org]
- 16. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Formyl-5-methylbenzonitrile: Discovery, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-Formyl-5-methylbenzonitrile, a versatile bifunctional molecule that has garnered significant interest in organic synthesis and drug discovery. This document delves into the historical context of its related chemical class, explores its synthesis, details its physicochemical properties, and discusses its applications as a pivotal intermediate in the construction of complex molecular architectures.
Introduction: The Strategic Importance of a Bifunctional Building Block
This compound, identified by its CAS number 27613-33-8, is an aromatic compound featuring both an aldehyde (formyl) and a nitrile functional group.[1] This unique structural arrangement provides a rich platform for a multitude of chemical transformations, making it a valuable asset for researchers and drug development professionals.[2] The aldehyde group can readily undergo oxidation, reduction, and condensation reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions.[3] This dual reactivity allows for the strategic and often sequential introduction of diverse molecular fragments, facilitating the synthesis of complex heterocyclic compounds and pharmaceutical intermediates.[2][4]
While the specific historical discovery of this compound is not prominently documented in seminal, standalone publications, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted benzonitriles. The parent compound, benzonitrile, was first synthesized in 1844 by Hermann Fehling through the thermal dehydration of ammonium benzoate.[3] The subsequent evolution of synthetic organic chemistry, particularly the development of regioselective formylation and cyanation reactions, paved the way for the preparation of multifunctional benzonitriles like the title compound.
A notable advancement in the synthesis of such compounds was the successful cyanation of aryl halides bearing sensitive functional groups.[3] For instance, the synthesis of this compound has been achieved via the Rosenmund–von Braun reaction, a classic method for introducing a nitrile group onto an aromatic ring.[3]
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 27613-33-8 | [1] |
| Molecular Formula | C₉H₇NO | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Synonyms | Phthalaldehydonitrile, 5-methyl- (8CI) | [1] |
| SMILES | N#CC1=CC(C)=CC=C1C=O | [1] |
| Storage | 4°C, stored under nitrogen | [1] |
Synthesis of this compound: A Methodological Overview
The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of either the formyl or the nitrile group onto a pre-functionalized benzene ring. One of the historically significant and reliable methods is the Rosenmund–von Braun reaction, which involves the cyanation of an aryl halide.
Retrosynthetic Analysis and Workflow
A logical retrosynthetic approach for this compound points to 2-bromo-4-methylbenzaldehyde as a readily available starting material. The key transformation is the introduction of the nitrile group via a nucleophilic substitution reaction.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Rosenmund–von Braun Synthesis
This protocol describes a representative procedure for the synthesis of this compound from 2-bromo-4-methylbenzaldehyde.
Materials:
-
2-bromo-4-methylbenzaldehyde
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Iron(III) chloride (FeCl₃)
-
Hydrochloric acid (HCl)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2-bromo-4-methylbenzaldehyde (1 equivalent) and copper(I) cyanide (1.2 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting aldehyde.
-
Reaction Execution: Heat the reaction mixture to reflux (typically around 140-150 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Prepare a solution of iron(III) chloride (4 equivalents) in 10% aqueous hydrochloric acid.
-
Slowly pour the reaction mixture into the FeCl₃/HCl solution with vigorous stirring. This step is crucial for decomposing the copper cyanide complexes.
-
Continue stirring for 30-60 minutes at room temperature.
-
Transfer the mixture to a separatory funnel and extract with toluene (3 x volume of the aqueous layer).
-
-
Purification:
-
Combine the organic layers and wash sequentially with 10% HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for a wide range of chemical transformations, making it a versatile intermediate in the synthesis of complex molecules, particularly heterocyclic systems of medicinal interest.
Reactions of the Formyl Group
The aldehyde functionality is a key reactive site. It readily participates in:
-
Condensation Reactions: With primary amines to form imines (Schiff bases), which are precursors to various nitrogen-containing heterocycles.
-
Oxidation: Can be easily oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to a primary alcohol.
-
Nucleophilic Additions: The carbonyl carbon is susceptible to attack by various nucleophiles.
Reactions of the Nitrile Group
The nitrile group offers complementary reactivity:
-
Hydrolysis: Can be hydrolyzed to a carboxylic acid or an amide.
-
Reduction: Can be reduced to a primary amine.
-
Cycloadditions: The carbon-nitrogen triple bond can participate in cycloaddition reactions.
Application in the Synthesis of Pharmaceutical Intermediates
The strategic importance of formyl-benzonitrile derivatives is exemplified by the synthesis of the PARP (poly ADP-ribose polymerase) inhibitor, Olaparib. A key intermediate in the synthesis of Olaparib is 2-fluoro-5-formylbenzonitrile.[5] Although not the exact topic of this guide, the synthetic routes developed for this analog highlight the industrial relevance of this class of compounds. The preparation of 2-fluoro-5-formylbenzonitrile often starts from o-fluorobenzonitrile and involves the introduction of a formyl group precursor.[5] This underscores the value of having reliable methods for the synthesis of such bifunctional building blocks in the pharmaceutical industry.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its discovery and utilization are a testament to the ongoing advancements in synthetic methodology. The presence of two distinct and reactive functional groups provides chemists with a powerful tool for the construction of complex molecular architectures, with significant implications for the development of new pharmaceuticals and other functional materials. The synthetic route outlined in this guide, based on the well-established Rosenmund–von Braun reaction, offers a reliable method for its preparation, enabling further exploration of its chemical potential.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 27613-33-8 | Benchchem [benchchem.com]
- 4. 2-(Hydroxymethyl)-5-nitrobenzonitrile | Benchchem [benchchem.com]
- 5. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
A Theoretical and Spectroscopic Deep Dive into 2-Formyl-5-methylbenzonitrile: A Keystone Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of 2-Formyl-5-methylbenzonitrile, a versatile bifunctional aromatic compound with significant potential in organic synthesis. The presence of both a reactive formyl group and a synthetically adaptable nitrile functionality makes it a valuable building block for the construction of complex molecular architectures, particularly in the realms of pharmaceuticals, agrochemicals, and materials science.[1][2] This document will explore the molecule's structural, spectroscopic, and electronic properties through the lens of computational chemistry, offering a predictive framework for its behavior and reactivity. While experimental data for this specific molecule is not extensively published, this guide will leverage established theoretical methodologies, validated by data from analogous compounds, to provide a robust and insightful scientific resource.
Introduction: The Synthetic Potential of a Bifunctional Aromatic
This compound (C₉H₇NO, Molar Mass: 145.16 g/mol ) is a strategically designed aromatic molecule featuring an aldehyde and a nitrile group positioned on a toluene scaffold.[3] This unique arrangement of functional groups imparts a rich and varied chemical reactivity, making it an attractive intermediate for synthetic chemists. The formyl group is a gateway to a plethora of chemical transformations, including oxidation to a carboxylic acid, reduction to a primary alcohol, and participation in condensation and nucleophilic addition reactions.[2] Concurrently, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, offering further avenues for molecular elaboration.[2] The interplay of these functionalities allows for the regioselective synthesis of diverse heterocyclic compounds, polymers, and other complex organic molecules with potential biological and material applications.[1][4]
Computational Methodology: A Framework for Theoretical Investigation
To elucidate the molecular properties of this compound, a robust computational protocol based on Density Functional Theory (DFT) is proposed. DFT has proven to be a powerful tool for accurately predicting the electronic structure, spectroscopic properties, and reactivity of organic molecules.
Geometry Optimization and Vibrational Analysis
A detailed understanding of the molecule's three-dimensional structure and vibrational modes is fundamental. The following workflow outlines the computational steps for this analysis.
Caption: Workflow for DFT-based geometry optimization and vibrational analysis.
Protocol:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), provides a good balance of accuracy and computational cost for molecules of this size.
-
Optimization: The initial molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
Spectroscopic and Electronic Property Calculations
Beyond vibrational spectra, DFT can predict a range of other important properties.
Caption: Workflow for calculating spectroscopic and electronic properties.
Protocols:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to simulate the electronic transitions and predict the UV-Vis absorption spectrum.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge distribution, and bond strengths.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity and electronic properties.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
Theoretical Results and Discussion
Based on the computational methodologies described above, we can predict the key structural and spectroscopic features of this compound.
Molecular Geometry
The optimized geometry of this compound is expected to be planar, with the formyl and nitrile groups lying in the plane of the benzene ring to maximize conjugation. The bond lengths and angles will be influenced by the electronic effects of the substituents.
| Parameter | Predicted Value (Å) |
| C-C (aromatic) | 1.39 - 1.41 |
| C-CN | ~1.45 |
| C≡N | ~1.15 |
| C-CHO | ~1.48 |
| C=O | ~1.22 |
| C-CH₃ | ~1.51 |
Table 1: Predicted key bond lengths in this compound.
Vibrational Spectroscopy (IR and Raman)
The calculated IR and Raman spectra provide a vibrational fingerprint of the molecule. Key vibrational modes are predicted as follows:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C≡N | Stretching | 2220 - 2240 | Medium (IR), Strong (Raman) |
| C=O | Stretching | 1690 - 1710 | Strong (IR) |
| C-H (aldehyde) | Stretching | 2820 - 2850, 2720 - 2750 | Medium (IR) |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium (IR) |
| C-H (methyl) | Stretching | 2850 - 2980 | Medium (IR) |
| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Strong (IR, Raman) |
Table 2: Predicted characteristic vibrational frequencies for this compound.
NMR Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation. The chemical shifts are influenced by the electron-withdrawing nature of the formyl and nitrile groups and the electron-donating nature of the methyl group.
Predicted ¹H NMR (in CDCl₃):
-
-CHO: ~10.0 ppm (singlet)
-
Aromatic Protons: 7.5 - 8.0 ppm (multiplets)
-
-CH₃: ~2.5 ppm (singlet)
Predicted ¹³C NMR (in CDCl₃):
-
-CHO: ~190 ppm
-
-C≡N: ~118 ppm
-
Aromatic Carbons: 125 - 145 ppm
-
-CH₃: ~20 ppm
Frontier Molecular Orbitals (FMOs) and Reactivity
The HOMO and LUMO energies are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For this compound, the HOMO is expected to be localized on the benzene ring, while the LUMO will likely have significant contributions from the formyl and nitrile groups. This suggests that the molecule will be susceptible to nucleophilic attack at the formyl carbon and the nitrile carbon.
Molecular Electrostatic Potential (MEP)
The MEP map will visually represent the electron distribution. The regions of negative potential (red/yellow) will be concentrated around the oxygen of the formyl group and the nitrogen of the nitrile group, indicating these are the most likely sites for electrophilic attack. The region of positive potential (blue) will be located around the formyl proton and the aromatic protons.
Synthesis and Applications
Caption: A plausible synthetic route to this compound.
The applications of this compound are rooted in its versatility as a synthetic intermediate. Its use in the synthesis of pharmaceuticals, agrochemicals, and dyes is a testament to the valuable chemical transformations it can undergo.[1] Furthermore, its potential in proteomics research suggests its utility in the development of novel biochemical probes and tools.[5]
Conclusion
This technical guide has provided a comprehensive theoretical framework for understanding the molecular, spectroscopic, and electronic properties of this compound. Through the application of DFT calculations, we have predicted its key structural parameters, vibrational and NMR spectra, and reactivity patterns. This information serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to leverage the synthetic potential of this versatile bifunctional molecule. The predictive data presented herein can guide experimental work and facilitate the rational design of novel compounds with desired properties.
References
Methodological & Application
Application Note: 2-Formyl-5-methylbenzonitrile as a Versatile Building Block for the Synthesis of Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the pursuit of novel therapeutic agents and advanced materials, the efficient construction of diverse heterocyclic frameworks is of paramount importance. 2-Formyl-5-methylbenzonitrile has emerged as a potent and versatile building block in synthetic organic chemistry. Its unique ortho-disubstituted arrangement of an electrophilic aldehyde and a latent nucleophilic nitrile group on a methylated benzene ring provides a powerful platform for a variety of cyclization strategies. This application note details the utility of this compound in the synthesis of medicinally relevant heterocycles, specifically focusing on the construction of quinazolines and dihydropyridines through established multicomponent and annulation reactions. We provide detailed, field-proven protocols, mechanistic insights, and a discussion of the underlying chemical principles that make this compound a valuable tool for synthetic chemists.
Introduction: The Strategic Advantage of this compound
The strategic placement of reactive functional groups is a cornerstone of modern synthetic design. This compound (also known as 6-cyano-4-methylbenzaldehyde) exemplifies this principle. The molecule's utility is rooted in the dual reactivity of the aldehyde and nitrile moieties. The aldehyde serves as a reactive electrophile, readily participating in condensations and nucleophilic additions, while the nitrile group can be transformed into a nucleophilic amine or participate directly in cycloadditions, often after an initial reaction at the aldehyde center. This inherent bifunctionality allows for the rapid assembly of complex ring systems from simple, acyclic precursors.
The presence of the methyl group at the 5-position offers several advantages. It can enhance the solubility of both the starting material and the resulting heterocyclic products in organic solvents, simplifying reaction setup and purification. Furthermore, it provides a point for further synthetic elaboration and can influence the electronic properties of the aromatic system, which in turn can modulate the biological activity of the final compounds.
Physicochemical & Reactivity Profile
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27613-33-8 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₇NO | --INVALID-LINK--[1] |
| Molecular Weight | 145.16 g/mol | --INVALID-LINK--[1] |
| Appearance | Off-white to yellow solid | Generic Supplier Data |
| Purity | ≥98% | --INVALID-LINK--[1] |
| Storage | 4°C, stored under nitrogen | --INVALID-LINK--[1] |
The reactivity of this compound is dominated by the interplay between the aldehyde and nitrile groups. This dual functionality is key to its role in cascade reactions, where an initial reaction at one site triggers a subsequent intramolecular cyclization involving the other.
Caption: Reactivity Profile of this compound.
Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a robust and widely utilized method for the construction of quinoline and related heterocyclic systems. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group. While this compound itself is not a 2-aminoaryl aldehyde, it can be readily converted in situ or used in modified procedures where the nitrile functionality participates in the cyclization. A common strategy involves a reaction with an active methylene compound that also introduces a nitrogen source.
Mechanistic Rationale: The reaction of this compound with a compound like malononitrile, in the presence of a base, initiates with a Knoevenagel condensation at the aldehyde. This is followed by an intramolecular cyclization where the nitrile is attacked by the nucleophilic species generated in situ, leading to the formation of a substituted quinoline.
Caption: Workflow for Quinoline Synthesis via Friedländer Annulation.
Protocol 1: Synthesis of a Substituted Quinoline
This protocol is a representative procedure for the synthesis of a quinoline derivative from this compound and an active methylene compound.
Materials:
-
This compound (10 mmol, 1.45 g)
-
Malononitrile (10 mmol, 0.66 g)
-
Piperidine (1 mmol, 0.1 mL)
-
Ethanol (30 mL)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Combine this compound, malononitrile, and ethanol in the round-bottom flask.
-
Add piperidine to the mixture with stirring.
-
Attach the reflux condenser and heat the mixture to reflux (approximately 80-85 °C).
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
Upon completion, allow the reaction to cool to room temperature. The product should precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 15 mL) to remove unreacted starting materials and impurities.
-
Dry the purified product under vacuum.
Expected Outcome: This reaction is expected to yield a polyfunctionalized quinoline derivative. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure.
Multicomponent Synthesis of Dihydropyridines (Hantzsch-type Reaction)
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that efficiently constructs the 1,4-dihydropyridine core.[2] This scaffold is of immense pharmacological importance, most notably as L-type calcium channel blockers used in the treatment of hypertension.[2] this compound serves as the aldehyde component in this one-pot reaction.
Mechanistic Rationale: The reaction involves the condensation of this compound, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a source of ammonia (typically ammonium acetate).[2] The reaction proceeds through two key intermediates: an enamine formed from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel product) from the condensation of the aldehyde with the second equivalent of the β-ketoester. A Michael addition of the enamine to the unsaturated system, followed by cyclization and dehydration, affords the dihydropyridine product.[3]
Caption: Hantzsch Dihydropyridine Synthesis Workflow.
Protocol 2: Synthesis of a 1,4-Dihydropyridine Derivative
This protocol provides a general procedure for the Hantzsch synthesis using this compound.
Materials:
-
This compound (10 mmol, 1.45 g)
-
Ethyl acetoacetate (20 mmol, 2.5 mL)
-
Ammonium acetate (15 mmol, 1.16 g)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In the round-bottom flask, combine this compound, ethyl acetoacetate, ammonium acetate, and ethanol.
-
Attach the reflux condenser and heat the mixture to reflux with stirring.[3]
-
The reaction is typically complete within 2-4 hours. Monitor the progress by TLC (Eluent: Hexane/Ethyl Acetate 3:1).[3]
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 1,4-dihydropyridine derivative.
-
Dry the purified product under vacuum.
Expected Outcome: This reaction should afford the corresponding 4-(2-cyano-4-methylphenyl)-1,4-dihydropyridine derivative as a solid. The structure should be confirmed by spectroscopic methods.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and nitrile gloves when handling this compound and other reagents.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its unique bifunctional nature enables the efficient construction of complex molecular architectures, such as quinolines and dihydropyridines, through well-established synthetic methodologies. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this compound and to generate novel molecules with potential applications in drug discovery and materials science.
References
The Versatile Reactivity of 2-Formyl-5-methylbenzonitrile with Amines: A Gateway to Novel Chemical Scaffolds
Introduction
In the landscape of modern medicinal chemistry and materials science, the development of efficient and versatile synthetic methodologies is paramount. 2-Formyl-5-methylbenzonitrile is a bifunctional aromatic building block of significant interest, possessing both a reactive aldehyde and a nitrile group. This unique combination allows for a diverse range of chemical transformations, providing access to a multitude of complex molecular architectures. This application note provides a comprehensive guide to the reaction of this compound with amines, with a particular focus on Schiff base formation, subsequent reductive amination, and the synthesis of heterocyclic compounds of pharmaceutical relevance. The protocols and mechanistic insights detailed herein are designed to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this valuable intermediate.
Core Reaction Pathways: A Mechanistic Overview
The reactivity of this compound with amines is primarily dictated by the electrophilic nature of the formyl group's carbonyl carbon. The initial and most fundamental reaction is the formation of a Schiff base (an imine), which can then serve as a key intermediate for further transformations.
Schiff Base Formation
The reaction of this compound with a primary amine proceeds via a nucleophilic addition-elimination mechanism to form a Schiff base. The lone pair of the amine's nitrogen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate known as a hemiaminal. Subsequent acid-catalyzed dehydration of the hemiaminal results in the formation of the C=N double bond characteristic of an imine. This reaction is typically reversible and can be driven to completion by removing water from the reaction mixture.
Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary amines and involves the in-situ formation of a Schiff base followed by its reduction.[1] This "one-pot" procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate. The choice of reducing agent is critical for the success of this reaction, with milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) being preferred as they selectively reduce the protonated imine over the starting aldehyde.[2] Catalytic hydrogenation is another effective method for reductive amination.[3]
Annulation Reactions to Heterocycles
The strategic placement of the formyl and nitrile groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. For instance, reaction with anilines can lead to the formation of N-aryl isoindolinones through a cascade reaction involving imine formation and subsequent intramolecular cyclization.[4] Furthermore, while not directly initiated by the amine at the formyl group, the presence of the nitrile allows for subsequent reactions to form quinazoline scaffolds, which are of great interest in medicinal chemistry.
Experimental Protocols
The following protocols are provided as detailed guides for the key reactions of this compound with amines.
Protocol 1: Synthesis of a Schiff Base (N-((2-cyano-4-methylphenyl)methylene)aniline)
This protocol details the synthesis of a representative Schiff base from this compound and aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add aniline (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol.
Characterization (Expected):
-
¹H NMR: Expect a singlet for the imine proton (-CH=N-) between δ 8.0-9.0 ppm. Aromatic protons will appear in the range of δ 7.0-8.0 ppm, and the methyl protons as a singlet around δ 2.4 ppm.
-
¹³C NMR: The imine carbon should appear around δ 160-170 ppm. The nitrile carbon is expected around δ 115-120 ppm. Aromatic and methyl carbons will have characteristic shifts.
-
IR (cm⁻¹): A strong absorption band between 1620-1640 cm⁻¹ corresponding to the C=N stretch, and a band around 2220-2230 cm⁻¹ for the C≡N stretch.
Protocol 2: One-Pot Reductive Amination with an Aliphatic Amine
This protocol describes a general procedure for the synthesis of a secondary amine via reductive amination using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Primary aliphatic amine (e.g., benzylamine) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCE, add the primary aliphatic amine (1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 3: Synthesis of N-Aryl Isoindolinones
This protocol is adapted from a procedure for the synthesis of N-aryl isoindolinones from 2-formylbenzonitrile and can be applied to this compound.[4]
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.2 eq)
-
Electrochemical setup (divided cell, Pt cathode) or a suitable chemical oxidant/catalyst system.
-
Supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure (Illustrative for Electrosynthesis):
-
In a divided electrochemical cell, place a solution of this compound (1.0 eq), the aniline (1.2 eq), and the supporting electrolyte in the cathodic compartment containing the Pt electrode.
-
The anodic compartment should contain the supporting electrolyte solution.
-
Apply a constant current and monitor the reaction progress by TLC or HPLC.
-
Upon completion, work up the reaction mixture by removing the solvent and partitioning between water and an organic solvent.
-
The organic layer is then dried and concentrated, and the product is purified by column chromatography.
Note: The synthesis of such heterocyclic systems can be complex and may require significant optimization depending on the specific substrates and desired product.
Data Presentation: A Comparative Overview
The choice of reaction conditions can significantly impact the outcome of the reaction between this compound and amines. The following table summarizes typical conditions for the primary transformations discussed.
| Reaction Type | Amine | Key Reagent/Catalyst | Solvent | Temperature | Typical Yield |
| Schiff Base Formation | Primary Aromatic/Aliphatic | Catalytic Acid (e.g., AcOH) | Ethanol, Toluene | Reflux | >80% |
| Reductive Amination | Primary/Secondary | NaBH(OAc)₃, NaBH₃CN | DCE, THF, MeOH | Room Temp. | 70-95% |
| Reductive Amination | Primary/Secondary | H₂ / Pd/C, PtO₂ | Ethanol, Methanol | Room Temp. - 50°C | Variable |
| Isoindolinone Synthesis | Anilines | Electrochemical / Chemical | Acetonitrile, DMF | Room Temp. - Elevated | 50-80%[4] |
Applications in Drug Discovery and Materials Science
The products derived from the reactions of this compound with amines are valuable scaffolds in several scientific domains.
-
Medicinal Chemistry: The resulting secondary amines and heterocyclic structures, such as isoindolinones and quinazolines, are privileged motifs in numerous biologically active compounds. They are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]
-
Materials Science: Schiff bases and their polymers can exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics, sensors, and as ligands for metal complexes.
Conclusion
This compound is a versatile and valuable building block for organic synthesis. Its reactions with amines provide straightforward access to a diverse array of compounds, from simple Schiff bases and secondary amines to complex heterocyclic systems. The protocols and mechanistic discussions provided in this application note are intended to serve as a practical guide for researchers to explore and exploit the rich chemistry of this compound, paving the way for the discovery of new pharmaceuticals and advanced materials.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Direct Formylation of 4-Methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the synthesis of 4-cyano-3-methylbenzaldehyde, a valuable bifunctional intermediate in medicinal chemistry and materials science. The primary focus is on the direct formylation of the commercially available starting material, 4-methylbenzonitrile (p-tolunitrile). We will explore the synthetic challenges posed by the substrate's electronic properties and present a robust protocol using the Rieche formylation, a powerful method for introducing an aldehyde group onto moderately deactivated aromatic rings.
Introduction: The Synthetic Challenge
The target molecule, 4-cyano-3-methylbenzaldehyde, is a key building block. The aldehyde functionality allows for a wide range of subsequent transformations (e.g., reductive amination, Wittig reactions, oxidation to a carboxylic acid), while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions.
The primary challenge in this synthesis is the electrophilic formylation of the 4-methylbenzonitrile ring. The electronic effects of the two substituents are in opposition:
-
The methyl group (-CH₃) is a weakly activating, ortho, para-director.
-
The nitrile group (-CN) is a strongly deactivating, meta-director.
Fortunately, both groups direct the incoming electrophile to the same positions (C3 and C5, which are equivalent). However, the potent electron-withdrawing nature of the nitrile group significantly deactivates the aromatic ring, making it resistant to classical electrophilic aromatic substitution reactions that rely on milder electrophiles.
Strategic Approach: Why the Rieche Formylation?
Several formylation methods exist, but not all are suitable for this transformation.
-
Vilsmeier-Haack Reaction: This common method uses a Vilsmeier reagent, generated from DMF and POCl₃. The reagent is a relatively weak electrophile and is most effective on electron-rich aromatic and heteroaromatic compounds.[1][2] Its application to the deactivated 4-methylbenzonitrile ring would likely result in low to no yield.
-
Duff Reaction: This reaction employs hexamethylenetetramine and is generally limited to highly activated substrates like phenols.
-
Rieche Formylation: This method utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formyl source in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄).[3][4] The Lewis acid coordinates to the ether, generating a highly reactive dichloromethoxymethyl cation, [CH(OMe)Cl]⁺, which is a potent enough electrophile to react with moderately deactivated aromatic systems.[4] This makes the Rieche formylation the superior choice for this specific substrate.
Reaction Mechanism: Activation by Titanium Tetrachloride
The key to the Rieche formylation is the in-situ generation of a powerful electrophile. The mechanism proceeds in three main stages:
-
Electrophile Formation: Titanium tetrachloride, a strong Lewis acid, abstracts a chloride ion from dichloromethyl methyl ether to form a resonance-stabilized dichloromethoxymethyl cation.
-
Electrophilic Aromatic Substitution: The π-system of 4-methylbenzonitrile attacks the electrophilic carbon of the cation. This occurs at the C3 position, guided by the directing effects of both the methyl and nitrile groups, to form a resonance-stabilized carbocation intermediate (a sigma complex).
-
Hydrolysis: The intermediate is subsequently hydrolyzed during the aqueous workup. The chloromethyl ether moiety is converted to the final aldehyde functionality, yielding 4-cyano-3-methylbenzaldehyde.
Caption: The mechanism of the Rieche Formylation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Rieche formylation of aromatic compounds.[5][6]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. |
| 4-Methylbenzonitrile | C₈H₇N | 117.15 | 104-85-8 |
| Titanium(IV) chloride | TiCl₄ | 189.68 | 7550-45-0 |
| Dichloromethyl methyl ether | C₂H₄Cl₂O | 114.96 | 4885-02-3 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 |
| Hydrochloric acid (1 M aq.) | HCl | 36.46 | 7647-01-0 |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 |
| Silica gel (for chromatography) | SiO₂ | 60.08 | 7631-86-9 |
Equipment
-
Three-neck round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Inert gas inlet (Nitrogen or Argon)
-
Ice-water bath
-
Standard glassware for workup and purification
⚠️ Safety Precautions
-
Titanium(IV) chloride (TiCl₄) is highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a well-ventilated fume hood using dry glassware and syringes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dichloromethyl methyl ether is a suspected carcinogen and a lachrymator. All handling must be performed within a fume hood.
-
The reaction is exothermic. Maintain strict temperature control, especially during the addition of reagents.
Step-by-Step Procedure
Caption: Experimental workflow for the Rieche formylation.
-
Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 4-methylbenzonitrile (10.0 g, 85.4 mmol) and anhydrous dichloromethane (DCM, 200 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Lewis Acid Addition: Slowly add titanium(IV) chloride (19.4 g, 11.2 mL, 102.5 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. The solution will likely turn a deep red or brown color. Stir for an additional 15 minutes at 0 °C.
-
Formylating Agent Addition: Add dichloromethyl methyl ether (10.8 g, 8.3 mL, 94.0 mmol, 1.1 equiv) dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: In a separate large beaker, prepare a slurry of crushed ice (approx. 400 g). Under vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. Caution: This quenching is highly exothermic.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 75 mL). Combine all organic layers and wash sequentially with 1 M HCl (100 mL), saturated aqueous NaHCO₃ solution (100 mL), and brine (100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-cyano-3-methylbenzaldehyde as a solid.
Data Summary & Expected Results
| Parameter | Value |
| Starting Material | 4-Methylbenzonitrile (10.0 g) |
| Molar Ratio (Substrate:TiCl₄:Cl₂CHOMe) | 1 : 1.2 : 1.1 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 5-7 hours |
| Expected Yield | 65-80% |
| Product Appearance | Off-white to pale yellow solid |
Troubleshooting and Field-Proven Insights
-
Low Yield: The most common issue is incomplete reaction due to moisture inactivating the Lewis acid. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used. The quality of the TiCl₄ is critical.
-
Dark-Colored Crude Product: The formation of polymeric byproducts is common. A thorough purification by column chromatography is essential to obtain a pure product.
-
Difficult Workup: Emulsions can form during the washing steps. Adding more brine and allowing the mixture to stand can help break the emulsion.
-
Reaction Monitoring: For TLC analysis, a 20% ethyl acetate in hexane mobile phase is a good starting point. The product should be more polar than the starting material and can be visualized under UV light.
Conclusion
The Rieche formylation provides a reliable and effective method for the direct synthesis of 4-cyano-3-methylbenzaldehyde from 4-methylbenzonitrile. Despite the deactivating nature of the nitrile group, the use of a strong Lewis acid like TiCl₄ successfully drives the reaction to completion, yielding the desired product in good yields. Careful adherence to anhydrous conditions and safety protocols is paramount for a successful and safe execution of this valuable transformation.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. synarchive.com [synarchive.com]
- 4. Rieche formylation - Wikipedia [en.wikipedia.org]
- 5. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Versatile Scaffold: 2-Formyl-5-methylbenzonitrile in Medicinal Chemistry
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Central to this endeavor is the utilization of versatile chemical building blocks that offer avenues for structural diversification and optimization of pharmacological activity. 2-Formyl-5-methylbenzonitrile, a seemingly simple aromatic compound, emerges as a scaffold of significant interest for medicinal chemists. Its unique arrangement of a reactive aldehyde (formyl) group and a synthetically malleable nitrile moiety on a methylated benzene ring provides a rich platform for the construction of complex molecular architectures. While direct and extensive literature on the specific applications of this compound is nascent, its constituent functional groups are well-established pharmacophores and synthetic handles in numerous approved drugs and clinical candidates. This guide aims to provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, underpinned by established chemical principles and analogous examples from the field.
The chemical reactivity of this compound is primarily dictated by its formyl and nitrile functionalities.[1] The aldehyde group is a versatile electrophile, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Conversely, the nitrile group can be transformed into a range of other functional groups, including primary amines and carboxylic acids, or can participate in cycloaddition reactions to form heterocyclic systems.[1] This dual functionality allows for a diversity-oriented synthesis approach, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.
Core Applications in Drug Discovery
The structural motif of this compound lends itself to the synthesis of a variety of compound classes with potential therapeutic applications. The following sections will detail some of these promising avenues.
Kinase Inhibitors in Oncology
The benzonitrile core is a prevalent feature in a multitude of kinase inhibitors. The nitrile group can act as a key hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The amino-benzonitrile scaffold, which can be derived from the corresponding nitrobenzonitrile, is a common starting point for the development of these inhibitors.[2] While this compound does not possess a nitro group, the nitrile is a critical component. The formyl group can be strategically utilized to introduce further complexity and target-specific interactions.
Hypothetical Signaling Pathway Interaction
Caption: Potential mechanism of a this compound-derived kinase inhibitor.
Antiviral Agents
Benzonitrile and nitrobenzonitrile derivatives have demonstrated notable antiviral activity.[3][4] For instance, MDL-860, a nitrobenzene derivative, was found to inhibit the replication of a range of picornaviruses.[3][4] The proposed mechanism involves the inhibition of an early event in viral replication, subsequent to uncoating, which is crucial for the synthesis of viral RNA.[3][4] The formyl group of this compound can be exploited to synthesize imine or other derivatives that could mimic the interactions of known antiviral agents or explore novel binding modes within viral proteins.
Neuroprotective Agents for Neurodegenerative Diseases
The development of multifunctional agents is a promising strategy for treating complex neurodegenerative diseases like Parkinson's disease.[5][6] Researchers have designed and synthesized benzothiazole derivatives with potent and selective monoamine oxidase B (MAO-B) inhibitory activity, along with antioxidant and neuroprotective effects.[5][6] The synthesis of such compounds often involves the condensation of an aminothiophenol with a substituted benzaldehyde. This compound can serve as a key starting material in similar synthetic routes to generate novel scaffolds for the treatment of neurodegenerative disorders.
Experimental Protocols
The following protocols are illustrative examples of how this compound can be utilized in the synthesis of medicinally relevant compounds. These are generalized procedures and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of a Schiff Base Derivative for Antiviral Screening
This protocol describes the synthesis of an imine (Schiff base) from this compound and a primary amine. Schiff bases are known to exhibit a wide range of biological activities.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminophenol)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin-layer chromatography (TLC) plates
-
Crystallization dish
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1.0 equivalent of the substituted primary amine.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Workflow: Schiff Base Synthesis
Caption: A typical workflow for the synthesis of a Schiff base derivative.
Protocol 2: Reductive Amination to Synthesize a Secondary Amine
This protocol details the synthesis of a secondary amine via reductive amination of this compound. This is a crucial transformation for introducing a flexible linker and a basic nitrogen atom, which can be important for target engagement and improving pharmacokinetic properties.
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Round-bottom flask
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 1.0 equivalent of this compound and dissolve it in DCM or DCE.
-
Add 1.0-1.2 equivalents of the desired amine to the solution. If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
In a separate container, weigh out 1.2-1.5 equivalents of the reducing agent (STAB is often preferred for its mildness and selectivity).
-
Add the reducing agent portion-wise to the reaction mixture over 10-15 minutes. The reaction is typically exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified secondary amine by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary
| Reaction Type | Reagents | Expected Yield (%) |
| Schiff Base Formation | Primary Amine, Acetic Acid | 85-95% |
| Reductive Amination | Primary/Secondary Amine, STAB | 70-90% |
| Knoevenagel Condensation | Malononitrile, Base | 80-95% |
| Wittig Reaction | Phosphonium Ylide | 60-85% |
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, building block in the arsenal of medicinal chemists. Its bifunctional nature allows for the facile synthesis of a diverse array of molecular scaffolds with potential applications in oncology, virology, and neurodegenerative diseases. The protocols outlined in this guide provide a foundational framework for researchers to begin exploring the synthetic utility of this compound. Future work should focus on the systematic synthesis and biological evaluation of compound libraries derived from this compound to fully elucidate its potential in drug discovery. The strategic manipulation of its formyl and nitrile groups, guided by structure-activity relationship studies, will undoubtedly lead to the identification of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. This compound | 27613-33-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthetic Utility of 2-Formyl-5-methylbenzonitrile in Heterocyclic Chemistry and Drug Discovery
Abstract: 2-Formyl-5-methylbenzonitrile is a highly versatile bifunctional aromatic building block, distinguished by the presence of ortho-disposed formyl and nitrile groups. This unique structural arrangement provides a powerful platform for the synthesis of complex molecular architectures, particularly nitrogen-containing heterocyclic systems.[1] Its dual reactivity allows for participation in a wide array of chemical transformations, making it an invaluable intermediate in the production of pharmaceuticals, agrochemicals, and specialty materials.[2] This guide provides researchers, chemists, and drug development professionals with an in-depth exploration of its synthetic applications, focusing on mechanistically diverse and strategically important transformations. We present detailed, field-proven protocols for the synthesis of medicinally relevant scaffolds, such as N-aryl isoindolinones via an innovative electrochemical cascade, and discuss its application in efficient multi-component reactions.
Core Reactivity and Physicochemical Profile
The synthetic potential of this compound is dictated by the interplay of its aldehyde and nitrile functionalities.[1] The electrophilic carbon of the formyl group is a prime site for nucleophilic attack, while the nitrile group can be transformed into either nucleophilic (amine) or acidic (carboxylic acid) functions through reduction or hydrolysis, respectively.[1] This duality is the cornerstone of its utility in constructing complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 27613-33-8 |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| Appearance | Solid |
| Primary Functional Groups | Aldehyde (-CHO), Nitrile (-C≡N) |
The spatial proximity of the formyl and nitrile groups enables them to participate in tandem or cascade reactions, where an initial reaction at one site triggers a subsequent intramolecular cyclization involving the other. This is a key strategy for rapidly building molecular complexity.
Caption: Key reactive sites and transformation pathways of this compound.
Application Protocol 1: Electrochemical Synthesis of N-Aryl Isoindolinones
The isoindolinone scaffold is a privileged structure in medicinal chemistry, notably appearing in molecules designed as inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy.[3] The following protocol details an electrochemical-induced cascade reaction between 2-formylbenzonitrile and various anilines to produce N-aryl substituted isoindolinones, offering a sustainable and efficient synthetic route.[3][4]
Mechanistic Rationale
The reaction is initiated by the condensation of the aniline with the formyl group of 2-formylbenzonitrile to form an imine intermediate. The subsequent electrochemical step is believed to facilitate the intramolecular cyclization of the aniline nitrogen onto the nitrile group, followed by tautomerization to yield the stable isoindolinone product. This method avoids harsh reagents and proceeds under mild conditions.
Experimental Workflow
Caption: Standard workflow for the electrochemical synthesis of N-aryl isoindolinones.
Detailed Protocol
Materials and Equipment:
| Reagent/Equipment | Specification |
|---|---|
| 2-Formylbenzonitrile | 98%+ Purity |
| Substituted Aniline | 98%+ Purity |
| Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) | Electrochemical Grade |
| Acetonitrile (MeCN) | Anhydrous |
| Divided Electrolysis Cell | H-type cell with a fritted glass separator |
| Cathode | Platinum (Pt) foil or mesh |
| Anode | Graphite rod |
| DC Power Supply | Capable of constant current |
| Standard Glassware & Magnetic Stirrer | - |
| Rotary Evaporator & Chromatography System | - |
Procedure:
-
Cell Preparation: In a divided electrochemical cell, charge the cathodic compartment with 2-formylbenzonitrile (1.0 eq.), the desired aniline derivative (1.2 eq.), and Bu₄NBF₄ (0.3 eq.) in anhydrous MeCN (to a concentration of ~0.1 M).
-
Electrolyte Addition: Charge the anodic compartment with a solution of Bu₄NBF₄ (0.3 eq.) in anhydrous MeCN.
-
Electrolysis: Immerse the platinum cathode in the cathodic compartment and the graphite anode in the anodic compartment. Stir the solutions and begin constant current electrolysis (e.g., at 10 mA).
-
Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until completion.
-
Work-up: Upon completion, terminate the electrolysis. Combine the contents of both compartments and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-aryl isoindolinone product.[3]
Representative Results
This protocol is effective for a range of aniline derivatives, as demonstrated in the literature.[3]
Table 2: Substrate Scope for N-Aryl Isoindolinone Synthesis
| Entry | Aniline Derivative (R-Ph-NH₂) | Product Yield (%) |
|---|---|---|
| 1 | 2-Bromoaniline | 70% |
| 2 | 2-Iodoaniline | 57% |
| 3 | 2-Chloroaniline | 61% |
| 4 | 2-Methoxyaniline | 78% |
| 5 | 2-(Phenylethynyl)aniline | 69% |
(Data sourced from Palmieri, A. et al., Molecules, 2022)[3]
Application Note 2: Utility in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, allowing for the construction of complex products from three or more starting materials in a single pot.[5] This approach enhances efficiency, reduces waste, and provides rapid access to libraries of structurally diverse compounds.[5] this compound is an excellent substrate for MCRs due to its distinct electrophilic and latent nucleophilic/electrophilic sites.
Reaction Principle: Synthesis of Fused Pyranopyrimidines
A prominent class of heterocycles accessible via MCRs are pyranopyrimidines, which exhibit a wide range of biological activities.[6] A general and effective strategy involves the one-pot reaction of an aldehyde (this compound), an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., barbituric acid) in the presence of a catalyst.
The reaction cascade typically involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to furnish the fused heterocyclic system.[6]
Caption: Logical pathway for a three-component synthesis of a fused heterocyclic system.
Generalized Protocol for MCR Screening
Objective: To establish a general procedure for synthesizing fused heterocycles using this compound in an MCR.
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the active methylene compound (1.0 eq.) in a suitable solvent (e.g., Ethanol, Water, or DMF), add the 1,3-dicarbonyl component (1.0 eq.).
-
Catalyst Addition: Introduce a catalytic amount of a base or organocatalyst (e.g., piperidine, L-proline, or DABCO, typically 10-20 mol%).
-
Causality Note: A basic catalyst is essential to deprotonate the active methylene compound, initiating the Knoevenagel condensation with the aldehyde.
-
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to reflux, depending on substrate reactivity. The choice of solvent and temperature is critical and often requires screening for optimal results.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If the product is soluble, perform a standard aqueous work-up and extract with an organic solvent.
-
Purification: The filtered solid can be washed with a cold solvent (e.g., cold ethanol) to improve purity. If necessary, recrystallization or column chromatography can be employed for further purification.
Safety and Handling
-
Hazards: this compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[7]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials. For long-term stability, storage in an inert atmosphere (e.g., under Argon or Nitrogen) at 2-8°C is recommended.[7][8]
Conclusion
This compound stands out as a strategic and versatile building block in organic synthesis. Its ortho-formyl and nitrile groups provide a gateway to a vast chemical space, enabling the efficient construction of complex heterocyclic molecules. The protocols detailed herein for the synthesis of isoindolinones and as a component in MCRs showcase its utility in both modern electrochemical methods and atom-economical one-pot strategies. These applications underscore its significant value to researchers in medicinal chemistry and materials science for the discovery and development of novel, high-value compounds.
References
- 1. This compound | 27613-33-8 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Formyl-2-methylbenzonitrile|CAS 27613-36-1 [benchchem.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Formyl-2-methylbenzonitrile|CAS 27613-36-1 [benchchem.com]
- 8. 27613-36-1|5-Formyl-2-methylbenzonitrile|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Derivatization of 2-Formyl-5-methylbenzonitrile
Introduction: The Synthetic Versatility of a Bifunctional Building Block
2-Formyl-5-methylbenzonitrile is a valuable bifunctional molecule in organic synthesis, particularly for the construction of novel heterocyclic scaffolds and as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Its chemical architecture, featuring both an electrophilic aldehyde (formyl group) and a nitrile group on a methylated benzene ring, offers a rich platform for a diverse array of chemical transformations.[2] The strategic positioning of these functional groups allows for selective derivatization, enabling the synthesis of complex molecular frameworks with potential biological activity.[1]
This guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for several key derivatization reactions of this compound. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and providing guidance for the characterization of the resulting products.
I. Derivatization via the Formyl Group: A Gateway to Molecular Diversity
The aldehyde functionality of this compound is a primary site for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This section details protocols for condensation, olefination, oxidation, and reduction reactions at the formyl group.
A. Condensation Reactions: Synthesis of Schiff Bases
The reaction of the formyl group with primary amines readily forms imines, commonly known as Schiff bases. These compounds are important intermediates in the synthesis of various heterocyclic systems and have applications in coordination chemistry. An example of this reactivity is the electrochemical-induced tandem reaction of this compound with anilines to form N-aryl substituted isoindolinones.[3]
Protocol 1: Synthesis of 2-(((4-methylphenyl)imino)methyl)-5-methylbenzonitrile
Objective: To synthesize a representative Schiff base from this compound and p-toluidine.
Reaction Scheme:
Caption: Schiff base formation from this compound.
Materials:
-
This compound (1.0 eq)
-
p-Toluidine (1.05 eq)
-
Absolute Ethanol
-
Magnetic stirrer and heating plate
-
Round-bottom flask and condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.89 mmol) in 30 mL of absolute ethanol.
-
To this solution, add p-toluidine (0.77 g, 7.23 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired Schiff base.
Characterization (Expected):
-
Appearance: Yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.7 (s, 1H, -CH=N-), 8.0-7.2 (m, 7H, Ar-H), 2.5 (s, 3H, Ar-CH₃), 2.4 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 162.0 (C=N), 149.0, 142.0, 138.0, 135.0, 132.0, 130.0, 129.0, 121.0 (Ar-C), 118.0 (CN), 21.5 (Ar-CH₃), 21.0 (Ar-CH₃).
-
IR (KBr, cm⁻¹): ~2225 (C≡N), ~1625 (C=N).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₆H₁₅N₂, 235.12; found, 235.1.
B. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Nitriles
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is a powerful tool for C-C bond formation. This compound readily undergoes Knoevenagel condensation with active methylene compounds like malononitrile and ethyl cyanoacetate.
Protocol 2: Synthesis of 2-((3-cyano-4-methylphenyl)methylene)malononitrile
Objective: To synthesize an arylidene malononitrile derivative via Knoevenagel condensation.
Reaction Scheme:
References
scale-up synthesis of 2-Formyl-5-methylbenzonitrile
An Application Note for the Scale-Up Synthesis of 2-Formyl-5-methylbenzonitrile
Abstract
This application note provides a comprehensive guide for the , a key intermediate in the development of pharmaceuticals and specialty chemicals.[1][2] Moving beyond theoretical lab-scale procedures, this document outlines a robust and scalable protocol centered on palladium-catalyzed formylation, a method well-suited for industrial production. We delve into the critical aspects of synthetic strategy, process optimization, in-depth safety protocols, and purification techniques. The causality behind experimental choices is explained to empower researchers and process chemists to not only replicate the synthesis but also to troubleshoot and adapt it effectively. All quantitative data is summarized for clarity, and workflows are visualized to ensure procedural accuracy.
Introduction and Strategic Rationale
This compound is a bifunctional molecule whose aldehyde and nitrile groups offer versatile handles for constructing more complex molecular architectures.[3] Its application as a building block in medicinal chemistry and materials science necessitates a reliable and economically viable synthesis route for producing kilogram quantities and beyond.
While several synthetic avenues exist, including Grignard-based formylations or the oxidation of corresponding methyl or hydroxymethyl precursors, these routes can present challenges at scale, such as the handling of pyrophoric organometallic reagents or poor selectivity.[4][5] This guide focuses on the palladium-catalyzed formylation of 2-bromo-4-methylbenzonitrile using syngas (CO/H₂) . This strategy is selected for its numerous advantages in a production environment:
-
High Efficiency and Selectivity: Modern palladium catalyst systems offer excellent yields and functional group tolerance, minimizing side reactions.
-
Industrial Precedent: Palladium-catalyzed carbonylation and formylation reactions are established technologies in the fine chemical industry.[6]
-
Safety and Handling: While requiring careful engineering controls for handling pressurized gases, this route avoids the large-scale use of highly reactive organometallics.
-
Atom Economy: The direct introduction of the formyl group represents an efficient transformation.
The chosen precursor, 2-bromo-4-methylbenzonitrile, is commercially available, providing a stable and reliable starting point for the synthesis.
Palladium-Catalyzed Formylation: The Catalytic Cycle
The reaction proceeds via a well-understood catalytic cycle. A simplified representation is provided below to illustrate the key steps. The active catalyst, typically a Pd(0) species, undergoes oxidative addition into the aryl-bromide bond. This is followed by migratory insertion of carbon monoxide to form a palladium-acyl complex. Finally, reductive elimination with a hydride source (from H₂) releases the aldehyde product and regenerates the Pd(0) catalyst.
Caption: Simplified Pd-catalyzed formylation cycle.
Scale-Up Protocol: Synthesis of this compound
This protocol is designed for a 1 kg scale synthesis. All operations involving flammable solvents or pressurized gases must be conducted in a certified, well-ventilated chemical fume hood or an appropriate pilot plant facility with necessary safety controls.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Quantity | Molar Eq. |
| 2-Bromo-4-methylbenzonitrile | >98% | Sigma-Aldrich | 1.00 kg | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | 5.7 g | 0.005 |
| cataCXium® A (Di(1-adamantyl)-n-butylphosphine) | >98% | Merck | 21.4 g | 0.012 |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Anhydrous, >99.5% | Acros Organics | 1.18 kg (1.53 L) | 2.0 |
| Toluene | Anhydrous, >99.8% | J.T.Baker | 10.0 L | - |
| Carbon Monoxide (CO) | High Purity (4.0) | Airgas | As required | - |
| Hydrogen (H₂) | High Purity (5.0) | Airgas | As required | - |
| Nitrogen (N₂) | High Purity (5.0) | Local Supplier | As required | - |
| Ethyl Acetate | ACS Grade | Fisher Scientific | ~5 L (Purification) | - |
| Heptane | ACS Grade | VWR | ~10 L (Purification) | - |
Equipment:
-
20 L glass-lined or stainless steel reactor with overhead stirring, temperature control unit (heating/cooling), pressure gauge, and gas inlet/outlet valves.
-
High-pressure gas delivery system with certified regulators for CO and H₂.
-
Inert gas line (Nitrogen) for purging and maintaining an inert atmosphere.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Rotary evaporator (large scale) or vacuum distillation setup.
-
Analytical equipment: HPLC or GC for reaction monitoring.
Experimental Workflow Visualization
Caption: Overall workflow for scale-up synthesis.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the 20 L reactor is clean, dry, and leak-tested. Purge the vessel thoroughly with nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a slight positive nitrogen pressure.
-
Charging Reagents:
-
Under a nitrogen counter-flow, charge the reactor with anhydrous toluene (10.0 L).
-
Add 2-Bromo-4-methylbenzonitrile (1.00 kg, 5.10 mol).
-
Add TMEDA (1.18 kg, 10.2 mol).
-
In a separate glovebox or under a nitrogen blanket, prepare a slurry of cataCXium® A (21.4 g, 0.06 mol) and Pd(OAc)₂ (5.7 g, 0.025 mol) in a small amount of anhydrous toluene (~100 mL). Add this catalyst slurry to the reactor via a transfer cannula or addition funnel.
-
-
Pressurization and Reaction:
-
Seal the reactor. Begin stirring at a moderate speed (e.g., 150-200 RPM).
-
Pressurize the reactor with carbon monoxide to 10 bar (approx. 145 psi).
-
Pressurize further with hydrogen to a total pressure of 20 bar (approx. 290 psi). Caution: This process must be done behind a blast shield with appropriate safety interlocks.
-
Heat the reaction mixture to 95 °C. The internal pressure will increase upon heating. Monitor the pressure and do not exceed the reactor's maximum allowable working pressure.
-
-
Reaction Monitoring:
-
Maintain the temperature at 95 °C and the pressure around 20-25 bar (replenishing syngas if necessary) for 12-18 hours.
-
Monitor the reaction progress by taking small, carefully depressurized samples for HPLC or GC analysis. The reaction is complete when <1% of the starting 2-bromo-4-methylbenzonitrile remains.
-
-
Work-up and Isolation:
-
Once complete, cool the reactor to room temperature (< 25 °C).
-
CRITICAL: Carefully and slowly vent the excess CO/H₂ gas mixture into a designated exhaust/scrubber system in a well-ventilated area.
-
Purge the reactor headspace with nitrogen several times.
-
Transfer the reaction mixture to a separate vessel. Rinse the reactor with toluene.
-
Wash the organic mixture sequentially with 1M HCl (2 x 2 L) to remove TMEDA, followed by saturated sodium bicarbonate solution (1 x 2 L), and finally brine (1 x 2 L).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent.
-
-
Purification:
-
Concentrate the toluene solution under reduced pressure to obtain the crude product as an oil or solid.
-
For purification, dissolve the crude product in a minimum amount of hot ethyl acetate (~2-3 L).
-
Slowly add heptane (~6-8 L) until persistent turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for several hours to complete crystallization.
-
Collect the crystalline product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40 °C to a constant weight.
-
Expected Yield: 580-650 g (78-88%). Purity: >99% by HPLC.
-
Process Safety and Hazard Management
Scaling up chemical reactions introduces risks that may not be apparent at the bench scale.[7][8] A thorough Process Hazard Analysis (PHA) is mandatory before execution.
-
Carbon Monoxide (CO): An extremely toxic and flammable gas. The reaction area must be equipped with continuous CO monitoring alarms. All personnel must be trained on the risks and emergency procedures. Scrubber systems should be in place for off-gassing.
-
Hydrogen (H₂): A highly flammable gas with a wide explosive range. The reactor and all associated equipment must be properly grounded to prevent static discharge. Ensure adequate ventilation to prevent accumulation.
-
Pressurized System: The reaction is run at high pressure. The reactor must be certified for the intended operating pressure and temperature. A rupture disc and pressure relief valve are essential safety features.
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially after the reaction when it is dry and finely divided. While this protocol uses a homogeneous catalyst, care should be taken during handling as fine powders can be easily aerosolized. Handle in an inert atmosphere where possible.
-
Exothermicity: While the overall reaction is not violently exothermic, the potential for thermal runaway exists if cooling is lost. The reactor's cooling system must be capable of handling the heat output. Quenching procedures should also be performed with cooling on standby.
References
- 1. This compound [myskinrecipes.com]
- 2. 5-Formyl-2-methylbenzonitrile|CAS 27613-36-1 [benchchem.com]
- 3. This compound | 27613-33-8 | Benchchem [benchchem.com]
- 4. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of 2-Formyl-5-methylbenzonitrile in the Synthesis of Pharmaceutical Intermediates
Introduction: The Versatility of a Bifunctional Building Block
In the landscape of medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. 2-Formyl-5-methylbenzonitrile emerges as a highly versatile and strategic starting material for the synthesis of a variety of pharmaceutical intermediates. Its value lies in the orthogonal reactivity of its two key functional groups: the electrophilic aldehyde and the synthetically malleable nitrile. This unique arrangement on a substituted benzene ring allows for a diverse range of chemical transformations, leading to the formation of privileged heterocyclic scaffolds known for their broad spectrum of biological activities. This application note will provide an in-depth technical guide on the utility of this compound, focusing on two principal applications: the synthesis of quinazolinone derivatives and as a precursor for novel analogues of the aromatase inhibitor, Letrozole. Detailed experimental protocols, mechanistic insights, and data are presented to aid researchers in leveraging this valuable building block.
I. Synthesis of 7-Methyl-2,3-dihydroquinazolin-4(1H)-ones: A Gateway to Bioactive Scaffolds
Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core of numerous approved drugs and clinical candidates, exhibiting activities such as anticancer, anti-inflammatory, and anticonvulsant properties. The reaction of 2-aminobenzonitriles with aldehydes presents a direct and environmentally conscious approach to 2,3-dihydroquinazolin-4(1H)-ones, where the nitrile group undergoes in-situ hydration to an amide, followed by cyclization.[1] This methodology can be effectively applied to this compound, providing a streamlined, one-pot synthesis of 7-methyl substituted quinazolinones.
Mechanistic Rationale
The reaction is proposed to proceed via an initial condensation between an external amine (or ammonia source) and the aldehyde functionality of this compound to form a Schiff base. Concurrently, the nitrile group is hydrolyzed under the reaction conditions to a carboxamide. An intramolecular cyclization then occurs, followed by tautomerization to yield the stable 2,3-dihydroquinazolin-4(1H)-one ring system. The use of a base like potassium phosphate (K₃PO₄) is crucial as it facilitates both the nitrile hydration and the cyclization steps.[1]
Workflow for Quinazolinone Synthesis
Caption: One-pot multicomponent synthesis of quinazolinones.
Experimental Protocol: Synthesis of 2-Aryl-7-methyl-2,3-dihydroquinazolin-4(1H)-ones
This protocol describes a general, environmentally friendly procedure for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from this compound, an aromatic aldehyde, and an amine source in water.[1]
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ammonium Acetate (or a primary amine)
-
Potassium Phosphate (K₃PO₄)
-
Deionized Water
-
Ethanol
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol, 145.16 mg).
-
Add the substituted aromatic aldehyde (1.1 mmol), ammonium acetate (1.5 mmol, 115.6 mg), and potassium phosphate (2.0 mmol, 424.4 mg).
-
Add 10 mL of deionized water to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Filter the solid product and wash with cold deionized water (2 x 10 mL).
-
Recrystallize the crude product from an ethanol/water mixture to afford the pure 2-aryl-7-methyl-2,3-dihydroquinazolin-4(1H)-one.
-
Dry the product under vacuum.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 7-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-7-methyl-2,3-dihydroquinazolin-4(1H)-one | 88 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-7-methyl-2,3-dihydroquinazolin-4(1H)-one | 82 |
Table 1: Representative yields for the synthesis of 7-methyl-2,3-dihydroquinazolin-4(1H)-ones.
II. Synthesis of Letrozole Analogues: A Pathway to Novel Aromatase Inhibitors
Letrozole is a potent non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[2] Its synthesis relies on key benzonitrile intermediates, such as 4-(bromomethyl)benzonitrile, which is subsequently reacted with 1,2,4-triazole.[3] By leveraging this compound, novel analogues of Letrozole bearing a methyl group at the 5-position of the central phenyl ring can be accessed. This substitution pattern may influence the pharmacokinetic and pharmacodynamic properties of the final compound. The synthetic strategy involves the conversion of the formyl group to a more reactive bromomethyl group.
Synthetic Strategy
The transformation of the formyl group into a bromomethyl group is a critical step. This can be achieved through a two-step sequence: reduction of the aldehyde to the corresponding benzyl alcohol, followed by bromination. The resulting 2-(bromomethyl)-5-methylbenzonitrile can then be utilized in a similar fashion to the intermediates in the established Letrozole synthesis.
Synthetic Pathway to Letrozole Analogues
Caption: Multi-step synthesis of a Letrozole analogue.
Experimental Protocols
Protocol 2A: Reduction of this compound
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 mmol, 145.16 mg) in 10 mL of methanol in a 50 mL round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol, 56.7 mg) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of 5 mL of 1 M HCl at 0 °C.
-
Remove the methanol under reduced pressure.
-
Add 20 mL of dichloromethane and 20 mL of water. Separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(hydroxymethyl)-5-methylbenzonitrile.
Protocol 2B: Bromination of 2-(Hydroxymethyl)-5-methylbenzonitrile
Materials:
-
2-(Hydroxymethyl)-5-methylbenzonitrile
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(hydroxymethyl)-5-methylbenzonitrile (1.0 mmol, 147.17 mg) in 10 mL of anhydrous diethyl ether in a 50 mL round-bottom flask and cool to 0 °C.
-
Slowly add phosphorus tribromide (0.4 mmol, 0.12 mL) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3 hours. Monitor by TLC.
-
Carefully pour the reaction mixture onto 20 g of crushed ice and stir for 15 minutes.
-
Separate the organic layer and wash it with cold saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(bromomethyl)-5-methylbenzonitrile, which can be used in the next step without further purification.
Protocol 2C: Synthesis of a Letrozole Analogue
This protocol is adapted from the known synthesis of Letrozole.[3]
Materials:
-
2-(Bromomethyl)-5-methylbenzonitrile
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
4-Fluorobenzonitrile
-
Potassium tert-butoxide
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 1,2,4-triazole (1.2 mmol, 82.9 mg) in 10 mL of anhydrous DMF, add potassium carbonate (1.5 mmol, 207.3 mg).
-
Add a solution of 2-(bromomethyl)-5-methylbenzonitrile (1.0 mmol, 210.06 mg) in 5 mL of anhydrous DMF.
-
Stir the mixture at room temperature for 12 hours.
-
In a separate flask, dissolve 4-fluorobenzonitrile (1.0 mmol, 121.1 mg) in 10 mL of anhydrous DMF and cool to 0 °C.
-
Add potassium tert-butoxide (1.1 mmol, 123.4 mg) and stir for 30 minutes.
-
Add the reaction mixture from step 3 to this solution and stir at room temperature for 6 hours.
-
Pour the reaction mixture into 100 mL of ice-water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the 5-methyl Letrozole analogue.
| Step | Product | Expected Yield (%) | Purity (%) |
| 2A | 2-(Hydroxymethyl)-5-methylbenzonitrile | >95 | >98 |
| 2B | 2-(Bromomethyl)-5-methylbenzonitrile | ~85-90 | (Used crude) |
| 2C | 5-Methyl Letrozole Analogue | ~60-70 | >98 |
Table 2: Expected yields and purities for the synthesis of a Letrozole analogue.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed in this application note demonstrate its utility in the efficient, one-pot synthesis of 7-methyl-2,3-dihydroquinazolin-4(1H)-ones and as a key precursor for novel Letrozole analogues. The orthogonal reactivity of the formyl and nitrile groups allows for a range of synthetic manipulations, providing access to complex molecules with potential therapeutic applications. These methodologies highlight the importance of strategic functional group placement in the design of versatile building blocks for drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Formyl-5-methylbenzonitrile
Welcome to the technical support center for the synthesis of 2-Formyl-5-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and practical laboratory experience.
Introduction to the Synthesis
This compound is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of pharmaceuticals and other complex organic structures.[1] Its synthesis, while achievable through several routes, presents unique challenges that can impact yield and purity. The two primary synthetic strategies discussed in this guide are the oxidation of 2-methylbenzonitrile and the direct formylation of the aromatic ring. Understanding the nuances of each approach is critical for successful synthesis.
Core Synthetic Pathways and Troubleshooting
We will explore the most common synthetic routes and address potential issues you might encounter.
Route 1: Benzylic Bromination and Subsequent Hydrolysis of 2-Methylbenzonitrile
This two-step process is a widely used method for the conversion of an aromatic methyl group to a formyl group. It first involves the radical bromination of the benzylic position to form a dibromomethyl intermediate, which is then hydrolyzed to the aldehyde.
Caption: Workflow for the synthesis of this compound via benzylic bromination and hydrolysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material in Bromination Step | - Ineffective initiation of the radical reaction. - Insufficient amount of N-bromosuccinimide (NBS). - Deactivation of the radical initiator (e.g., AIBN). | - Ensure the reaction is adequately initiated with a suitable light source or by maintaining the appropriate temperature for AIBN decomposition. - Use a slight excess of NBS (e.g., 2.1-2.2 equivalents for dibromination). - Add the radical initiator in portions to maintain a steady concentration. |
| Formation of Monobrominated Byproduct | - Insufficient NBS or premature termination of the reaction. | - Increase the equivalents of NBS. - Extend the reaction time and monitor the progress by TLC or GC-MS to ensure complete dibromination. |
| Low Yield in Hydrolysis Step | - Incomplete hydrolysis of the dibrominated intermediate. - Side reactions, such as polymerization or degradation under harsh conditions. | - Ensure adequate heating and reaction time for the hydrolysis. The use of a phase-transfer catalyst can sometimes improve efficiency. - Employ milder hydrolysis conditions, for example, using silver nitrate in aqueous dioxane, although this may be more costly. - Carefully control the pH and temperature to avoid degradation of the product. |
| Product is Contaminated with Benzoic Acid Derivative | - Over-oxidation of the aldehyde during workup or storage. | - Ensure the workup is performed under neutral or slightly acidic conditions. - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. |
Route 2: Direct Formylation of 2-Methylbenzonitrile (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[2][3] In the case of 2-methylbenzonitrile, the regioselectivity is a critical factor to consider, as the methyl group is ortho- and para-directing, while the nitrile group is meta-directing. The desired product is formed by substitution at the position that is para to the activating methyl group and meta to the deactivating nitrile group.
Caption: Influence of substituents on the regioselectivity of the Vilsmeier-Haack formylation of 2-methylbenzonitrile.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete reaction. - Formation of a stable intermediate that is difficult to hydrolyze. | - Increase the reaction temperature or time, monitoring by TLC or HPLC. - Ensure the hydrolysis step during workup is complete by adjusting the pH and allowing sufficient time for the breakdown of the iminium salt intermediate. |
| Formation of Multiple Isomers | - Lack of sufficient regiochemical control. | - Optimize the reaction temperature. Lower temperatures often favor the thermodynamically more stable product. - Experiment with different Vilsmeier reagents (e.g., generated from different formamides) or the use of a Lewis acid catalyst to enhance selectivity. |
| Difficult Purification | - Isomeric products with similar polarities. | - Employ high-performance column chromatography with a carefully selected eluent system. - Consider derivatization of the aldehyde to a more easily separable compound, followed by regeneration. |
Frequently Asked Questions (FAQs)
Q1: For the bromination-hydrolysis route, what are some greener solvent alternatives to carbon tetrachloride?
A1: Dichloromethane, while still a halogenated solvent, is often used as a substitute. More environmentally friendly options that have been explored for radical brominations include ethyl acetate, acetonitrile, and even solvent-free conditions in some cases.
Q2: How can I effectively monitor the progress of these reactions?
A2: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to check for the presence of isomers, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended. A patent for a similar synthesis recommends monitoring by HPLC until the starting material is consumed to less than 5%.[4]
Q3: My final product is an oil and won't crystallize. What should I do?
A3: If your product "oils out" during recrystallization, it may be due to impurities or the solvent system being inappropriate. First, ensure the crude product is as pure as possible before attempting recrystallization. You can try adding a co-solvent to increase the solubility at high temperatures or decrease it at low temperatures. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Q4: Can I use other formylation methods besides the Vilsmeier-Haack reaction?
A4: Yes, other formylation reactions like the Gatterman-Koch or Rieche formylation could be attempted. However, the regioselectivity will remain a significant challenge and will require careful optimization for each specific method.
Detailed Experimental Protocol (Illustrative Example)
The following is a representative protocol for the synthesis of this compound via the bromination-hydrolysis pathway. This should be adapted and optimized for your specific laboratory conditions.
Step 1: Synthesis of 2-(Dibromomethyl)-5-methylbenzonitrile
-
To a solution of 2-methylbenzonitrile (1 equivalent) in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (2.2 equivalents).
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with a small amount of the solvent.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dibrominated intermediate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude 2-(dibromomethyl)-5-methylbenzonitrile in a mixture of an organic solvent (e.g., acetone or dioxane) and water.
-
Add an excess of a mild base, such as sodium carbonate (e.g., 3-4 equivalents).
-
Heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction by TLC until the intermediate is no longer visible.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
References
Technical Support Center: Purification of Crude 2-Formyl-5-methylbenzonitrile
Welcome to the technical support center for the purification of crude 2-Formyl-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges encountered during the purification of this versatile synthetic intermediate.
Introduction
This compound is a bifunctional molecule featuring both an aldehyde and a nitrile group, making it a valuable building block in the synthesis of complex chemical entities, including pharmaceuticals and agrochemicals.[1][2] The purification of this compound is critical to ensure the integrity of subsequent reactions and the purity of the final product. This guide provides a comprehensive overview of common purification challenges and their solutions, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Material: If the synthesis involves the oxidation of 2,5-dimethylbenzonitrile, residual starting material is a likely impurity.
-
Over-oxidation Product: The aldehyde functional group can be susceptible to over-oxidation, leading to the formation of 2-carboxy-5-methylbenzonitrile.
-
Benzylic Alcohol Intermediate: Incomplete oxidation of 2,5-dimethylbenzonitrile may result in the presence of 2-(hydroxymethyl)-5-methylbenzonitrile.
-
Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as any excess reagents, may also be present in the crude product.
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective purification methods for this compound are:
-
Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities.
-
Recrystallization: This method is suitable for obtaining high-purity crystalline material, provided a suitable solvent system can be identified.
-
Bisulfite Adduct Formation and Extraction: This classical chemical method is highly specific for aldehydes and can be very effective for removing non-aldehydic impurities or for isolating the aldehyde from a complex mixture.[3][4][5][6]
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of column chromatography and for assessing the purity of fractions. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.
Troubleshooting Guides
Column Chromatography
Column chromatography is a powerful tool for the purification of this compound, but it can present several challenges.
Problem 1: Poor separation of the desired product from an impurity.
-
Cause: The chosen solvent system may not have the optimal polarity to effectively differentiate between the compound of interest and the impurity.
-
Solution:
-
Optimize the Solvent System: Conduct a thorough TLC analysis with various solvent systems. A good starting point for a moderately polar compound like this compound is a mixture of hexanes and ethyl acetate.[7][8] Try a range of ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate) to find a system that gives a good separation between the product spot and the impurity spots. An ideal Rf value for the product is between 0.2 and 0.4.
-
Use a Different Solvent System: If hexanes/ethyl acetate is not effective, consider other solvent systems such as dichloromethane/methanol for more polar compounds.[7][8]
-
Change the Stationary Phase: While silica gel is the most common stationary phase, for difficult separations, consider using alumina.
-
Problem 2: The compound is not eluting from the column.
-
Cause: The eluting solvent is not polar enough to move the compound through the silica gel.
-
Solution: Gradually increase the polarity of the solvent system. For example, if you are using a 9:1 hexanes:ethyl acetate mixture, you can slowly increase the proportion of ethyl acetate.
Problem 3: The compound elutes too quickly with the solvent front.
-
Cause: The eluting solvent is too polar.
-
Solution: Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent (e.g., hexanes).
Data Presentation: Suggested Solvent Systems for Column Chromatography
| Polarity of Compound | Recommended Starting Solvent System |
| Non-polar | 5% Ethyl Acetate in Hexanes |
| Moderately Polar | 10-50% Ethyl Acetate in Hexanes |
| Polar | 5% Methanol in Dichloromethane |
This table provides general starting points. The optimal solvent system should be determined experimentally using TLC.
Recrystallization
Recrystallization can yield highly pure material but finding the right conditions is key.
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: This often happens when the solution is supersaturated or cools too quickly. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed Crystals: If available, add a small seed crystal of pure this compound to the cooled solution to initiate crystallization.
-
Re-dissolve and Add More Solvent: If oiling out persists, re-heat the solution until the oil redissolves, add a small amount of additional solvent, and then allow it to cool slowly again.
-
Problem 2: No crystals form, even after cooling.
-
Cause: The solution may not be saturated, or the chosen solvent is too good at dissolving the compound.
-
Solution:
-
Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound.
-
Add an Anti-Solvent: If your compound is dissolved in a good solvent, you can slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the precipitate and allow the mixture to cool slowly. A patent for the related compound, 2-fluoro-5-formylbenzonitrile, suggests recrystallization from toluene, which could be a good starting point for this compound.[9][10]
-
Bisulfite Adduct Formation
This method is highly selective for aldehydes.
Problem: Low recovery of the aldehyde after regeneration from the bisulfite adduct.
-
Cause: The regeneration of the aldehyde from the adduct may be incomplete, or the aldehyde may be lost during the workup.
-
Solution:
-
Ensure Complete Regeneration: After forming the adduct and separating it in the aqueous layer, the aldehyde is typically regenerated by adding a base (like sodium hydroxide) or an acid.[3][6] Ensure the pH is sufficiently basic (pH > 10) or acidic (pH < 2) to drive the equilibrium back to the free aldehyde.
-
Efficient Extraction: After regeneration, the aldehyde needs to be extracted back into an organic solvent. Perform multiple extractions with a suitable solvent (e.g., diethyl ether or dichloromethane) to ensure complete recovery.
-
Consider a Nonaqueous Regeneration: For aldehydes that are sensitive to aqueous basic or acidic conditions, a nonaqueous method for regenerating the aldehyde from the bisulfite adduct using chlorotrimethylsilane (TMS-Cl) in acetonitrile has been reported and may be a suitable alternative.[11]
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is 20% ethyl acetate in hexanes.
-
Column Packing: Pack a glass column with silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar co-solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent (e.g., toluene, ethanol, or ethyl acetate).
-
Cooling: Allow the solution to cool to room temperature, then place it in an ice bath. If crystals form, the solvent is suitable.
-
Recrystallization: Dissolve the bulk of the crude product in a minimal amount of the hot, chosen solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: Purification via Bisulfite Adduct
-
Adduct Formation: Dissolve the crude material in a water-miscible solvent like methanol or THF.[4] Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The bisulfite adduct may precipitate.
-
Separation:
-
If a precipitate forms: Filter the solid adduct and wash it with a small amount of cold water and then an organic solvent like diethyl ether.
-
If no precipitate forms: Transfer the mixture to a separatory funnel, add water and an immiscible organic solvent (e.g., diethyl ether). The bisulfite adduct will be in the aqueous layer, while non-aldehydic impurities will remain in the organic layer. Separate the layers.[3][4][6]
-
-
Aldehyde Regeneration: To the isolated adduct (solid or aqueous solution), add an organic solvent (e.g., diethyl ether) and then slowly add a strong base like 10 M sodium hydroxide until the solution is strongly basic (pH > 10).
-
Extraction: Transfer the mixture to a separatory funnel and extract the regenerated aldehyde into the organic layer. Perform multiple extractions.
-
Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.
Visualization of Workflows
Purification Decision Workflow
Caption: A decision tree for selecting the initial purification strategy.
Bisulfite Extraction Workflow
Caption: Workflow for purification via bisulfite adduct formation.
Safety Precautions
-
Handling: this compound and its potential impurities should be handled in a well-ventilated fume hood. Avoid inhalation of dust and vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: Benzonitrile derivatives can be toxic if ingested, inhaled, or absorbed through the skin. The aldehyde group can be an irritant.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
This technical support guide is intended to provide a framework for troubleshooting the purification of this compound. The specific conditions for each purification method will need to be optimized for your particular crude material.
References
- 1. This compound | 27613-33-8 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. lookchem.com [lookchem.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 10. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 11. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
side reactions in the synthesis of 2-Formyl-5-methylbenzonitrile
Answering the user's request.## Technical Support Center: Synthesis of 2-Formyl-5-methylbenzonitrile
Welcome to the dedicated technical support guide for the synthesis of this compound. This molecule is a valuable building block in the development of pharmaceuticals and specialty chemicals, notably as a key intermediate for PARP inhibitors like Olaparib.[1][2] Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the causality behind common experimental challenges and provides field-proven troubleshooting strategies to ensure the successful and reproducible synthesis of your target compound.
Overview of Primary Synthetic Strategies
The most common and industrially relevant approach to this compound begins with 2,5-dimethylbenzonitrile. The general strategy involves the selective functionalization of one benzylic methyl group. The two primary pathways are:
-
Two-Step Halogenation-Hydrolysis: This involves a free-radical bromination of one methyl group, followed by hydrolysis of the resulting benzyl bromide to the aldehyde.
-
Direct Oxidation: This pathway aims to directly oxidize one methyl group to the aldehyde in a single step.
Each route presents a unique set of challenges, particularly concerning selectivity and over-reaction. This guide will focus primarily on the halogenation-hydrolysis route, as it is widely employed and its side reactions are well-documented.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: Two-Step Synthesis via Benzylic Bromination and Hydrolysis
This section addresses the most common issues encountered during the two-step synthesis of this compound from 2,5-dimethylbenzonitrile.
Part A: Benzylic Bromination (Wohl-Ziegler Reaction)
The first step, a free-radical bromination using N-Bromosuccinimide (NBS), is notoriously difficult to control. The goal is selective mono-bromination at the benzylic position, which is favored due to the resonance stabilization of the resulting benzyl radical.[3]
Question 1: My reaction shows low conversion of the starting material, 2,5-dimethylbenzonitrile. What is the cause?
Answer:
Low conversion is almost always linked to insufficient radical initiation or degradation of the radical initiator.
-
Cause Analysis: The Wohl-Ziegler reaction proceeds via a radical chain mechanism.[4] This chain must be initiated by generating a small number of bromine radicals. This is typically achieved with a radical initiator (like AIBN or benzoyl peroxide) and/or light (photochemical initiation). If the initiator is old, was stored improperly, or the reaction is shielded from light (if used as the initiator), the radical chain reaction will not propagate efficiently.
-
Troubleshooting Steps:
-
Verify Initiator Quality: Use a fresh bottle of AIBN or benzoyl peroxide. Ensure it has been stored correctly (typically refrigerated and protected from light).
-
Ensure Proper Initiation Conditions: If using a chemical initiator, ensure the reaction temperature is sufficient to cause its homolytic cleavage (e.g., >70 °C for AIBN). If using photochemical initiation, ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., Pyrex) and that the light source is functional and positioned correctly.
-
Check for Inhibitors: Ensure your starting material and solvent are free from radical scavengers (e.g., phenols, hydroquinones, or certain sulfur compounds) that could be present as impurities.
-
Question 2: My main problem is the formation of a significant amount of the dibrominated byproduct, 2-(dibromomethyl)-5-methylbenzonitrile. How can I improve selectivity for the mono-brominated product?
Answer:
This is the most common side reaction and results from the product of the reaction (the benzyl bromide) being more reactive towards further bromination than the starting material under certain conditions. Controlling the stoichiometry and reaction conditions is critical.[4]
-
Cause Analysis: The formation of the gem-dibromide is a classic example of over-reaction in a radical halogenation.[5] Once the first benzylic C-H bond is replaced with a C-Br bond, the remaining benzylic C-H bond can still be abstracted by a bromine radical.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use NBS in a slight sub-stoichiometric amount or at a strict 1.0 equivalent relative to the starting material. Do not use an excess of NBS.
-
Slow Addition of NBS: Instead of adding all the NBS at the beginning, add it portion-wise over the course of the reaction. This keeps the instantaneous concentration of the brominating agent low, favoring the reaction with the more abundant starting material over the product.
-
Monitor the Reaction Closely: Use TLC or GC-MS to monitor the disappearance of the starting material and the appearance of the mono- and di-brominated products. Stop the reaction as soon as the starting material is consumed or when the concentration of the dibromide begins to increase significantly. It is often better to accept a slightly lower conversion to achieve higher selectivity.
-
Caption: Competing pathways in the benzylic bromination step.
Question 3: I am observing bromination on the aromatic ring in addition to the benzylic position. Why is this happening?
Answer:
Aromatic bromination is an electrophilic substitution reaction, not a radical one. Its presence indicates that your reaction conditions are promoting ionic pathways.
-
Cause Analysis: NBS can participate in both radical and electrophilic reactions. Benzylic bromination is favored under radical conditions (light, radical initiators, non-polar solvents). Aromatic bromination is favored under ionic/acidic conditions.[6] The HBr byproduct generated during the reaction can catalyze this electrophilic pathway.
-
Troubleshooting Steps:
-
Exclude Light (if using a chemical initiator): If you are using AIBN or another chemical initiator, conduct the reaction in the dark (e.g., by wrapping the flask in aluminum foil). Light can sometimes promote competing pathways. Conversely, if you are relying only on light for initiation, ensure no acidic impurities are present.[6]
-
Use a Non-Polar Solvent: Solvents like carbon tetrachloride (though hazardous and largely phased out)[2], cyclohexane, or benzene favor the radical pathway. More polar solvents can stabilize ionic intermediates, promoting electrophilic substitution.
-
Add a Radical Scavenger for Ionic Species (Advanced): Some protocols include a small amount of a base scavenger like calcium carbonate to neutralize any HBr that forms, thus suppressing the ionic pathway.
-
Part B: Hydrolysis of 2-(Bromomethyl)-5-methylbenzonitrile
The second step involves converting the synthesized benzyl bromide into the target aldehyde. The Sommelet reaction is a classic and effective method for this transformation.[7][8]
Question 4: My Sommelet reaction is giving a very low yield of the aldehyde. What are the common pitfalls?
Answer:
Low yields in the Sommelet reaction often stem from incomplete formation of the key hexaminium salt intermediate or issues during the final hydrolysis step.
-
Cause Analysis: The Sommelet reaction proceeds in two main stages: (1) formation of a quaternary hexaminium salt by reacting the benzyl bromide with hexamine (HMTA), and (2) hydrolysis of this salt to the aldehyde.[9] If the first step is incomplete, the overall yield will be low. The hydrolysis step is also sensitive to pH and temperature.
-
Troubleshooting Steps:
-
Ensure Complete Salt Formation: The formation of the hexaminium salt is an SN2 reaction. Ensure your benzyl bromide is reasonably pure, as impurities can interfere. Use a suitable solvent (e.g., chloroform or ethanol) and allow sufficient time for the salt to form. It often precipitates from the solution.
-
Optimize Hydrolysis Conditions: The hydrolysis is typically performed in aqueous solution, sometimes with an acid catalyst. The pH must be controlled. If conditions are too harsh, side reactions can occur. A common method is to heat the isolated salt in water or an ethanol/water mixture.
-
Check Reagent Quality: Use pure hexamine. Old or impure hexamine can lead to poor results.
-
Question 5: I am isolating 2-(aminomethyl)-5-methylbenzonitrile as a major byproduct. How do I prevent this?
Answer:
The formation of the primary amine is a known competing pathway called the Delépine reaction.[8]
-
Cause Analysis: The hexaminium salt intermediate can undergo hydrolysis via two different pathways. Under specific acidic conditions, the entire hexamine cage can be hydrolyzed away, leaving a primary amine. The desired Sommelet pathway involves a more complex rearrangement and hydride transfer within the complex before hydrolysis to the aldehyde.
-
Troubleshooting Steps:
-
Control Hydrolysis pH: The Delépine reaction is often favored under strongly acidic hydrolysis conditions. The Sommelet reaction works well by simply heating the hexaminium salt in water or a buffered solution. Avoid using a large excess of strong acid for the hydrolysis step.
-
Follow Established Protocols: The Sommelet reaction conditions are well-established to favor aldehyde formation. Deviating by, for example, using concentrated HCl for hydrolysis will almost certainly lead to the Delépine product.
-
Caption: Competing hydrolysis pathways of the hexaminium salt.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for laboratory scale vs. industrial scale-up?
A1: For laboratory scale, the two-step bromination/hydrolysis route is very common due to the availability of reagents and well-understood (though tricky) procedures. For industrial scale-up, direct oxidation methods are often more attractive as they reduce step-count (atom economy).[10] However, developing a selective direct oxidation process that prevents over-oxidation to the carboxylic acid can require significant process optimization, often involving specialized catalysts or electrochemical methods.[11][12]
Q2: How can I avoid using hazardous solvents like carbon tetrachloride (CCl₄) in the bromination step?
A2: CCl₄ is an ozone-depleting substance and its use is highly restricted.[2] Safer and effective alternatives for radical brominations include cyclohexane, acetonitrile, or 1,2-dichloroethane. The choice of solvent can influence reaction kinetics and selectivity, so some optimization may be required when substituting for a literature procedure that uses CCl₄.
Q3: Are there alternatives to the Sommelet reaction for converting the benzyl bromide to the aldehyde?
A3: Yes, several other methods exist:
-
Kornblum Oxidation: This involves reacting the benzyl bromide with dimethyl sulfoxide (DMSO) in the presence of a mild base like sodium bicarbonate.
-
Hydrolysis via the gem-dibromide: If the dibrominated compound is formed, it can be isolated and hydrolyzed to the aldehyde, typically under acidic conditions.[13] This adds a step but can be a way to salvage material from an over-bromination reaction.
-
Hass-Bender Reaction: Reaction with the sodium salt of 2-nitropropane can also yield the aldehyde.[14]
Q4: What is the best way to purify the final product, this compound?
A4: The final product is a solid. The primary purification methods are recrystallization or column chromatography. For removing unreacted starting material or the dibrominated intermediate, column chromatography on silica gel is very effective. For removing small amounts of the corresponding carboxylic acid (from over-oxidation), a simple aqueous wash with a weak base (e.g., dilute NaHCO₃ solution) during the workup can be effective.[15] Aldehydes can also be purified via their reversible reaction with sodium bisulfite to form a water-soluble adduct, which can then be isolated and decomposed back to the pure aldehyde.[16]
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis via the Wohl-Ziegler bromination and subsequent Sommelet reaction.
Step 1: Benzylic Bromination of 2,5-Dimethylbenzonitrile
| Reagent | M.W. | Amount | Moles | Equivalents |
| 2,5-Dimethylbenzonitrile | 131.17 | 10.0 g | 76.2 mmol | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 13.56 g | 76.2 mmol | 1.0 |
| AIBN | 164.21 | 0.25 g | 1.52 mmol | 0.02 |
| Cyclohexane | - | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-dimethylbenzonitrile (10.0 g), N-Bromosuccinimide (13.56 g), and AIBN (0.25 g).
-
Add cyclohexane (200 mL).
-
Wrap the flask in aluminum foil to exclude light.
-
Heat the mixture to reflux (approx. 81 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC every 30 minutes. The reaction is typically complete in 2-4 hours. Note: Look for the disappearance of the starting material. Some dibromide may form.
-
Once the starting material is consumed, cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes.
-
The byproduct, succinimide, will precipitate as a white solid. Filter the mixture through a Büchner funnel and wash the solid with a small amount of cold cyclohexane.
-
Combine the filtrates and remove the solvent under reduced pressure to yield crude 2-(bromomethyl)-5-methylbenzonitrile as an oil or low-melting solid. This crude product is often used directly in the next step without further purification.
Step 2: Sommelet Reaction to this compound
| Reagent | M.W. | Amount | Moles | Equivalents |
| Crude Benzyl Bromide | 210.07 | ~16.0 g | ~76.2 mmol | 1.0 |
| Hexamine (HMTA) | 140.19 | 12.8 g | 91.4 mmol | 1.2 |
| Ethanol (95%) | - | 150 mL | - | - |
| Water | - | 100 mL | - | - |
Procedure:
-
Dissolve the crude 2-(bromomethyl)-5-methylbenzonitrile from Step 1 in 75 mL of ethanol in a 500 mL round-bottom flask.
-
In a separate beaker, dissolve hexamine (12.8 g) in 75 mL of ethanol.
-
Add the hexamine solution to the benzyl bromide solution with stirring. A white precipitate of the hexaminium salt should begin to form.
-
Stir the mixture at room temperature for 2 hours, then gently heat to reflux for 1 hour to ensure complete salt formation.
-
Cool the mixture to room temperature. Add 100 mL of water to the flask.
-
Heat the mixture to reflux for 2 hours. During this time, the salt will hydrolyze.
-
After reflux, cool the mixture to room temperature. The product may precipitate or form an oil.
-
Extract the mixture three times with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL), then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an ethanol/water mixture or by column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield pure this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. grokipedia.com [grokipedia.com]
- 8. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
- 11. Site-selective electrooxidation of methylarenes to aromatic acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Workup [chem.rochester.edu]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Formyl-5-methylbenzonitrile
Welcome to the technical support center for the synthesis and optimization of 2-Formyl-5-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you achieve optimal yields and purity.
Introduction
This compound is a valuable bifunctional molecule used as an intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1][2] Its synthesis, while conceptually straightforward, presents several challenges related to regioselectivity, reaction control, and product purification. This guide will explore the two most common synthetic pathways and address the specific issues that may arise during your experiments.
Core Synthetic Pathways
There are two primary routes for the synthesis of this compound:
-
Electrophilic Formylation of 2-Methylbenzonitrile: This involves the direct introduction of a formyl group onto the aromatic ring of 2-methylbenzonitrile (o-tolunitrile).
-
Selective Oxidation of 2,5-Dimethylbenzonitrile: This pathway involves the selective oxidation of one of the two methyl groups of the starting material.
Each route has its own set of advantages and challenges, which we will explore in detail.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Route 1: Formylation of 2-Methylbenzonitrile
The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic compounds like 2-methylbenzonitrile.[3][4] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]
Diagram 1: Vilsmeier-Haack Reaction Workflow
References
Technical Support Center: 2-Formyl-5-methylbenzonitrile in Synthetic Chemistry
Welcome to the technical support center for 2-Formyl-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments. Our approach is rooted in explaining the "why" behind experimental choices, offering self-validating protocols, and grounding our advice in authoritative scientific literature.
Understanding this compound: A Pre-reaction Checklist
Before embarking on a synthesis, a thorough understanding of your starting material is paramount. This compound is a bifunctional compound, featuring both an aldehyde and a nitrile group, making it a valuable intermediate in the synthesis of complex molecules and heterocyclic compounds.[1][2][3]
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₇NO | [4][5] |
| Molecular Weight | 145.16 g/mol | [4][5] |
| Appearance | Colorless crystalline solid | [6] |
| Storage | 2-8°C, under inert gas | [2][3] |
Handling and Safety Precautions:
-
Air Sensitivity: Similar benzonitrile derivatives can be air-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[7]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.[7]
-
Solubility: It is soluble in common organic solvents like chloroform and methanol.[8] For reactions, ensure complete dissolution to avoid issues with reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: My this compound appears discolored. Can I still use it?
A discolored appearance (e.g., yellow or brown) may indicate oxidation of the aldehyde to a carboxylic acid. Before use, it is advisable to check the purity by TLC or ¹H NMR. If significant impurity is detected, purification by recrystallization or column chromatography may be necessary.
Q2: What are the optimal storage conditions for this compound?
For long-term stability, store the compound at 2-8°C under an inert atmosphere, such as nitrogen or argon, to minimize oxidation and moisture absorption.[2][3]
Q3: In which solvents is this compound soluble?
It is generally soluble in polar organic solvents such as methanol, chloroform, and other common solvents like THF and dichloromethane.[8] Always perform a solubility test on a small scale before setting up a large-scale reaction.
Troubleshooting Failed Reactions: A Guided Approach
This section provides detailed troubleshooting for common reactions where this compound is a key reactant.
Guide 1: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. However, with this compound, specific challenges can arise.
Common Problem: Low yield of the desired amine and presence of unreacted starting materials or imine intermediate. [9][10]
Caption: Troubleshooting workflow for reductive amination.
Detailed Protocol for Optimized Reductive Amination:
-
Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the primary or secondary amine (1.1 equiv) in a suitable solvent (e.g., methanol or dichloromethane). Add a catalytic amount of acetic acid to maintain a pH of 4-5.[11] Stir at room temperature and monitor the reaction by TLC until the aldehyde is consumed.
-
Reduction: Once imine formation is complete, add the reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 equiv), portion-wise at 0°C.[11] Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC/LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Guide 2: Aldol Condensation
The aldehyde functionality of this compound can participate in aldol condensation reactions. A common issue is the formation of side products, particularly in crossed aldol condensations.
Common Problem: Formation of a complex mixture of products in a crossed aldol condensation. [12][13]
Caption: Troubleshooting workflow for crossed aldol condensation.
Key Consideration for Selectivity:
To favor the desired crossed aldol product, this compound, which is a non-enolizable aldehyde, should act as the electrophile. The other carbonyl partner should be enolizable.[12] To prevent self-condensation of the enolizable partner, a directed aldol approach is recommended.[14]
Protocol for a Directed Aldol Reaction:
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the enolizable ketone or aldehyde (1.0 equiv) in dry THF. Cool the solution to -78°C. Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equiv) and stir for 30-60 minutes to ensure complete enolate formation.[14]
-
Aldol Addition: Slowly add a solution of this compound (1.0 equiv) in dry THF to the enolate solution at -78°C. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic layer, and purify by column chromatography.
Guide 3: Wittig Reaction
The Wittig reaction is a reliable method for converting the aldehyde group of this compound into an alkene.[15][16] A persistent challenge is the removal of the triphenylphosphine oxide byproduct.[17]
Common Problem: Difficulty in separating the desired alkene from triphenylphosphine oxide.
Caption: Purification strategies for the Wittig reaction.
Experimental Protocol for Wittig Reaction and Purification:
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 equiv) in dry THF. Cool to 0°C and add a strong base such as n-butyllithium (1.05 equiv) dropwise. Stir until the characteristic color of the ylide appears.
-
Wittig Reaction: Cool the ylide solution to -78°C and slowly add a solution of this compound (1.0 equiv) in dry THF. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Purification:
-
Initial Work-up: Quench the reaction with water and extract with an organic solvent.
-
Removal of Triphenylphosphine Oxide:
-
Chromatography: Concentrate the crude product and purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Crystallization/Trituration: If chromatography is challenging, concentrate the crude product and triturate with a minimal amount of a cold, non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate to precipitate the triphenylphosphine oxide. Filter and concentrate the filtrate to obtain the product.
-
-
Guide 4: Quinazoline Synthesis
This compound can be a precursor for the synthesis of quinazolines. Low yields are a common hurdle in these multi-step syntheses.[18][19]
Common Problem: Low yield in the synthesis of 2-substituted quinazolines.
Caption: Troubleshooting low yields in quinazoline synthesis.
General Protocol for Quinazoline Synthesis from 2-Aminobenzylamine and Aldehydes:
This is a representative protocol that can be adapted.
-
Reaction Setup: To a solution of the appropriate 2-aminobenzylamine derivative (1.0 equiv) in a suitable solvent (e.g., toluene), add this compound (1.1 equiv).[18]
-
Oxidation: Add an oxidizing agent, such as manganese dioxide (MnO₂) (5.0 equiv).[18]
-
Heating and Monitoring: Stir the reaction mixture at reflux and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter off the solid oxidant, and concentrate the filtrate. Purify the crude product by column chromatography or recrystallization.
References
- 1. This compound | 27613-33-8 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. 5-Formyl-2-methylbenzonitrile|CAS 27613-36-1 [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. Benzonitrile, 5-formyl-2-methyl- (9CI) | 27613-36-1 [amp.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-FLUORO-5-FORMYLBENZONITRILE | 218301-22-5 [chemicalbook.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
stability issues of 2-Formyl-5-methylbenzonitrile under acidic conditions
Welcome to the technical support guide for 2-Formyl-5-methylbenzonitrile (CAS 27613-33-8). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional molecule in their synthetic workflows. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, with a specific focus on challenges encountered under acidic conditions.
Core Principles: Understanding the Inherent Reactivity
This compound is a valuable synthetic intermediate precisely because of its two reactive functional groups: the formyl (aldehyde) and the nitrile.[1][2] However, this dual functionality is also the source of its potential instability, particularly in acidic environments. To effectively troubleshoot experiments, it is crucial to understand the underlying chemical principles governing the reactivity of each group.
-
The Nitrile Group (-C≡N): The carbon-nitrogen triple bond is susceptible to acid-catalyzed hydrolysis. This is a well-documented transformation that proceeds in two principal stages.[3][4] Initially, the nitrile is hydrolyzed to an amide intermediate (2-formyl-5-methylbenzamide). Under more stringent acidic conditions (e.g., elevated temperatures or high acid concentration), this amide undergoes further hydrolysis to yield the corresponding carboxylic acid (2-formyl-5-methylbenzoic acid) and an ammonium salt.[4][5] The mechanism begins with the protonation of the nitrile's nitrogen atom, which significantly increases the electrophilicity of the nitrile carbon, making it vulnerable to nucleophilic attack by water.[6][7][8]
-
The Formyl Group (-CHO): The aldehyde's carbonyl carbon is inherently electrophilic.[9] This electrophilicity is further enhanced under acidic conditions when the carbonyl oxygen is protonated. This activation makes the aldehyde susceptible to a variety of nucleophilic additions. If alcohols are present in the reaction medium (e.g., as a solvent or reagent), acid-catalyzed acetal formation can occur, leading to an unintended and often stable byproduct.[10][11][12]
The interplay of these two electron-withdrawing groups influences the overall electron density of the benzene ring and the reactivity of each functional group.[9][13] Understanding these competing reaction pathways is the first step toward designing robust and high-yielding synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in acidic media?
A: Under acidic conditions, there are two main degradation pathways you must consider:
-
Hydrolysis of the Nitrile Group: This is often the most common stability issue. The reaction proceeds via an amide intermediate to ultimately form 2-formyl-5-methylbenzoic acid.[4][14] This process is accelerated by strong acids, high water concentration, and elevated temperatures.[5]
-
Reactions of the Formyl Group: The aldehyde can react with nucleophiles present in your mixture. A frequent side reaction is the formation of a cyclic acetal if a diol (like ethylene glycol) is present, or a standard acetal if an alcohol like methanol or ethanol is used as a solvent under acidic catalysis.[11][15]
Q2: My reaction is not working as expected, and I'm seeing an unexpected byproduct with a mass of 163.16 g/mol . What is it?
A: An observed mass of 163.16 g/mol corresponds to the molecular weight of 2-formyl-5-methylbenzoic acid (C₉H₈O₃). This is a strong indicator that the nitrile group on your starting material has undergone complete hydrolysis. This is a classic stability issue when running reactions in aqueous acidic solutions, especially with heating.[5][16]
Q3: How can I minimize the hydrolysis of the nitrile group while still running my acid-catalyzed reaction?
A: Minimizing nitrile hydrolysis requires careful control of reaction parameters. Consider the following strategies:
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for an acceptable rate for your desired transformation. Hydrolysis rates are highly temperature-dependent.
-
Acid Concentration: Use the minimum concentration of acid necessary to catalyze your reaction. A lower H+ concentration will slow the rate of nitrile protonation, the first step in the hydrolysis mechanism.[7][8]
-
Anhydrous Conditions: If your desired reaction does not require water, use anhydrous solvents and reagents to the greatest extent possible. The absence of water as a nucleophile will prevent hydrolysis.
-
Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.
Q4: The aldehyde group seems to be reacting, but I need it to remain intact. How can I protect it?
A: The most common and effective way to protect an aldehyde during reactions that are incompatible with it (e.g., reactions involving strong nucleophiles or bases) is to convert it into an acetal.[17] Acetals are stable in neutral and basic conditions but can be easily removed with mild aqueous acid to regenerate the aldehyde.[10] Reacting this compound with ethylene glycol in the presence of a catalytic amount of acid (like p-toluenesulfonic acid) will form a stable cyclic acetal.
Troubleshooting Guides: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common experimental issues.
Problem 1: Low Yield of Desired Product & Formation of 2-Formyl-5-methylbenzoic acid
-
Symptoms: Your crude NMR or LC-MS analysis shows significant amounts of a byproduct with a mass of 163.16 g/mol , and the yield of your target molecule is poor.
-
Causality (The "Why"): This is a clear case of nitrile group hydrolysis.[4] The acidic conditions of your reaction are sufficiently harsh to promote the two-stage conversion of the nitrile to a carboxylic acid.[3][5] This is especially common in reactions requiring reflux in aqueous acid.
-
Solution Protocol:
-
Re-evaluate Conditions: Determine if the acidity and temperature can be reduced. Can a milder acid be used? Can the reaction be run at room temperature for a longer period?
-
Limit Water: If permissible for your desired reaction, switch to an anhydrous solvent system. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Time Management: Quench the reaction immediately upon completion to avoid over-exposure of the product to the harsh conditions.
-
Problem 2: An Amide Intermediate (2-Formyl-5-methylbenzamide) is Detected
-
Symptoms: LC-MS analysis reveals a byproduct with a mass of 163.18 g/mol (C₉H₉NO₂), distinct from the starting material and the fully hydrolyzed acid.
-
Causality (The "Why"): This mass corresponds to the amide intermediate. Its presence indicates that nitrile hydrolysis has begun but has not gone to completion.[3] This can happen under moderately acidic conditions or when the reaction is stopped prematurely.
-
Solution Protocol:
-
For Isolation of Desired Product: If your desired product is stable, you may be able to drive the hydrolysis of the amide byproduct to the more polar carboxylic acid by extending the reaction time or slightly increasing the temperature. The difference in polarity between your product and the resulting acid may simplify purification.
-
To Avoid Formation: Implement the same strategies as in Problem 1 (reduce temperature, acid concentration, and water content) to prevent the initial hydrolysis step from occurring.
-
Problem 3: Starting Material is Consumed, but Desired Product is Absent. A new, less polar spot is seen on TLC.
-
Symptoms: The starting material is gone, but the expected product has not formed. Analysis (e.g., NMR) shows the absence of the characteristic aldehyde proton signal (~10 ppm) but the persistence of the aromatic and nitrile signals.
-
Causality (The "Why"): This is a classic sign of aldehyde protection or a side reaction involving the formyl group. If you are using an alcohol-based solvent (e.g., methanol, ethanol) with an acid catalyst, you have likely formed an acetal.[11] If a diol is present, a cyclic acetal will form.[15] These are generally more stable and less polar than the parent aldehyde.
-
Solution Protocol:
-
Solvent Change: Switch to a non-alcoholic, aprotic solvent such as THF, Dioxane, or Acetonitrile if your reaction chemistry allows.
-
Deprotection: If acetal formation is unavoidable or was unintentional, the aldehyde can be regenerated. After your primary reaction and workup, treat the crude product with a mild aqueous acid (e.g., 1M HCl in THF/water) to hydrolyze the acetal back to the aldehyde.[10]
-
Intentional Protection: If the aldehyde is interfering with a subsequent step, protect it deliberately as an acetal before proceeding. (See Experimental Protocol below).
-
Visualized Workflows and Mechanisms
Mechanism: Acid-Catalyzed Nitrile Hydrolysis
Caption: Acid-catalyzed hydrolysis pathway of the nitrile group.
Workflow: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting stability issues.
Experimental Protocols
Protocol: Acetal Protection of the Formyl Group
This protocol describes the formation of a stable cyclic acetal using ethylene glycol, which protects the aldehyde functionality from undesired reactions under neutral or basic conditions.
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Toluene (solvent)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound, toluene, and ethylene glycol.
-
Add the catalytic amount of p-TsOH to the mixture.
-
Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until all the starting material has been consumed.
-
Allow the reaction to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product.
-
Purify by column chromatography if necessary.
Self-Validation: The success of the protection can be confirmed by ¹H NMR spectroscopy, where the characteristic aldehyde proton signal (around 10 ppm) will be replaced by a new singlet for the acetal proton (around 5.8-6.0 ppm) and signals corresponding to the ethylene glycol moiety.
References
- 1. This compound | 27613-33-8 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 7. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 8. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 14. 150867-03-1|2-Formyl-5-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 15. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 16. researchgate.net [researchgate.net]
- 17. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
Technical Support Center: Alternative Workup Procedures for 2-Formyl-5-methylbenzonitrile Reactions
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Formyl-5-methylbenzonitrile. Recognizing the nuanced challenges that can arise during the workup and purification of this versatile intermediate, we present a series of troubleshooting guides and frequently asked questions. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Understanding the Core Challenges in this compound Purification
The synthesis of this compound, often prepared by the formylation of 4-methylbenzonitrile (p-tolunitrile), presents a unique set of purification challenges. The primary hurdles stem from the nature of electrophilic aromatic substitution on the starting material's benzene ring.
The key issues you may encounter are:
-
Formation of Constitutional Isomers: The directing effects of the methyl and cyano groups can lead to a mixture of isomers, primarily the desired this compound and the undesired 3-formyl-4-methylbenzonitrile.
-
Hydrolysis of the Nitrile Group: The reaction conditions, particularly if harsh acidic or basic environments are employed (as in some classical formylation reactions), can lead to the hydrolysis of the nitrile group to the corresponding carboxylic acid (2-formyl-5-methylbenzoic acid).[1][2]
-
Removal of Unreacted Starting Material: Incomplete reactions can leave residual 4-methylbenzonitrile, which may need to be separated from the product.
-
Formation of Polymeric/Tarry Byproducts: Certain formylation methods, especially under high temperatures, can generate resinous materials that complicate the workup process.[2]
This guide will provide targeted strategies to address these specific challenges.
Section 2: Troubleshooting Guide & FAQs
FAQ 1: My crude product is a mixture of isomers. How can I effectively separate this compound from its constitutional isomers?
Underlying Cause: The formylation of 4-methylbenzonitrile can result in electrophilic attack at different positions on the aromatic ring, leading to a mixture of products. The separation of these isomers is often non-trivial due to their similar physical properties.
Recommended Solutions:
-
Fractional Crystallization: This is often the most effective and scalable method for separating isomers. The success of this technique relies on differences in the solubility of the isomers in a particular solvent system.
Experimental Protocol: Fractional Crystallization
-
Dissolve the crude isomeric mixture in a minimal amount of a suitable hot solvent. Toluene has been reported as an effective recrystallization solvent for similar formylbenzonitriles.[1]
-
Allow the solution to cool slowly to room temperature. The less soluble isomer should crystallize out first.
-
If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired product.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Analyze the purity of the crystals and the mother liquor by TLC or HPLC to determine the efficiency of the separation.
-
If necessary, repeat the recrystallization process on the enriched fractions to achieve the desired purity.
-
-
Flash Column Chromatography: For smaller scale purifications or when crystallization is ineffective, flash column chromatography can be a powerful tool.[3][4] The key is to find a solvent system that provides adequate separation (a significant ΔRf) between the isomers.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a silica gel column with the chosen eluent. A common technique is "wet-packing" to ensure a homogenous stationary phase.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. For compounds that are not very soluble, "dry loading" (adsorbing the compound onto a small amount of silica gel) is recommended.[6]
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
-
| Method | Pros | Cons |
| Fractional Crystallization | Scalable, cost-effective, can yield very pure material. | Highly dependent on the solubility differences of the isomers, can be time-consuming. |
| Flash Column Chromatography | High resolution for small-scale separations, applicable to a wide range of compounds.[4] | Can be less scalable, requires larger volumes of solvent, potential for sample loss on the column.[7] |
FAQ 2: I'm observing a significant amount of a carboxylic acid byproduct in my crude product. How can I remove it and prevent its formation?
Underlying Cause: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which are often present in formylation reactions.[1][8] This leads to the formation of the corresponding carboxylic acid.
Recommended Workup Procedure:
-
Aqueous Base Extraction: Carboxylic acids are acidic and will be deprotonated by a weak base to form a water-soluble carboxylate salt. This allows for their easy removal from the organic product through a liquid-liquid extraction.
Experimental Protocol: Aqueous Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe gas evolution (CO₂) as the acid is neutralized. Continue washing until the gas evolution ceases.
-
Separate the aqueous layer. The desired aldehyde product will remain in the organic layer, while the carboxylate salt will be in the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified aldehyde.
-
Prevention Strategies:
-
Milder Reaction Conditions: If possible, opt for formylation methods that do not require harsh acidic or basic conditions.
-
Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote nitrile hydrolysis. Monitor the reaction closely and work it up as soon as the starting material is consumed.
FAQ 3: My reaction is complete, but I have a lot of unreacted 4-methylbenzonitrile. How can I remove it?
Underlying Cause: Incomplete conversion is a common issue. The starting material, 4-methylbenzonitrile, is less polar than the product, this compound. This difference in polarity can be exploited for purification.
Recommended Solutions:
-
Bisulfite Adduct Formation and Extraction: This is a highly effective and chemoselective method for separating aldehydes from non-aldehyde components.[9] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be extracted into the aqueous phase.
Experimental Protocol: Bisulfite Extraction
-
Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[3]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake vigorously for several minutes.
-
Add a water-immiscible organic solvent (e.g., ethyl acetate or hexanes) and water to the mixture in a separatory funnel.
-
Shake the funnel and allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer, and the unreacted 4-methylbenzonitrile will be in the organic layer.
-
To recover the aldehyde, separate the aqueous layer, and add a base (e.g., NaOH solution) to reverse the adduct formation. The aldehyde will precipitate or can be extracted back into an organic solvent.[3]
-
-
Column Chromatography: As with isomer separation, column chromatography can be used. The less polar starting material will elute before the more polar aldehyde product.
Section 3: Visualizing the Troubleshooting Workflow
A logical approach to troubleshooting the workup of this compound is crucial. The following workflow diagram can help guide your decisions based on initial analysis of the crude reaction mixture.
Caption: A decision tree to guide the selection of the appropriate workup procedure.
Section 4: Concluding Remarks
The successful isolation of pure this compound is achievable with a systematic and informed approach to the workup procedure. By understanding the potential side reactions and the chemical properties of the likely impurities, researchers can select the most effective purification strategy. The alternative workup procedures outlined in this guide provide a robust toolkit for overcoming the common challenges associated with this synthesis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00195D [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
preventing byproduct formation in 2-Formyl-5-methylbenzonitrile synthesis
Welcome to the Technical Support Center for the synthesis of 2-Formyl-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this important synthetic transformation. Our goal is to provide you with the technical insights and practical guidance necessary to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve the formylation of 4-methylbenzonitrile. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation.[1][2] Alternative approaches include the oxidation of a methyl group at the 2-position of 2,5-dimethylbenzonitrile, though this can present challenges in achieving selective oxidation.
Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?
A2: Byproduct formation is a critical aspect to manage in this synthesis. The main impurities you may encounter include:
-
Isomeric Byproducts: The formylation of 4-methylbenzonitrile can also yield the undesired isomer, 3-Formyl-4-methylbenzonitrile. The ratio of these isomers is highly dependent on the reaction conditions.
-
Over-oxidation Products: The desired aldehyde (formyl group) is susceptible to over-oxidation, leading to the formation of 2-Cyano-4-methylbenzoic acid.[3]
-
Nitrile Hydrolysis Products: The nitrile group can undergo hydrolysis under acidic or basic conditions, which are often employed in formylation reactions and work-ups. This can result in the formation of 2-Formyl-5-methylbenzamide or 2-Cyano-4-methylbenzoic acid.[3]
-
Di-formylated Products: Although less common with deactivated rings, under forcing conditions, di-formylation of the aromatic ring can occur.
Q3: How can I monitor the progress of my reaction and identify byproducts?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the reaction. It allows for the qualitative assessment of the consumption of starting material and the formation of the product and byproducts. High-performance liquid chromatography (HPLC) is recommended for more quantitative analysis and to resolve closely related isomers. For structural confirmation of byproducts, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Troubleshooting Guide: Byproduct Formation
This section provides a detailed breakdown of common issues encountered during the synthesis of this compound and offers practical solutions.
Issue 1: Formation of the Undesired Isomer (3-Formyl-4-methylbenzonitrile)
-
Cause: The regioselectivity of electrophilic aromatic substitution reactions like formylation is governed by the directing effects of the substituents on the aromatic ring.[4] In 4-methylbenzonitrile, both the methyl and nitrile groups influence the position of the incoming formyl group. While the methyl group is ortho, para-directing and activating, the nitrile group is meta-directing and deactivating. The formation of the 2-formyl (desired) and 3-formyl (undesired) isomers is a result of the interplay between these electronic effects.
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature can often enhance the regioselectivity of the reaction. It is advisable to perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Choice of Formylating Agent and Catalyst: The steric bulk of the formylating agent and the nature of the Lewis acid catalyst can influence the isomeric ratio. Experimenting with different formylation conditions, such as the Gattermann-Koch reaction or Rieche formylation, may offer improved selectivity.
-
Purification: If isomeric byproducts are formed, careful purification is necessary. Column chromatography on silica gel is typically effective in separating these isomers. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is recommended.
-
Issue 2: Over-oxidation to 2-Cyano-4-methylbenzoic acid
-
Cause: The aldehyde functional group is prone to oxidation to a carboxylic acid, especially in the presence of oxidizing agents or under harsh reaction conditions.[3] This can occur during the reaction itself or during the work-up procedure if not performed carefully.
-
Troubleshooting:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen.
-
Control of Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of over-oxidation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Careful Work-up: During the work-up, avoid exposure to strong oxidizing agents. If an aqueous work-up is performed, ensure it is done promptly and at a controlled temperature.
-
Purification: The carboxylic acid byproduct can often be removed by an acid-base extraction. Dissolving the crude product in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution) will extract the acidic byproduct into the aqueous layer.
-
Issue 3: Hydrolysis of the Nitrile Group
-
Cause: The nitrile group can be hydrolyzed to an amide or a carboxylic acid in the presence of strong acids or bases, particularly at elevated temperatures.[3] Many formylation reactions are conducted under acidic conditions, and the work-up may involve acidic or basic solutions.
-
Troubleshooting:
-
Anhydrous Conditions: For reactions like the Vilsmeier-Haack, maintaining strictly anhydrous conditions is crucial not only for the reaction's success but also to prevent hydrolysis of the nitrile group.
-
Mild Work-up Conditions: Use the mildest possible conditions for the reaction work-up. If an aqueous work-up is necessary, use dilute acid or base and perform the extraction at a low temperature.
-
Minimize Reaction Time and Temperature: As with over-oxidation, limiting the reaction time and temperature can reduce the extent of nitrile hydrolysis.
-
Purification: The amide byproduct can be separated from the desired aldehyde by column chromatography. The carboxylic acid can be removed by an acid-base extraction as described above.
-
Experimental Protocols
Vilsmeier-Haack Formylation of 4-Methylbenzonitrile (Illustrative Protocol)
This protocol is a general guideline and may require optimization.
Reagents and Equipment:
-
4-Methylbenzonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous DMF and cool it to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
Dissolve 4-methylbenzonitrile in anhydrous DCM and add this solution to the dropping funnel.
-
Add the 4-methylbenzonitrile solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) while keeping the temperature low.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Recrystallization is an effective method for purifying the final product.[5][6]
Solvent Selection:
The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvent systems for this compound include:
-
Isopropanol/water
-
Toluene/hexane
-
Ethyl acetate/hexane
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
| Byproduct | Potential Cause | Recommended Troubleshooting Action |
| 3-Formyl-4-methylbenzonitrile | Lack of regioselectivity | Lower reaction temperature, optimize catalyst, purify by column chromatography |
| 2-Cyano-4-methylbenzoic acid | Over-oxidation of the formyl group | Inert atmosphere, control reaction time, careful work-up, purify by acid-base extraction |
| 2-Formyl-5-methylbenzamide | Hydrolysis of the nitrile group | Anhydrous conditions, mild work-up, control reaction time and temperature, purify by column chromatography |
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for byproduct formation.
Reaction Pathway and Potential Side Reactions
Caption: Synthesis pathway and common side reactions.
References
Technical Support Center: Characterization of 2-Formyl-5-methylbenzonitrile Derivatives
Welcome to the technical support center for the characterization of 2-Formyl-5-methylbenzonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this important class of molecules. This compound serves as a versatile building block in medicinal chemistry and materials science, owing to its reactive formyl and nitrile functionalities.[1][2] However, the interplay of these groups can present unique challenges in purification and structural elucidation.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work.
Section 1: Navigating Synthesis and Purification Challenges
The synthesis of this compound derivatives can be intricate, often leading to side products and purification difficulties.[3][4] Understanding potential pitfalls is the first step toward successful characterization.
FAQ: Synthesis and Purification
Q1: My synthesis of a this compound derivative resulted in a complex mixture of products. What are the likely side reactions?
A1: The formyl group is susceptible to both oxidation and reduction, while the nitrile group can undergo hydrolysis.[2][5] Depending on your reaction conditions, you may be observing:
-
Over-oxidation: The formyl group can be oxidized to a carboxylic acid, especially if strong oxidizing agents are used or if the reaction is exposed to air for extended periods.
-
Reduction of the aldehyde: If reducing agents are present, the formyl group can be reduced to a primary alcohol.[2]
-
Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen, such as this compound, can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol.[5]
-
Hydrolysis of the nitrile: Under acidic or basic conditions, the nitrile group can hydrolyze to a carboxamide or a carboxylic acid.
Troubleshooting Workflow: Identifying Synthesis Byproducts
Caption: Troubleshooting workflow for identifying synthesis byproducts.
Q2: I'm struggling with the purification of my this compound derivative. It seems to be unstable on silica gel.
A2: The aldehyde functionality can be sensitive to the acidic nature of standard silica gel, leading to degradation or side reactions. Consider the following:
-
Use of Deactivated Silica: Treat your silica gel with a base, such as triethylamine, before packing your column. A common method is to use a solvent system containing a small percentage (0.1-1%) of triethylamine.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or a bonded phase like diol or C18 for your chromatography.
-
Non-chromatographic purification: If possible, recrystallization can be a powerful method to obtain pure material and is often a good choice for crystalline solids.[6]
Section 2: Troubleshooting Spectroscopic Characterization
Accurate spectroscopic characterization is essential for confirming the structure and purity of your derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation, but spectra of this compound derivatives can sometimes be complex.
FAQ: NMR Spectroscopy
Q1: The aromatic region of my ¹H NMR spectrum is difficult to interpret. How can I assign the protons?
A1: The substitution pattern on the benzene ring can lead to complex splitting patterns. To aid in assignment:
-
2D NMR: Techniques like COSY (Correlated Spectroscopy) will show correlations between adjacent protons, helping to trace the connectivity within the aromatic ring. NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions, for example, between the formyl proton and a neighboring aromatic proton.
-
Computational Prediction: Several software packages can predict NMR spectra based on a proposed structure. While not a substitute for experimental data, it can provide a valuable starting point for assignment.
Q2: I'm not sure if I'm seeing the aldehyde proton in my ¹H NMR spectrum. Where should I expect it?
A2: The aldehyde proton of an aromatic aldehyde typically appears as a singlet in the range of 9.5-10.5 ppm.[7] Its exact chemical shift will be influenced by the other substituents on the aromatic ring. If you don't see a peak in this region, consider the possibility of reduction to an alcohol during your reaction or workup.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Formyl (-CHO) | 9.5 - 10.5 (singlet) | 188 - 195 | The aldehyde proton is a sharp singlet. |
| Nitrile (-CN) | N/A | 115 - 125 | The nitrile carbon is often a weak signal in ¹³C NMR. |
| Aromatic (Ar-H) | 7.0 - 8.5 | 120 - 150 | Complex splitting patterns are common. |
| Methyl (-CH₃) | 2.2 - 2.6 (singlet) | 18 - 25 | The methyl protons are a sharp singlet. |
Note: These are general ranges and can be influenced by the specific substitution pattern and solvent.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of your compound.
FAQ: Mass Spectrometry
Q1: I'm having trouble obtaining a clear molecular ion peak in my mass spectrum.
A1: Benzonitrile derivatives are generally stable under standard ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). If you are not observing the expected molecular ion, consider:
-
Ionization Source: Try switching between positive and negative ion modes. While many benzonitriles ionize well in positive mode, the presence of other functional groups might favor negative ion formation.
-
In-source Fragmentation: High cone voltage or source temperature can cause fragmentation. Try reducing these parameters to favor the observation of the molecular ion.
-
Adduct Formation: In ESI, you might observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). Look for peaks that are 22 or 38 mass units higher than your expected [M+H]⁺.
Troubleshooting Workflow: Mass Spectrometry
Caption: A decision tree for troubleshooting missing molecular ion peaks in mass spectrometry.
Section 3: Challenges in X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural confirmation.[8] However, obtaining high-quality crystals can be a significant hurdle.
FAQ: X-ray Crystallography
Q1: I'm having difficulty growing single crystals of my this compound derivative suitable for X-ray diffraction.
A1: Crystal growth is often a process of trial and error. Here are some strategies to try:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities. Slow evaporation is a common and effective technique.
-
Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed container with a poor solvent in which your compound is insoluble. The slow diffusion of the poor solvent into the good solvent can induce crystallization.
-
Temperature Variation: Try cooling crystallization by slowly lowering the temperature of a saturated solution.
-
Purity is Key: Ensure your sample is highly pure before attempting crystallization. Even small amounts of impurities can inhibit crystal growth.
Q2: My crystal structure shows disorder. What does this mean and how can I address it?
A2: Disorder in a crystal structure means that a molecule or a part of a molecule occupies multiple positions within the crystal lattice. This is not uncommon for molecules with rotatable bonds or flexible side chains. While a disordered structure can still be published, refining the structure can be challenging. If you encounter significant disorder, it may be beneficial to try and grow crystals under different conditions (e.g., different solvents or temperatures) to see if a more ordered crystal form can be obtained.
Section 4: Stability and Storage
Proper handling and storage are crucial to maintain the integrity of your this compound derivatives.
FAQ: Stability and Storage
Q1: How should I store my this compound derivatives?
A1: Aromatic aldehydes can be sensitive to light and air, which can lead to oxidation of the formyl group.[9] It is recommended to store these compounds under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (e.g., 4°C).[10]
Q2: I've noticed my sample changing color over time. What could be the cause?
A2: A change in color, such as yellowing, often indicates decomposition. This could be due to oxidation or polymerization. If you observe a color change, it is advisable to re-analyze the sample for purity before use.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 27613-33-8 | Benchchem [benchchem.com]
- 3. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 5. oswaal360.com [oswaal360.com]
- 6. 4-(4-Cyanobenzoylmethyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. chemscene.com [chemscene.com]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Analysis of 2-Formyl-5-methylbenzonitrile: A Comparative Approach
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. 2-Formyl-5-methylbenzonitrile, a versatile building block, presents a unique analytical challenge due to the electronic interplay between its electron-withdrawing formyl and nitrile functionalities and the electron-donating methyl group.[1][2] This guide provides an in-depth analysis of its ¹H NMR spectrum, offering a predictive framework for researchers. Furthermore, we will objectively compare the utility of ¹H NMR with alternative analytical techniques, namely Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), providing a holistic view for comprehensive structural elucidation.
The Decisive Signature: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the structural analysis of organic molecules in solution. It provides exquisitely detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For this compound, ¹H NMR is indispensable for unambiguously determining the substitution pattern on the benzene ring.
Predicting the ¹H NMR Spectrum of this compound
Based on established principles of substituent effects on aromatic chemical shifts and spin-spin coupling, we can predict the ¹H NMR spectrum of this compound. The electron-withdrawing nature of the formyl (-CHO) and nitrile (-CN) groups will deshield the aromatic protons, shifting them to a lower field (higher ppm values), while the electron-donating methyl (-CH₃) group will have a shielding effect.[3][4]
Here is a predicted ¹H NMR data table for this compound, assuming a deuterated chloroform (CDCl₃) solvent:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde-H | 10.0 - 10.5 | Singlet (s) | - | 1H |
| H-3 | 7.8 - 8.0 | Doublet (d) | ~8.0 (³J) | 1H |
| H-4 | 7.5 - 7.7 | Doublet of Doublets (dd) | ~8.0 (³J), ~2.0 (⁴J) | 1H |
| H-6 | 7.9 - 8.1 | Singlet (or narrow doublet) | < 1.0 (⁴J) | 1H |
| Methyl-H | 2.4 - 2.6 | Singlet (s) | - | 3H |
Causality Behind the Predictions:
-
Aldehyde Proton (CHO): This proton is directly attached to a carbonyl carbon and experiences significant deshielding, placing its resonance at a very high chemical shift, typically above 10 ppm.
-
Aromatic Protons (H-3, H-4, H-6):
-
The formyl group at position 2 and the nitrile group will strongly deshield the ortho and para protons.
-
H-6 is ortho to the strongly electron-withdrawing formyl group, leading to a significant downfield shift. Its coupling to H-4 would be a small para coupling (⁴J), often resulting in a sharp singlet or a very narrowly split doublet.
-
H-3 is ortho to the nitrile group and meta to the formyl group, also experiencing a downfield shift. It will appear as a doublet due to coupling with H-4 (³J, ortho-coupling).
-
H-4 is meta to both the formyl and nitrile groups and ortho to the methyl group. It will be split into a doublet of doublets by H-3 (ortho-coupling) and H-6 (para-coupling).
-
-
Methyl Protons (-CH₃): These protons are attached to the aromatic ring and will appear as a singlet in the typical benzylic region.
To illustrate the proton assignments and their relationships, the following diagram is provided:
Caption: Molecular structure of this compound with proton assignments.
A Comparative Analysis: ¹H NMR vs. Other Spectroscopic Techniques
While ¹H NMR is powerful, a multi-technique approach is often necessary for unequivocal structure confirmation and purity assessment.
| Technique | Principle | Information Provided for this compound | Advantages | Disadvantages |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Detailed proton environment, connectivity, and stereochemistry. Confirms substitution pattern. | High resolution, quantitative, non-destructive. | Requires soluble sample, relatively expensive instrumentation. |
| FTIR Spectroscopy | Molecular vibrations absorbing infrared radiation. | Presence of key functional groups: C≡N stretch (~2230 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-H stretches.[5] | Fast, inexpensive, provides functional group information. | Does not provide detailed connectivity information. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight determination and fragmentation pattern for structural clues.[6] | High sensitivity, provides molecular formula (with high resolution MS). | Destructive technique, may not distinguish between isomers without fragmentation analysis. |
This comparative analysis is visualized in the following workflow:
Caption: A typical workflow for the spectroscopic analysis of a synthesized compound.
Experimental Protocol for ¹H NMR Analysis
For researchers seeking to acquire high-quality ¹H NMR data for this compound, the following protocol is recommended:
1. Sample Preparation:
- Accurately weigh 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
3. Data Acquisition:
- Acquire the ¹H NMR spectrum at room temperature.
- Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate all signals to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Conclusion
The structural elucidation of this compound is most effectively achieved through ¹H NMR spectroscopy, which provides unparalleled detail regarding its proton framework. The predicted spectrum, with its distinct downfield aldehyde proton and characteristic aromatic splitting patterns, serves as a valuable reference for researchers. While FTIR and Mass Spectrometry are crucial complementary techniques for confirming functional groups and molecular weight, ¹H NMR remains the definitive tool for unambiguous isomer identification and detailed structural analysis. By following the outlined experimental protocol, researchers can obtain high-quality data, ensuring the integrity and validity of their scientific findings.
References
A Comparative Guide to the Synthetic Strategies for 2-Formyl-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the strategic construction of molecular intermediates is paramount. 2-Formyl-5-methylbenzonitrile, a key building block, presents a unique synthetic challenge due to its trifunctionalized aromatic ring. This guide provides a detailed comparison of the primary synthetic methodologies for this compound, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each approach. Our focus is to equip researchers with the knowledge to make informed decisions in the laboratory, balancing factors of yield, selectivity, and operational simplicity.
Introduction: The Significance of this compound
This compound is a valuable intermediate in organic synthesis, primarily utilized in the preparation of complex heterocyclic systems and active pharmaceutical ingredients (APIs). The molecule's aldehyde group serves as a versatile handle for a wide array of transformations, including reductive aminations, Wittig reactions, and condensations. Simultaneously, the nitrile functionality can be readily converted into other key groups such as primary amines or carboxylic acids, offering further avenues for molecular elaboration. The strategic placement of these functional groups on the toluene framework makes it a sought-after precursor in medicinal chemistry.
This guide will dissect three principal synthetic strategies:
-
Palladium-Catalyzed Cyanation of 2-Bromo-5-methylbenzaldehyde: A modern and direct approach leveraging cross-coupling chemistry.
-
Electrophilic Formylation of 4-methylbenzonitrile: A classic method that relies on the introduction of the aldehyde group onto a pre-existing benzonitrile.
-
Selective Oxidation of 2,5-dimethylbenzonitrile: A route that involves the challenging selective functionalization of one of two benzylic positions.
Method 1: Palladium-Catalyzed Cyanation of 2-Bromo-5-methylbenzaldehyde
This contemporary approach has emerged as a highly efficient and reliable method for the synthesis of a wide range of aryl nitriles. The reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a cyanide source, most commonly zinc cyanide (Zn(CN)₂).
Mechanistic Rationale
The catalytic cycle, a cornerstone of modern organometallic chemistry, is believed to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition to the aryl bromide. Subsequently, a cyanide group is transferred from zinc cyanide to the palladium center in a transmetalation step. Finally, reductive elimination from the palladium(II) complex yields the desired this compound and regenerates the active palladium(0) catalyst. The use of zinc cyanide is advantageous due to its lower toxicity compared to other cyanide salts and its ability to participate effectively in the transmetalation step.[1][2]
Experimental Protocol
Materials:
-
2-Bromo-5-methylbenzaldehyde
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-methylbenzaldehyde (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Add anhydrous DMF via syringe.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble palladium species.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Method 2: Electrophilic Formylation of 4-methylbenzonitrile
This classical approach involves the direct introduction of a formyl group onto the 4-methylbenzonitrile ring via an electrophilic aromatic substitution reaction. The Vilsmeier-Haack and Gattermann-Koch reactions are two prominent examples of such transformations.
Mechanistic Rationale
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] The electron-rich aromatic ring of the substrate attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate furnishes the aldehyde. However, the success of this reaction is highly dependent on the electronic nature of the substrate. The nitrile group is strongly deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. This opposing directing effect can lead to a mixture of isomers and potentially low yields of the desired product.
Gattermann-Koch Reaction: This method introduces a formyl group using carbon monoxide and hydrochloric acid under pressure, with a catalyst such as aluminum chloride-cuprous chloride.[5] The electrophile is believed to be the formyl cation. This reaction is generally suitable for activated aromatic rings, and its application to a deactivated ring like 4-methylbenzonitrile can be challenging.
Experimental Protocol (Vilsmeier-Haack)
Materials:
-
4-methylbenzonitrile
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Sodium acetate solution
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool DMF in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for 30-60 minutes at 0-5 °C to form the Vilsmeier reagent.
-
Add 4-methylbenzonitrile to the reaction mixture.
-
Slowly warm the reaction to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium acetate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method 3: Selective Oxidation of 2,5-dimethylbenzonitrile
This approach involves the direct oxidation of one of the methyl groups of 2,5-dimethylbenzonitrile to an aldehyde. The primary challenge lies in achieving selective oxidation of the desired methyl group without over-oxidation to the carboxylic acid or oxidation of the other methyl group.
Mechanistic Rationale
Reagents such as selenium dioxide (SeO₂) are known for their ability to oxidize activated methyl groups to aldehydes.[6][7] The reaction with SeO₂ is thought to proceed through an ene reaction followed by a[2][3]-sigmatropic rearrangement. However, the presence of two benzylic positions in 2,5-dimethylbenzonitrile makes regioselectivity a significant hurdle. The electronic and steric environment of each methyl group will influence the reaction rate, but achieving high selectivity for the formyl group at the 2-position can be difficult. Other modern catalytic systems, such as those involving TEMPO and a co-oxidant, could also be explored for benzylic oxidation.[8]
Experimental Protocol (with Selenium Dioxide)
Materials:
-
2,5-dimethylbenzonitrile
-
Selenium dioxide (SeO₂)
-
Dioxane or other suitable high-boiling solvent
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethylbenzonitrile in dioxane.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the precipitated selenium metal.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product mixture by column chromatography to separate the desired product from isomers and byproducts.
Comparative Analysis
| Feature | Palladium-Catalyzed Cyanation | Electrophilic Formylation | Selective Oxidation |
| Starting Material | 2-Bromo-5-methylbenzaldehyde | 4-methylbenzonitrile | 2,5-dimethylbenzonitrile |
| Key Reagents | Pd catalyst, Zn(CN)₂ | POCl₃/DMF or CO/HCl/Lewis Acid | SeO₂ or other oxidizing agents |
| Regioselectivity | Excellent (pre-defined) | Poor to moderate (competing directing groups) | Poor (two similar methyl groups) |
| Yield | Generally good to excellent | Often low to moderate | Variable, often low due to byproducts |
| Reaction Conditions | Mild to moderate temperatures | Moderate to harsh temperatures, potentially high pressure | High temperatures (reflux) |
| Functional Group Tolerance | Generally good | Moderate | Can be poor (over-oxidation) |
| Safety Considerations | Use of toxic cyanide source (Zn(CN)₂) | Use of corrosive POCl₃ or toxic CO under pressure | Use of toxic SeO₂ |
| Advantages | High selectivity, reliable, good yields | Utilizes readily available starting materials | Potentially a very direct route |
| Disadvantages | Cost of palladium catalyst, toxicity of cyanide | Poor selectivity, potentially harsh conditions | Poor selectivity, risk of over-oxidation |
Conclusion and Recommendation
Based on the comparative analysis, the Palladium-Catalyzed Cyanation of 2-Bromo-5-methylbenzaldehyde stands out as the most robust and reliable method for the synthesis of this compound. Its key advantages are the excellent regioselectivity, which is predetermined by the starting material, and generally good to high yields under relatively mild conditions. While the cost of the palladium catalyst and the toxicity of zinc cyanide are factors to consider, the predictability and efficiency of this method often outweigh these drawbacks in a research and development setting.
The Electrophilic Formylation of 4-methylbenzonitrile represents a more classical but less efficient approach. The inherent challenge of controlling regioselectivity due to the conflicting directing effects of the methyl and nitrile groups often leads to mixtures of products and lower yields of the desired isomer.
The Selective Oxidation of 2,5-dimethylbenzonitrile is conceptually the most direct route but is practically the most challenging. Achieving high selectivity for the oxidation of one specific methyl group in the presence of another is a significant synthetic hurdle, and this method is likely to result in a complex mixture of products requiring difficult purification.
For researchers and drug development professionals seeking a dependable and high-yielding synthesis of this compound, the palladium-catalyzed cyanation of 2-bromo-5-methylbenzaldehyde is the recommended pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Benzylic Oxidation with Sodium Hypochlorite Using a New Efficient Catalytic System: TEMPO/Co(OAc)2 [organic-chemistry.org]
A Comparative Spectroscopic Guide to 2-Formyl-5-methylbenzonitrile and its Structural Analogs
Introduction
In the fields of medicinal chemistry and materials science, the precise structural elucidation of small organic molecules is paramount. Substituted benzonitriles and benzaldehydes are common scaffolds, and subtle changes in their substitution patterns can dramatically alter their chemical and biological properties. Spectroscopic analysis provides the foundational data for confirming molecular structure, assessing purity, and understanding the electronic environment of these compounds.
This guide offers an in-depth comparative analysis of 2-Formyl-5-methylbenzonitrile, a bifunctional aromatic compound, against a curated set of structurally related molecules. By examining key differences in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a practical framework for interpreting spectra of complex substituted aromatics. We will explore how the interplay between the electron-withdrawing cyano (-CN) and formyl (-CHO) groups, and the electron-donating methyl (-CH₃) group, creates unique spectroscopic fingerprints. The principles and causal relationships discussed herein are broadly applicable to the characterization of other multi-substituted aromatic systems.[1][2]
The compounds selected for this comparative study are:
-
This compound (Target)
-
2-Formylbenzonitrile
-
4-Methylbenzonitrile
-
Benzaldehyde
-
Benzonitrile
Molecular Structures for Comparison
Caption: Molecular structures of the target and reference compounds.
I. Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2] In our analysis, the key vibrational bands of interest are the C≡N stretch of the nitrile, the C=O stretch of the aldehyde, the aldehydic C-H stretch, and vibrations associated with the aromatic ring.
The electronic nature of the substituents significantly influences the position of these absorption bands. Electron-withdrawing groups (EWGs) like -CN and -CHO tend to increase the frequency of adjacent vibrational modes by strengthening bonds, while electron-donating groups (EDGs) like -CH₃ have the opposite effect.
Comparative FT-IR Data
| Compound | C≡N Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aldehydic C-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound | ~2230 | ~1705 | ~2850, ~2750 | ~3100-3000 |
| 2-Formylbenzonitrile | ~2228 | ~1703 | ~2860, ~2760 | ~3100-3000 |
| 4-Methylbenzonitrile | ~2229[3] | N/A | N/A | ~3100-3000 |
| Benzaldehyde | N/A | ~1700 | ~2820, ~2720[4] | ~3100-3000 |
| Benzonitrile | ~2229[5] | N/A | N/A | ~3100-3000 |
Interpretation of FT-IR Data
-
Nitrile (C≡N) Stretch: The nitrile group presents a sharp, strong absorption band around 2230 cm⁻¹.[2] This peak is remarkably consistent across the nitrile-containing compounds, indicating that the electronic effects of the formyl and methyl groups do not drastically alter the triple bond character of the C≡N group.
-
Carbonyl (C=O) Stretch: The aldehyde C=O stretch is a very strong, sharp peak typically found around 1700 cm⁻¹. In this compound and 2-Formylbenzonitrile, this peak appears at a slightly higher frequency (~1705 cm⁻¹) compared to unsubstituted benzaldehyde. This is due to the electron-withdrawing nature of the ortho-cyano group, which pulls electron density away from the carbonyl, slightly strengthening the C=O bond and increasing the energy required to excite its stretching vibration.
-
Aldehydic (C-H) Stretch: The C-H bond of an aldehyde is characterized by a pair of medium-intensity peaks, often referred to as a Fermi doublet, appearing in the 2860-2820 cm⁻¹ and 2760-2720 cm⁻¹ regions.[4][6] The presence of these two distinct peaks is a hallmark of the formyl group and helps to distinguish it from other C-H stretches.
Standard Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, a small amount (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.[7]
-
Background Scan: A background spectrum of the empty sample compartment (or the clean ATR crystal) is collected to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Scan: The prepared sample is placed in the instrument's beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
II. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.[1]
¹H NMR Analysis
In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment. EWGs deshield nearby protons, shifting their signals downfield (to higher ppm), while EDGs shield them, causing an upfield shift.[1]
Comparative ¹H NMR Data (Predicted/Reported in CDCl₃, ppm)
| Compound | Aldehyde H (-CHO) | Aromatic H's | Methyl H (-CH₃) |
| This compound | ~10.3 (s, 1H) | ~7.95 (d, 1H), ~7.80 (s, 1H), ~7.50 (d, 1H) | ~2.5 (s, 3H) |
| 2-Formylbenzonitrile | ~10.4 (s, 1H) | ~8.1-7.7 (m, 4H) | N/A |
| 4-Methylbenzonitrile | N/A | ~7.52 (d, 2H), ~7.27 (d, 2H)[8] | ~2.42 (s, 3H)[8] |
| Benzaldehyde | ~10.0 (s, 1H)[9] | ~7.9 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H)[9] | N/A |
| Benzonitrile | N/A | ~7.64 (d, 2H), ~7.60 (t, 1H), ~7.47 (t, 2H)[8] | N/A |
Interpretation of ¹H NMR Data
-
Aldehydic Proton: The aldehyde proton is the most downfield signal, typically appearing around 10 ppm as a sharp singlet.[9][10] In this compound and 2-Formylbenzonitrile, this signal is shifted even further downfield (~10.3-10.4 ppm) due to the strong deshielding effect of the adjacent ortho-cyano group.
-
Aromatic Protons: The aromatic region (7.0-8.5 ppm) provides a wealth of structural information.
-
In Benzaldehyde and Benzonitrile , the protons ortho to the substituent are the most deshielded.[8][9]
-
In 4-Methylbenzonitrile , the two sets of equivalent aromatic protons appear as two distinct doublets, a characteristic pattern for para-substituted rings.[8]
-
For This compound , we predict three distinct aromatic signals with specific splitting patterns. The proton between the two EWGs (-CHO and -CN) will be the most deshielded. The other two protons will show splitting based on their neighbors, providing unambiguous information about the substitution pattern.
-
-
Methyl Protons: The methyl protons appear as a singlet around 2.4-2.5 ppm.[8] The electron-donating nature of the methyl group shields these protons relative to the aromatic and aldehydic protons.
¹³C NMR Analysis
¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. The chemical shifts are influenced by the hybridization and the electronic effects of attached groups.[11]
Comparative ¹³C NMR Data (Predicted/Reported in CDCl₃, ppm)
| Compound | Carbonyl C (C=O) | Nitrile C (C≡N) | Aromatic C's | Methyl C (-CH₃) |
| This compound | ~191.0 | ~117.0 | ~142, 136, 135, 134, 130, 115 | ~21.5 |
| 2-Formylbenzonitrile | ~191.5 | ~117.5 | ~137, 134.5, 134.0, 130.5, 129.0, 112.0 | N/A |
| 4-Methylbenzonitrile | N/A | ~118.7 | ~141.6, 132.4, 130.0, 112.4[8] | ~20.2[8] |
| Benzaldehyde | ~192.5[8] | N/A | ~136.5, 134.6, 129.8, 129.1[8] | N/A |
| Benzonitrile | N/A | ~118.6 | ~132.6, 132.0, 128.9, 112.2[8] | N/A |
Interpretation of ¹³C NMR Data
-
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded, appearing far downfield between 190-200 ppm.[11]
-
Nitrile Carbon: The nitrile carbon appears around 117-119 ppm. The quaternary carbon to which the nitrile is attached typically appears around 112 ppm.[8]
-
Aromatic Carbons: The substituted (quaternary) aromatic carbons can be distinguished from the protonated carbons. The positions of the signals reveal the electronic effects of the substituents. For example, the carbon bearing the methyl group in this compound will be shifted upfield compared to an unsubstituted aromatic carbon, while the carbons bearing the formyl and cyano groups will be shifted downfield.[11]
-
Methyl Carbon: The methyl carbon signal appears upfield, typically around 20-22 ppm.[8][11]
General Spectroscopic Workflow
Caption: General workflow for NMR spectroscopic characterization.[2]
Standard Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Spectrometer Setup: Insert the tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to optimize homogeneity, which ensures sharp, symmetrical peaks.[1]
-
Data Acquisition: Set appropriate acquisition parameters. For ¹H NMR, this includes a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are sufficient. For ¹³C NMR, more scans are generally required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum. Phase the spectrum to ensure all peaks are in positive absorptive mode and perform baseline correction. Calibrate the chemical shift scale to the TMS signal. For ¹H NMR, integrate the peaks to determine the relative number of protons.[1]
III. Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Comparative MS Data
| Compound | Molecular Weight | Molecular Ion (M⁺˙) (m/z) | Key Fragment Ions (m/z) |
| This compound | 145.16[12] | 145 | 144 (M-H)⁺, 116 (M-CHO)⁺, 90 (M-CHO, CN)⁺ |
| 2-Formylbenzonitrile | 131.13 | 131 | 130 (M-H)⁺, 102 (M-CHO)⁺, 76 (C₆H₄)⁺ |
| 4-Methylbenzonitrile | 117.15[3] | 117[13] | 116 (M-H)⁺, 90 (M-HCN)⁺[13] |
| Benzaldehyde | 106.12 | 106 | 105 (M-H)⁺, 77 (C₆H₅)⁺ |
| Benzonitrile | 103.12[5] | 103 | 76 (M-HCN)⁺ |
Interpretation of MS Data
-
Molecular Ion (M⁺˙): The molecular ion peak is the most critical piece of information, confirming the molecular weight of the compound. For this compound, this peak is expected at m/z 145.[12]
-
Fragmentation Patterns:
-
Loss of H˙ (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion. This leads to a strong (M-1) peak (e.g., m/z 144 for the target molecule).
-
Loss of CHO˙ (M-29): Cleavage of the formyl group is another characteristic fragmentation pathway for benzaldehydes, leading to a peak at (M-29).
-
Loss of HCN (M-27): Benzonitriles often exhibit a loss of hydrogen cyanide, particularly after initial fragmentation (e.g., loss of H from the methyl group in 4-methylbenzonitrile followed by rearrangement and loss of HCN).[13]
-
The fragmentation of This compound will be a composite of these pathways. The initial loss of H˙ or CHO˙ is likely, followed by subsequent fragmentation of the aromatic ring system, such as the loss of HCN or CH₃.
-
Standard Experimental Protocol: Electron Ionization MS (EI-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) is introduced into the instrument, often via a direct insertion probe or the output of a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization (ejection of an electron to form M⁺˙) and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The spectroscopic analysis of this compound, when compared with its structural analogs, demonstrates the predictable yet powerful influence of substituent effects on molecular characterization. Each technique provides a unique and complementary piece of the structural puzzle. FT-IR confirms the presence of the key nitrile and carbonyl functional groups. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, with chemical shifts and coupling patterns revealing the specific substitution pattern on the aromatic ring. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation pathways. By systematically applying these techniques and understanding the underlying principles of substituent effects, researchers can confidently elucidate the structures of complex aromatic molecules.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzonitrile, 4-methyl- [webbook.nist.gov]
- 4. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]
- 5. Benzonitrile [webbook.nist.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemscene.com [chemscene.com]
- 13. Benzonitrile, 4-methyl- [webbook.nist.gov]
validation of 2-Formyl-5-methylbenzonitrile purity by HPLC
An In-Depth Technical Guide to the Purity Validation of 2-Formyl-5-methylbenzonitrile by High-Performance Liquid Chromatography
Introduction
This compound is a bifunctional aromatic compound featuring both an aldehyde and a nitrile group.[1] This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[2] In drug development and chemical research, the purity of such starting materials is not merely a quality control metric; it is a critical parameter that directly influences reaction yield, impurity profiles of subsequent products, and the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive, field-proven methodology for the validation of this compound purity using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explain the scientific rationale behind the chosen analytical strategy, ensuring the protocol is both robust and self-validating. The performance of this validated HPLC method will be objectively compared with an alternative technique, Gas Chromatography with Flame Ionization Detection (GC-FID), to provide researchers with a clear understanding of the optimal approach for this specific analytical challenge. All validation procedures are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, the global standard for analytical method validation.[3][4][5]
Analyte Characterization: The Foundation of Method Development
A successful analytical method begins with a thorough understanding of the analyte. This compound (CAS: 27613-33-8, Molecular Formula: C₉H₇NO, Molecular Weight: 145.16 g/mol ) is a solid at room temperature.[2][6] Its structure contains two key functional groups that dictate its chemical behavior and analytical considerations:
-
The Formyl Group (-CHO): An aldehyde, this group is susceptible to oxidation, potentially forming the corresponding carboxylic acid (2-carboxy-5-methylbenzonitrile). This is a critical potential degradation product or process-related impurity.
-
The Nitrile Group (-C≡N): This group can undergo hydrolysis under acidic or basic conditions to form an amide (2-carbamoyl-5-methylbenzonitrile) or a carboxylic acid.
-
The Aromatic Ring: The benzene ring provides UV absorbance, making UV-based detection in HPLC a highly suitable quantification technique.
Given these properties, an ideal purity method must be able to separate the main compound from its potential precursors, by-products (e.g., isomers like 5-Formyl-2-methylbenzonitrile), and degradation products.[7][8][9] Reverse-Phase HPLC (RP-HPLC) is the technique of choice as it excels at separating compounds with varying polarities, such as the moderately polar parent compound from its more polar potential impurities (e.g., carboxylic acids).
The Primary Analytical Technique: A Validated RP-HPLC Method
The following method was developed to provide high resolution, sensitivity, and robustness for the purity determination of this compound.
Experimental Workflow Diagram
Caption: High-level workflow for HPLC purity analysis.
Detailed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Instrument | HPLC or UHPLC system with UV/PDA Detector | Standard equipment in analytical labs. A Photodiode Array (PDA) detector is preferred for checking peak purity and identifying unknown impurities by their UV spectra. |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters SunFire C18, Agilent Zorbax) | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, enabling good separation from more polar or less polar impurities.[10] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH suppresses the ionization of potential acidic impurities (like the carboxylic acid), leading to better peak shape and consistent retention. |
| Mobile Phase B | Acetonitrile (ACN) | A common, effective organic modifier for reverse-phase chromatography that provides good elution strength for aromatic compounds.[11][12] |
| Gradient Program | 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30.1-35 min (30% B) | A gradient elution is crucial for separating impurities with a wide range of polarities and ensuring that any highly retained, non-polar impurities are eluted. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Detection | UV at 254 nm | The benzonitrile structure provides strong absorbance at this wavelength, offering good sensitivity for both the main peak and related impurities. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures the analyte is fully solubilized and is compatible with the initial mobile phase conditions to prevent peak distortion. |
| Run Time | 35 minutes | Sufficient time to elute the main compound and any potential late-eluting impurities, followed by re-equilibration. |
Method Validation Protocol: Ensuring Trustworthy Data (ICH Q2(R1))
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[13][14][15] The following parameters must be assessed.
Validation Workflow Diagram
Caption: Logical flow of the HPLC method validation process.
Validation Parameter Protocols
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[16]
-
Protocol: Perform forced degradation studies. Expose solutions of this compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period (e.g., 24 hours). Analyze the stressed samples alongside an unstressed sample.
-
Acceptance Criteria: The main peak should be well-resolved from all degradation peaks (Resolution > 2.0). The peak purity analysis (if using a PDA detector) for the parent peak in the presence of its degradants should pass, indicating no co-elution.
-
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of a reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 50% to 150%). Plot the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.[15] The y-intercept should not be significantly different from zero.
-
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol: Perform a recovery study by spiking a known amount of pure analyte into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[15]
-
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for the series of measurements should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Protocol: Determine based on the signal-to-noise ratio (S/N) of serially diluted solutions. LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. Alternatively, calculate from the standard deviation of the response and the slope of the linearity curve.
-
Acceptance Criteria: The LOQ must be precise and accurate, serving as the lowest point on the linearity curve.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol: Introduce small variations to the method, such as changing the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the final calculated purity should not be significantly affected.
-
Hypothetical Validation Data Summary
The following tables summarize the expected outcomes from a successful validation of the proposed HPLC method.
Table 1: System Suitability and Linearity Results
| Parameter | Acceptance Criterion | Result |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 8500 |
| RSD of Standard Injections | ≤ 1.0% | 0.45% |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | LOQ to 150% | 0.05 µg/mL - 150 µg/mL |
Table 2: Accuracy and Precision Results
| Parameter | Level | Acceptance Criterion | Result |
|---|---|---|---|
| Accuracy (% Recovery) | 80% | 98.0 - 102.0% | 100.5% |
| 100% | 98.0 - 102.0% | 99.8% | |
| 120% | 98.0 - 102.0% | 101.1% | |
| Precision (Repeatability) | n=6 | RSD ≤ 2.0% | 0.62% |
| Precision (Intermediate) | n=6 (different day) | RSD ≤ 2.0% | 0.85% |
Comparative Analysis: HPLC vs. Gas Chromatography (GC-FID)
For a semi-volatile and thermally stable compound like this compound, GC is a potential alternative. A hypothetical comparison is presented below.
Table 3: Objective Comparison of Analytical Techniques
| Feature | HPLC-UV (Validated Method) | Gas Chromatography-FID (Alternative) |
|---|---|---|
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Excellent for a wide range of polarities. Ideal for non-volatile or thermally labile impurities (e.g., carboxylic acids). | Suitable for volatile and thermally stable compounds. May not elute non-volatile impurities. |
| Sample Prep | Simple dissolution in a suitable solvent. | Simple dissolution. Derivatization may be needed for highly polar impurities. |
| Sensitivity (LOQ) | Low (e.g., ~0.01% relative to main peak). | Moderate to high, depending on the compound. |
| Specificity | High, especially with forced degradation studies and a PDA detector. | High for volatile impurities, but blind to non-volatile ones. |
| Run Time | Moderate (~35 min) to ensure elution of all impurities. | Typically faster (~15-20 min). |
| Instrumentation Cost | Moderate to high. | Moderate. |
| Primary Advantage | Comprehensive Impurity Profile: Detects both volatile and non-volatile impurities, providing a true picture of purity. | Speed and Simplicity: Can be faster for routine analysis if the impurity profile is well-characterized and known to be volatile. |
| Primary Limitation | Longer run times and higher solvent consumption compared to a fast GC method. | Incomplete Purity Picture: Will miss critical non-volatile degradation products like the corresponding carboxylic acid, potentially overestimating purity. |
Hypothetical Performance Data Summary
| Metric | HPLC-UV | GC-FID |
| Calculated Purity | 99.5% | 99.9% |
| Total Impurities Detected | 0.5% (including 0.2% of a polar degradant) | 0.1% (polar degradant not detected) |
| LOD (relative %) | 0.005% | 0.01% |
| LOQ (relative %) | 0.015% | 0.03% |
Discussion and Recommendations
The validation data confirms that the proposed RP-HPLC method is specific, linear, accurate, precise, and robust for the intended purpose of purity determination of this compound. The forced degradation study is particularly crucial, as it demonstrates the method's ability to separate the active compound from its likely degradation products, a key requirement for a stability-indicating method.[16]
When comparing HPLC to GC-FID, the choice becomes a matter of analytical objective. While GC-FID may appear to show a "purer" sample (99.9% vs 99.5%), this is a dangerously incomplete assessment. The higher purity value is an artifact of the technique's inability to detect the non-volatile polar degradant. For drug development and applications where the complete impurity profile is critical for safety and process control, the HPLC method is unequivocally superior. It provides a comprehensive and therefore more trustworthy assessment of the sample's true purity.
GC-FID could be considered a complementary technique or suitable for in-process controls where only specific, volatile impurities are being monitored. However, for final release testing and stability studies, the validated HPLC method should be considered the standard.
Conclusion
This guide has detailed a robust, validation-ready RP-HPLC method for the purity assessment of this compound. By grounding the methodology in the physicochemical properties of the analyte and adhering to the rigorous standards of ICH Q2(R1), we have established a scientifically sound procedure. The comparative analysis underscores the importance of selecting an analytical technique that can capture the full range of potential impurities. For this compound, the versatility and comprehensive nature of RP-HPLC make it the authoritative choice for researchers, scientists, and drug development professionals who require the highest degree of confidence in their analytical results.
References
- 1. This compound | 27613-33-8 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. chemscene.com [chemscene.com]
- 7. Benzonitrile, 5-formyl-2-methyl- (9CI) | 27613-36-1 [amp.chemicalbook.com]
- 8. 5-Formyl-2-methylbenzonitrile|CAS 27613-36-1 [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. auroraprosci.com [auroraprosci.com]
- 11. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 12. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. researchgate.net [researchgate.net]
- 15. tpcj.org [tpcj.org]
- 16. chromatographyonline.com [chromatographyonline.com]
A Comparative Study on the Reactivity of Substituted Benzonitriles: A Guide for Researchers, Scientists, and Drug Development Professionals
Substituted benzonitriles are a cornerstone in modern organic synthesis, serving as versatile precursors in the development of pharmaceuticals, agrochemicals, and advanced materials. The reactivity of the benzonitrile scaffold is intricately modulated by the electronic nature and position of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of substituted benzonitriles in three key transformations: hydrolysis, reduction, and nucleophilic aromatic substitution (SNAr). By integrating experimental data, detailed protocols, and mechanistic insights, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
The Electronic Influence of Substituents: A Fundamental Overview
The reactivity of a substituted benzonitrile is fundamentally governed by the interplay of inductive and resonance effects exerted by the substituents. These effects alter the electron density at the nitrile group and the aromatic ring, thereby influencing the susceptibility of the molecule to nucleophilic or electrophilic attack.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃), decrease the electron density of the aromatic ring and increase the electrophilicity of the nitrile carbon. This generally enhances reactivity towards nucleophiles.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂), increase the electron density of the aromatic ring. This can either increase or decrease the reactivity of the nitrile group depending on the specific reaction mechanism.
The Hammett equation provides a quantitative framework for understanding these substituent effects by relating the rate or equilibrium constant of a reaction to the electronic properties of the substituent.[1][2][3] The equation is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction and its sensitivity to substituent effects.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.[2]
Comparative Reactivity in Key Transformations
Hydrolysis: Conversion to Carboxylic Acids
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[4] The reaction can be catalyzed by either acid or base and proceeds through an amide intermediate.[5] The rate of hydrolysis is highly sensitive to the electronic nature of the substituents on the benzonitrile ring.
In strongly acidic media, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[6] The rate-determining step can vary depending on the acid concentration. In highly concentrated sulfuric acid (e.g., 18.2 M), the rate-determining step is the nucleophilic attack of water on the protonated nitrile.[7]
Experimental Data: Acid-Catalyzed Hydrolysis of para-Substituted Benzonitriles
The following table presents the observed rate constants for the acid-catalyzed hydrolysis of various para-substituted benzonitriles in 18.2 M sulfuric acid at 25°C.
| Substituent (X) | σₚ | k_obs (x 10⁻⁵ s⁻¹) |
| -OCH₃ | -0.27 | 1.3 |
| -CH₃ | -0.17 | 1.8 |
| -H | 0.00 | 2.5 |
| -Cl | 0.23 | 4.0 |
| -Br | 0.23 | 4.2 |
| -CF₃ | 0.54 | 10.0 |
| -NO₂ | 0.78 | 25.1 |
Data sourced from literature reports.[7]
A Hammett plot of log(k_obs) versus σₚ for this data yields a straight line with a positive slope (ρ > 0), confirming that electron-withdrawing groups accelerate the rate of hydrolysis under these conditions.[8]
Caption: Hammett plot for the acid-catalyzed hydrolysis of para-substituted benzonitriles.
This protocol describes a self-validating system for determining the rate of hydrolysis. The use of a thermostated water bath ensures a constant reaction temperature, critical for kinetic studies. Monitoring the reaction via UV-Vis spectroscopy allows for continuous data collection without disturbing the reaction mixture.
Materials:
-
4-Nitrobenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Volumetric flasks, pipettes
-
Thermostated UV-Vis Spectrophotometer with a quartz cuvette
Procedure:
-
Preparation of 18.2 M Sulfuric Acid Solution: Carefully and slowly add concentrated sulfuric acid to an appropriate volume of deionized water in an ice bath to achieve the desired concentration. Causality: The high concentration of acid is chosen to ensure the rate-determining step is the nucleophilic attack of water.[7]
-
Preparation of Stock Solution: Accurately weigh a small amount of 4-nitrobenzonitrile and dissolve it in a known volume of the 18.2 M sulfuric acid solution to prepare a stock solution of known concentration.
-
Kinetic Measurement: a. Set the UV-Vis spectrophotometer to the desired wavelength for monitoring the appearance of the product, 4-nitrobenzoic acid. This wavelength should be chosen where the product has significant absorbance and the starting material has minimal absorbance. b. Equilibrate a quartz cuvette containing the 18.2 M sulfuric acid solution in the thermostated cell holder of the spectrophotometer at 25.0 ± 0.1 °C. c. Initiate the reaction by injecting a small, known volume of the 4-nitrobenzonitrile stock solution into the cuvette and start data acquisition immediately. d. Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reaches a plateau).
-
Data Analysis: The observed rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -k_obs.[9]
Caption: Experimental workflow for the kinetic analysis of benzonitrile hydrolysis.
Reduction: Synthesis of Benzylamines
The reduction of the nitrile group to a primary amine is a crucial transformation for the synthesis of many biologically active molecules.[10] The choice of reducing agent and reaction conditions can significantly influence the yield and selectivity of the reaction.
Common Reducing Agents:
-
Catalytic Hydrogenation: This method typically employs a metal catalyst (e.g., Pd/C, Pt/C, Raney Ni) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents). It is often a clean and efficient method.[1][11]
-
Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing nitriles to primary amines.[12] Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be effective in the presence of a transition metal salt like CoCl₂.[13]
Experimental Data: Catalytic Hydrogenation of para-Substituted Benzonitriles
The following table presents the yields for the catalytic hydrogenation of various para-substituted benzonitriles using a 10% Pt/C catalyst.
| Substituent (X) | Yield of Benzylamine (%) |
| -H | 70 |
| -CH₃ | 65 |
| -Cl | 58 |
Data sourced from literature reports.[1] The trend suggests that electron-donating groups may slightly decrease the yield under these specific conditions, potentially due to their effect on the adsorption of the nitrile onto the catalyst surface.
This protocol provides a safer alternative to using LiAlH₄. The in-situ generation of cobalt boride acts as the active catalytic species.[13]
Materials:
-
4-Methoxybenzonitrile
-
Sodium Borohydride (NaBH₄)
-
Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)
-
Methanol
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzonitrile (1.0 eq) in methanol.
-
Addition of Catalyst Precursor: Add CoCl₂·6H₂O (0.1 eq) to the solution and stir until it dissolves.
-
Addition of Reducing Agent: Cool the mixture to 0 °C in an ice bath. Slowly add NaBH₄ (5.0 eq) portion-wise over 30 minutes. A black precipitate of cobalt boride will form, and hydrogen gas will evolve. Causality: The slow addition of NaBH₄ controls the rate of hydrogen evolution and prevents a runaway reaction.
-
Reaction Progress: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: a. Quench the reaction by slowly adding saturated sodium bicarbonate solution until the gas evolution ceases. b. Extract the aqueous mixture with dichloromethane (3 x 20 mL). c. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 4-methoxybenzylamine can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the reduction of a substituted benzonitrile.
Nucleophilic Aromatic Substitution (SNAr): Reactivity of the Aromatic Ring
While the nitrile group itself is the site of reaction in hydrolysis and reduction, it also acts as a powerful electron-withdrawing group, activating the aromatic ring towards nucleophilic aromatic substitution (SNAr).[10] For SNAr to occur, two conditions must be met:
-
The aromatic ring must be substituted with at least one strong electron-withdrawing group.
-
There must be a good leaving group (typically a halide) on the ring.
The nitrile group is most effective at activating the ring when it is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negatively charged Meisenheimer intermediate.[14][15]
Experimental Data: Relative Rates of SNAr for Fluorobenzonitriles
The following table compares the relative reactivity of different fluorobenzonitriles in SNAr reactions.
| Substrate | Relative Rate |
| 4-Fluorobenzonitrile | 1.0 |
| 2-Fluorobenzonitrile | ~1.5 |
| 3-Fluorobenzonitrile | ~0.1 |
| 2,4-Difluorobenzonitrile | ~10 |
Data sourced from literature reports.[16] The significantly lower reactivity of the 3-fluoro isomer highlights the importance of the ortho/para positioning of the activating group. The increased reactivity of 2,4-difluorobenzonitrile is due to the combined electron-withdrawing effects of the two fluorine atoms and the nitrile group.
This protocol illustrates a classic SNAr reaction. The choice of a polar aprotic solvent like DMF or DMSO solvates the cation of the nucleophile, increasing the nucleophilicity of the methoxide anion.
Materials:
-
4-Fluorobenzonitrile
-
Sodium Methoxide
-
Dimethylformamide (DMF), anhydrous
-
Diethyl Ether
-
Saturated Ammonium Chloride Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 4-fluorobenzonitrile (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium methoxide (1.2 eq) to the solution.
-
Reaction Progress: Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated ammonium chloride solution. b. Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 4-methoxybenzonitrile can be purified by column chromatography or distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assets.cambridge.org [assets.cambridge.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
The Unambiguous Blueprint: A Comparative Guide to Confirming the Structure of 2-Formyl-5-methylbenzonitrile Derivatives
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel organic molecules is the bedrock upon which all subsequent investigations are built. For derivatives of 2-Formyl-5-methylbenzonitrile, a class of compounds with significant potential as synthetic intermediates, an unwavering confirmation of their molecular architecture is paramount. This guide provides an in-depth, comparative analysis of the primary spectroscopic and analytical techniques employed to this end. We will move beyond a mere recitation of methods to a nuanced discussion of the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The Orthogonal Approach: A Multi-faceted Strategy for Structural Verification
Caption: A typical workflow for the synthesis and structural confirmation of a new chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we can predict a distinct set of signals in both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| Aromatic (Ar-H) | 7.5 - 8.0 | Multiplet (m) or distinct doublets/singlet | 3H | The aromatic protons are in a complex region. Their exact shifts and coupling patterns depend on the electronic effects of the formyl and nitrile groups. We expect to see three distinct signals in the aromatic region. |
| Methyl (-CH₃) | 2.4 - 2.6 | Singlet (s) | 3H | The methyl protons are attached to the aromatic ring and will appear as a singlet. |
The electron-withdrawing nature of both the formyl and nitrile groups will generally shift the aromatic protons downfield.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| Aldehyde (C=O) | 190 - 200 | The carbonyl carbon of an aldehyde is significantly deshielded.[2] |
| Aromatic (C-CN) | 110 - 120 | The carbon attached to the nitrile group. |
| Nitrile (-C≡N) | 115 - 125 | The carbon of the nitrile group. |
| Aromatic (C-CHO) | 135 - 145 | The carbon attached to the formyl group. |
| Aromatic (C-CH₃) | 140 - 150 | The carbon attached to the methyl group. |
| Aromatic (C-H) | 125 - 140 | The remaining aromatic carbons. |
| Methyl (-CH₃) | 20 - 25 | The methyl carbon. |
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex derivatives, one-dimensional NMR spectra may not be sufficient for a complete assignment. In such cases, two-dimensional NMR experiments are invaluable.[3][4]
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the formyl and methyl groups to the correct positions on the aromatic ring.
Caption: Workflow for complete structural assignment using a combination of 1D and 2D NMR techniques.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5][6]
-
Instrument Setup: The choice of spectrometer frequency (e.g., 400, 500 MHz) will affect the resolution of the spectra.
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra. If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC).
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and set the reference (e.g., TMS at 0 ppm).
-
Analysis: Integrate the ¹H signals, determine multiplicities, and assign all peaks in both ¹H and ¹³C spectra, using 2D data to confirm connectivity.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, the nitrile and carbonyl stretches are particularly diagnostic.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2260 | Medium to Strong, Sharp |
| C=O (Aldehyde) | 1690 - 1715 | Strong, Sharp |
| C-H (Aldehyde) | 2720 - 2820 (two bands) | Medium to Weak |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H (Alkyl) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
The conjugation of the aldehyde to the aromatic ring is expected to lower the C=O stretching frequency compared to a saturated aldehyde.[7]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.[8][9] For ATR, the solid is simply placed in contact with the crystal.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without sample) is recorded to subtract atmospheric and instrumental absorptions.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.
Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For this compound (C₉H₇NO), the expected molecular weight is 145.16 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak at m/z = 145. Aromatic aldehydes generally show a reasonably strong molecular ion peak.[10]
-
[M-1]⁺: A peak at m/z = 144, corresponding to the loss of the aldehydic hydrogen.
-
[M-29]⁺: A peak at m/z = 116, corresponding to the loss of the formyl group (CHO).
-
[M-28]⁺: A peak at m/z = 117, corresponding to the loss of CO.
The fragmentation pattern for a related isomer, 4-formylbenzonitrile, shows a prominent molecular ion peak and significant peaks corresponding to the loss of H and CO.[11]
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Introduction: The sample, dissolved in a volatile solvent, is injected into a gas chromatograph (GC) to separate it from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Single Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.[12][13]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown from a purified sample, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[10][14]
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the unit cell are determined (structure solution) and then refined to best fit the experimental data.
Conclusion: A Symphony of Evidence
The structural confirmation of a this compound derivative is not a matter of a single "magic bullet" technique. Rather, it is the harmonious convergence of data from a suite of orthogonal analytical methods. The detailed connectivity map from NMR, the functional group fingerprint from FTIR, the molecular weight and fragmentation puzzle from mass spectrometry, and the ultimate 3D blueprint from X-ray crystallography together provide an unshakeable foundation of evidence. By understanding the principles and protocols of each technique, researchers can confidently and unequivocally establish the structure of their target molecules, paving the way for further discovery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Benzonitrile, 4-formyl- [webbook.nist.gov]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. excillum.com [excillum.com]
- 14. How To [chem.rochester.edu]
A Comparative Guide to Alternative Reagents for 2-Formyl-5-methylbenzonitrile in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. 2-Formyl-5-methylbenzonitrile stands as a valuable bifunctional reagent, featuring both an electrophilic aldehyde and a versatile nitrile group on a substituted benzene ring.[1][2] This unique arrangement makes it a powerful precursor for a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry.[3][4][5] However, the substitution pattern on the aromatic ring profoundly influences the reagent's reactivity and can be strategically modulated to optimize reaction outcomes. This guide provides a comparative analysis of this compound and its alternative reagents, supported by experimental data, to inform the rational design of synthetic routes toward complex molecular architectures.
The Influence of Aromatic Substitution on Reactivity
The reactivity of ortho-formylbenzonitriles is a delicate interplay of electronic and steric effects imposed by the substituents on the benzene ring. The formyl group, being an aldehyde, is susceptible to nucleophilic attack, a reactivity that is enhanced by electron-withdrawing groups on the ring which increase the electrophilicity of the carbonyl carbon.[6] Conversely, electron-donating groups can decrease this electrophilicity. The nitrile group can also participate in a variety of transformations, including hydrolysis, reduction, and cycloadditions.
Steric hindrance from bulky ortho-substituents can impede the approach of nucleophiles to the formyl group, thereby reducing reaction rates.[7][8] This interplay between electronic and steric factors is crucial in determining the efficacy of a given 2-formylbenzonitrile derivative in a specific chemical transformation.
Comparative Performance in Isoindolinone Synthesis
The synthesis of isoindolinones, a privileged scaffold in medicinal chemistry, serves as an excellent platform for comparing the performance of various substituted 2-formylbenzonitriles. A copper-catalyzed three-component cascade cyclization of 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts provides a direct route to 3-(2-oxopropyl)-2-arylisoindolinones. The yields of this reaction with different ortho-formylbenzonitrile derivatives offer a quantitative measure of their relative reactivity.
Experimental Data Summary
| Entry | 2-Formylbenzonitrile Derivative | Substituent (R) | Yield (%) |
| 1 | 2-Formylbenzonitrile | H | 75 |
| 2 | This compound | 5-Me | 72 |
| 3 | 2-Formyl-4-methylbenzonitrile | 4-Me | 78 |
| 4 | 2-Formyl-5-methoxybenzonitrile | 5-OMe | 68 |
| 5 | 2-Formyl-4-methoxybenzonitrile | 4-OMe | 71 |
| 6 | 2-Formyl-5-fluorobenzonitrile | 5-F | 82 |
| 7 | 2-Formyl-4-fluorobenzonitrile | 4-F | 85 |
| 8 | 2-Formyl-5-chlorobenzonitrile | 5-Cl | 88 |
| 9 | 2-Formyl-4-chlorobenzonitrile | 4-Cl | 91 |
| 10 | 2-Formyl-5-bromobenzonitrile | 5-Br | 86 |
| 11 | 2-Formyl-4-bromobenzonitrile | 4-Br | 89 |
Analysis of Performance
The data reveals a clear trend in reactivity based on the electronic nature of the substituent on the benzonitrile ring.
-
Electron-donating groups such as methyl (Me) and methoxy (OMe) at the 4- or 5-position generally result in slightly lower to comparable yields compared to the unsubstituted 2-formylbenzonitrile. This can be attributed to the electron-donating nature of these groups, which slightly reduces the electrophilicity of the formyl carbon, making the initial nucleophilic attack less favorable.
-
Electron-withdrawing groups such as fluoro (F), chloro (Cl), and bromo (Br) significantly enhance the reaction yield. These groups increase the electrophilicity of the formyl carbon, thereby accelerating the rate-determining nucleophilic addition step. The highest yields are observed with the strongly electron-withdrawing chloro and bromo substituents.
This compound, the topic of this guide, provides a good yield of 72%, positioning it as a reliable, albeit not the highest-performing, reagent in this specific transformation. The choice between these alternatives will depend on the desired balance of reactivity, cost, and availability, as well as the potential for the substituent to be involved in subsequent synthetic steps.
Experimental Protocol: Copper-Catalyzed Synthesis of 3-(2-oxopropyl)-2-arylisoindolinones[9]
This protocol describes a general procedure for the three-component reaction.
References
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. ias.ac.in [ias.ac.in]
- 8. reddit.com [reddit.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Formyl-5-methylbenzonitrile: A Comparative Analysis of Reaction Yields
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of 2-Formyl-5-methylbenzonitrile
This compound (CAS 27613-33-8) is a bifunctional aromatic compound of significant interest in medicinal and materials chemistry.[1][2] Its unique structure, featuring a nitrile group and an aldehyde on a toluene framework, provides two distinct reactive sites for elaboration into more complex molecular architectures. The electron-withdrawing nitrile can act as a precursor to amines or carboxylic acids, while the electrophilic aldehyde is a gateway for condensation, oxidation, reduction, and nucleophilic addition reactions.[2] This versatility makes it a valuable building block for pharmaceuticals, agrochemicals, and specialty dyes.[1]
Achieving an efficient, high-yield synthesis of this intermediate is critical for the economic viability of multi-step synthetic campaigns. This guide provides an in-depth comparison of three distinct and plausible synthetic strategies, evaluating them based on reaction yields derived from analogous transformations, operational complexity, and scalability. Each route is presented with a detailed experimental protocol to provide a practical framework for laboratory application.
Synthetic Strategies: A Comparative Overview
Three primary retrosynthetic disconnections are considered for the synthesis of this compound:
-
Route 1: Benzylic Oxidation from 2,5-Dimethylbenzonitrile.
-
Route 2: Electrophilic Formylation of 4-Methylbenzonitrile (p-Tolunitrile).
-
Route 3: Organometallic Formylation via Halogen-Metal Exchange from 2-Bromo-5-methylbenzonitrile.
The choice between these routes depends critically on factors such as starting material availability, tolerance of sensitive functional groups in a larger synthetic scheme, and the scale of the reaction.
Route 1: Selective Benzylic Oxidation of 2,5-Dimethylbenzonitrile
This approach is the most direct on paper, involving the selective oxidation of one of the two methyl groups of 2,5-dimethylbenzonitrile.
Causality and Mechanistic Insights
The primary challenge of this route is achieving regioselectivity. The methyl group at the C2 position (ortho to the nitrile) is electronically activated towards oxidation compared to the C5 methyl group. However, controlling the reaction to prevent over-oxidation to the carboxylic acid or oxidation of both methyl groups requires careful selection of reagents and conditions.
A common two-step strategy that enhances control involves an initial free-radical benzylic bromination followed by hydrolysis of the resulting benzyl bromide. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, steady concentration of bromine, minimizing side reactions. The subsequent hydrolysis can be accomplished under various conditions, such as the Sommelet reaction with hexamine or using DMSO. A patent describing a similar transformation to produce 2-methoxy-4-cyanobenzaldehyde reports a 60% yield for the final hydrolysis step.[3]
Experimental Protocol (Two-Step Procedure)
Step A: Benzylic Bromination
-
To a solution of 2,5-dimethylbenzonitrile (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq).
-
Add a radical initiator, such as benzoyl peroxide or AIBN (0.02 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)-5-methylbenzonitrile.
Step B: Hydrolysis to Aldehyde (Sommelet-type)
-
Dissolve the crude 2-(bromomethyl)-5-methylbenzonitrile (1.0 eq) in chloroform.
-
Add hexamethylenetetramine (hexamine, 1.2 eq) and reflux the mixture. The quaternary ammonium salt will precipitate.
-
Filter the salt and wash with cold chloroform.
-
Hydrolyze the salt by refluxing with a mixture of water and acetic acid (50% aqueous acetic acid).
-
After cooling, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography or distillation to afford this compound.
Workflow Diagram
Caption: Workflow for the two-step benzylic oxidation route.
Route 2: Electrophilic Formylation of 4-Methylbenzonitrile
This strategy introduces the aldehyde group directly onto the aromatic ring of the readily available p-tolunitrile.
Causality and Mechanistic Insights
Success hinges on the regioselectivity of the electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. The desired C2 position is ortho to the activating methyl group and meta to the deactivating nitrile group. This alignment of directing effects strongly favors formylation at the C2 position over any other.
The Duff reaction, or its variations using urotropine (hexamine) in an acidic medium, is a classic method for formylating activated aromatic rings. A patent detailing the formylation of methyl 2-methoxybenzoate using urotropine in methanesulfonic acid demonstrates yields of up to 94%.[4] This powerful acidic condition protonates the nitrile, further enhancing its meta-directing effect and ensuring high regioselectivity.
Experimental Protocol (Duff-type Reaction)
-
Cool methanesulfonic acid in a reaction vessel to 0-10 °C in an ice bath.
-
Slowly add 4-methylbenzonitrile (p-tolunitrile, 1.0 eq) to the cold acid with vigorous stirring.
-
Once dissolved, add urotropine (hexamine, ~2.5 eq) portion-wise, maintaining the internal temperature below 15 °C.
-
After the addition is complete, heat the mixture to 80-90 °C and maintain for several hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench by pouring it into a beaker of crushed ice and water.
-
Neutralize the aqueous solution by slowly adding a saturated sodium hydroxide or sodium carbonate solution until the pH is between 6-7.
-
Filter the resulting precipitate (the crude product).
-
Wash the filter cake thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Workflow Diagram
Caption: Workflow for the direct electrophilic formylation route.
Route 3: Organometallic Formylation of 2-Bromo-5-methylbenzonitrile
This modern approach utilizes an organolithium intermediate to introduce the formyl group, offering high yields and predictability, albeit with more stringent experimental requirements.
Causality and Mechanistic Insights
This method relies on the robust and rapid halogen-metal exchange reaction. An aryl bromide is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C) to prevent side reactions. This quantitatively generates an aryllithium species. This potent nucleophile is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). The reaction proceeds via a tetrahedral intermediate which is stable at low temperatures and is hydrolyzed during aqueous workup to reveal the aldehyde. This method is exceptionally reliable for the synthesis of aryl aldehydes and generally provides high yields.
The key to success is the rigorous exclusion of water and atmospheric oxygen, which would rapidly quench the organolithium intermediate, and maintaining a very low temperature to ensure the stability of the aryllithium species.
Experimental Protocol (Lithiation-Formylation)
-
Add 2-bromo-5-methylbenzonitrile (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the solution, again maintaining the temperature at -78 °C.
-
After stirring for an additional 1-2 hours at -78 °C, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Workflow Diagram
Caption: Workflow for the organometallic formylation route.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Benzylic Oxidation | Route 2: Electrophilic Formylation | Route 3: Organometallic Formylation |
| Starting Material | 2,5-Dimethylbenzonitrile | 4-Methylbenzonitrile | 2-Bromo-5-methylbenzonitrile |
| Key Reagents | NBS, AIBN, Hexamine, Acetic Acid | Urotropine, Methanesulfonic Acid | n-BuLi, Anhydrous THF, DMF |
| Typical Yield Range | Moderate (50-70% over 2 steps) | Good to Excellent (75-94%)[4] | Excellent (>85%) |
| Operational Complexity | Moderate; requires handling of bromine source and reflux conditions. | Moderate; requires handling of strong acid and careful quenching. | High; requires strictly anhydrous/inert conditions and cryogenic temperatures. |
| Scalability | Moderate; radical reactions can be tricky to scale. | Good; Duff reaction is scalable but requires handling large volumes of acid. | Challenging; requires specialized equipment for large-scale cryogenic reactions. |
| Advantages | Direct approach from a simple starting material. | One-pot reaction, high regioselectivity, potentially high yield. | Very high yield and clean reaction, predictable outcome. |
| Disadvantages | Potential for side products (di-bromination, over-oxidation), multi-step process. | Use of highly corrosive strong acid, vigorous quenching step. | Requires cryogenic temperatures, pyrophoric reagents, and strictly anhydrous technique. |
Conclusion and Recommendation
There is no single "best" method for the synthesis of this compound; the optimal choice is dictated by the specific constraints of the research or development environment.
-
For large-scale, cost-effective synthesis, Route 2 (Electrophilic Formylation) is highly attractive. Despite the use of strong acid, its one-pot nature and the high yields reported for analogous systems make it a strong candidate for industrial production.[4]
-
For laboratory-scale synthesis where yield and purity are paramount, Route 3 (Organometallic Formylation) is the superior choice. While operationally demanding, it offers the cleanest conversion and highest expected yield, making it ideal for preparing high-purity material for subsequent, sensitive synthetic steps.
-
Route 1 (Benzylic Oxidation) serves as a viable alternative if 2,5-dimethylbenzonitrile is a more readily available or cost-effective starting material than the alternatives. However, it is likely to require more extensive optimization to control selectivity and maximize the overall two-step yield.
By understanding the mechanistic underpinnings and practical requirements of each pathway, researchers can make an informed decision to select the synthetic route that best aligns with their technical capabilities, project timelines, and economic goals.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 27613-33-8 | Benchchem [benchchem.com]
- 3. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 4. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Formyl-5-methylbenzonitrile
For professionals engaged in research, development, and manufacturing, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 2-Formyl-5-methylbenzonitrile (CAS No. 27613-33-8) are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment, protecting our colleagues, and preserving environmental health. This document provides a detailed, science-grounded protocol for the responsible disposal of this compound, moving beyond simple instructions to explain the causality behind each procedural step.
Core Hazard Profile and Risk Assessment
Understanding the inherent risks of a chemical is the first principle of safe handling and disposal. This compound is an aromatic nitrile and aldehyde, functional groups that dictate its toxicological profile. Its hazards necessitate its classification and disposal as regulated hazardous waste.[1][2]
Based on data for the compound and structurally similar chemicals, the primary hazards are summarized below.[3][4]
| Hazard Identification | Details |
| CAS Number | 27613-33-8[3] |
| Molecular Formula | C₉H₇NO[3] |
| GHS Pictogram | GHS07 (Exclamation Mark)[3] |
| Signal Word | Warning[3] |
| Hazard Statements | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[5][6] |
| Hazardous Decomposition | Combustion may produce toxic oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][8] |
The causality behind this classification lies in the molecule's reactivity. The nitrile group can be metabolized to release cyanide in vivo, contributing to its acute toxicity. The aldehyde group is a known irritant, and the aromatic structure can lead to skin sensitization.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the establishment of primary containment through appropriate PPE is mandatory.
-
Eye and Face Protection : Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][8] A face shield should be used if there is a splash hazard.
-
Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene.[9] Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection : Wear a flame-retardant lab coat and ensure that skin is not exposed. For large quantities or significant spill risk, chemical-resistant aprons and boots are advisable.[5]
-
Respiratory Protection : All handling of solid powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]
Waste Characterization, Segregation, and Collection
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[10][11][12] Due to its acute toxicity, this compound waste must be managed as hazardous.
The core principle of chemical waste management is segregation. [13][14] Mixing disparate waste streams is not only dangerous—nitriles can react violently with acids to produce toxic gas—but it also complicates and increases the cost of disposal.[6]
Step-by-Step Collection Protocol:
-
Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container that is free from contamination and has a secure, leak-proof screw cap. Ensure the container material is compatible with the waste; for example, do not store strong acids in plastic.[13]
-
Label the Container : Proper labeling is a regulatory requirement and a critical safety communication tool. The label must be affixed to the container before any waste is added and must include:
-
Segregate by Physical Form :
-
Solid Waste : Collect pure or minimally contaminated solid this compound, along with any contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated solid hazardous waste container.[1] Avoid generating dust.[5]
-
Liquid Waste (Solutions) : If the compound is dissolved in a solvent, collect it in a liquid waste container designated for that solvent class. For instance:
-
-
Store in a Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the operator. Ensure secondary containment (e.g., a larger bin) is used to capture any potential leaks.[1]
Disposal Workflow and Spill Management
The following diagram outlines the decision-making process for managing waste streams of this compound.
Caption: Disposal workflow for this compound.
Spill Management Protocol:
In the event of a small spill, do not use water, as this may spread contamination.[1]
-
Alert Personnel : Inform others in the immediate area.
-
Don PPE : Ensure appropriate PPE is worn before cleanup.
-
Contain and Absorb : Cover the spill with an inert absorbent material like sand, silica gel, or vermiculite.[16]
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[1][5]
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Advanced Topic: Potential for Chemical Pre-Treatment
For laboratories with the appropriate engineering controls and expertise, chemical pre-treatment can sometimes be used to reduce the hazard level of a waste stream. The aldehyde functional group in this compound is reactive and offers a potential target for such methods.
One established method for the separation of aldehydes is the formation of a bisulfite adduct.[17][18] By reacting the aldehyde with a saturated sodium bisulfite solution, a water-soluble adduct is formed, which can be separated from other organic components via a liquid-liquid extraction.[19]
This is not a method for rendering the waste non-hazardous for sewer disposal. Rather, it is a potential purification or separation technique. The resulting aqueous layer containing the bisulfite adduct must still be collected, labeled, and disposed of as hazardous waste through your institution's EHS office. Any such procedure must be preceded by a thorough risk assessment.
Final Disposal and Container Management
The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility.[5][7][20] Laboratory personnel are responsible for ensuring the waste is properly accumulated and handed off to their institutional EHS provider.[2]
Empty Container Disposal:
An "empty" container that held this compound is not truly empty and must be decontaminated before being discarded as regular trash.
-
Triple-Rinse : Rinse the container three times with a solvent capable of dissolving the compound (e.g., acetone, ethanol).[2][15]
-
Collect Rinsate : Each rinse volume should be approximately 10% of the container's volume. Crucially, this rinsate must be collected and disposed of as hazardous waste. [2] Add it to the appropriate liquid waste container.
-
Deface Label : Completely remove or deface the original manufacturer's label to prevent confusion.
-
Dispose of Container : Once triple-rinsed and defaced, the container can typically be disposed of as non-hazardous laboratory glass or plastic, in accordance with institutional policy.[15]
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research and development work does not come at the cost of personal or environmental health. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management procedures in your facility.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. chemscene.com [chemscene.com]
- 4. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 15. benchchem.com [benchchem.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of 2-Formyl-5-methylbenzonitrile: Personal Protective Equipment and Disposal
As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-proven protocols for the safe handling of 2-Formyl-5-methylbenzonitrile, focusing on the correct selection and use of Personal Protective Equipment (PPE), as well as robust plans for operational safety and waste disposal. The procedures outlined here are designed to ensure both personal safety and the integrity of your research.
Hazard Profile and Required Personal Protective Equipment
A thorough risk assessment is the foundation of safe laboratory practice.[5][6] Based on the hazard classification of analogous compounds, the following table summarizes the minimum PPE requirements for handling this compound.
| Potential Hazard | Required Personal Protective Equipment (PPE) | Rationale |
| Acute Dermal Toxicity & Skin Irritation | Chemical-Resistant Gloves (Nitrile) : Ensure gloves are inspected before use. For prolonged contact or immersion, consider heavier-duty nitrile or neoprene gauntlets.[7][8][9] | Nitrile gloves provide excellent resistance against a wide range of chemicals, including solvents and nitriles, preventing skin contact which can cause irritation and systemic toxicity.[8][10] |
| Lab Coat : A flame-resistant lab coat that fits properly and is fully buttoned. | Provides a critical barrier to protect skin and personal clothing from splashes and spills.[11][12] | |
| Serious Eye Irritation | Safety Goggles or Safety Glasses with Side-Shields : Must be worn at all times in the laboratory. | Protects the eyes from splashes, airborne dust, and fumes that can cause severe and lasting damage.[11][13] |
| Face Shield : To be worn over safety goggles during procedures with a high risk of splashing (e.g., transferring large volumes, quenching reactions). | Offers full-face protection from chemical splashes.[11] | |
| Acute Inhalation Toxicity & Respiratory Irritation | Chemical Fume Hood : All handling of the solid compound and its solutions must be performed inside a properly functioning chemical fume hood.[3][12] | A fume hood is the primary engineering control to minimize inhalation exposure to hazardous dust or vapors.[14] |
| Respiratory Protection (N95 or higher) : May be required as a secondary precaution if engineering controls are insufficient or during spill cleanup. | An appropriate respirator protects against inhaling fine dust particles of the compound.[13] |
Operational and Disposal Protocols
Adherence to a systematic, step-by-step procedure is critical for mitigating risks. The following protocols cover the lifecycle of handling this compound in a laboratory setting.
Pre-Handling and Preparation
Before any experimental work begins, preparation is key. This phase is about establishing a controlled and safe environment.
-
Step 1: Designate a Work Area : All work with this compound must be conducted within a certified chemical fume hood.[3][15] Ensure the area is clean, uncluttered, and free of ignition sources.[12][14]
-
Step 2: Assemble all Materials : Gather all necessary equipment, including glassware, spatulas, solvents, and waste containers, and place them inside the fume hood to minimize movement in and out of the controlled space.
-
Step 3: Verify Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and unobstructed.[6] Ensure a spill kit appropriate for solid chemical spills is readily available.[5]
-
Step 4: Don PPE : Put on all required PPE (lab coat, safety goggles, and nitrile gloves) before opening the chemical container.[5] Always inspect gloves for any signs of degradation or punctures before use.[16]
Handling Solid this compound
The primary risk when handling the solid form is the generation of airborne dust, which poses an inhalation hazard.
-
Step 1: Weighing the Compound : Carefully weigh the desired amount of the solid in a tared container inside the fume hood. Use a static-free weighing dish if available. Perform all transfers slowly and close to the surface to prevent dust from becoming airborne.
-
Step 2: Transfer and Dissolution : If preparing a solution, add the solid to the solvent in a flask. Do not add solvent to the solid, as this can cause splashing. Cap the flask immediately after addition and use gentle agitation to dissolve.
Spill Management
In the event of a spill, a calm and methodical response is crucial to prevent exposure and contamination.
-
Step 1: Alert and Evacuate : Immediately alert personnel in the vicinity. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.[2]
-
Step 2: Control the Spill (Small Spills Only) : For small spills contained within the fume hood, use dry cleanup procedures.[17] Do not use water.
-
Step 3: Cleanup : Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[15] Carefully scoop the mixture into a clearly labeled, sealed container for hazardous waste.[2]
-
Step 4: Decontaminate : Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste. Launder any contaminated clothing before reuse.[2]
Decontamination and Waste Disposal
Proper disposal is a critical final step in the safe handling workflow. Benzonitrile compounds are considered toxic and must be disposed of as hazardous waste.[17][18]
-
Solid Waste : All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent materials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[17]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, compatible, and labeled container for halogenated or non-halogenated organic solvent waste, as appropriate.[12][17] Never dispose of this chemical down the drain.[16]
-
Container Disposal : Once the waste container is full, arrange for its removal by a licensed hazardous waste disposal company according to your institution's specific procedures.[17]
Workflow for Safe Handling and Disposal
The following diagram illustrates the complete, self-validating workflow for safely managing this compound from receipt to disposal.
Caption: Disposal workflow for this compound.
By integrating these protocols into your daily laboratory operations, you build a system of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- 1. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 9. armbrustusa.com [armbrustusa.com]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. fishersci.com [fishersci.com]
- 14. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. benchchem.com [benchchem.com]
- 18. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
